Metapristone
Description
monodemethylated analog of mifepristone (RU 486); RN given refers to (11beta,17beta)-isomer; RN for cpd without isomeric designation not available 10/89
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO2/c1-4-14-28(31)15-13-25-23-11-7-19-16-21(30)10-12-22(19)26(23)24(17-27(25,28)2)18-5-8-20(29-3)9-6-18/h5-6,8-9,16,23-25,29,31H,7,10-13,15,17H2,1-3H3/t23-,24+,25-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLXOBHABOVXDY-WKWWZUSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146216 | |
| Record name | Metapristone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104004-96-8 | |
| Record name | Metapristone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104004-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metapristone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metapristone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (10S,11S,14S,15S,17R)-14-hydroxy-15-methyl-17-[4-(methylamino)phenyl]-14-(prop-1-yn-1-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAPRISTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1P8OGJ86J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Synthesis of Mifepristone (RU-486)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and chemical synthesis of Mifepristone (RU-486). Mifepristone, a synthetic steroid, is a potent progesterone (B1679170) and glucocorticoid receptor antagonist. This document outlines its key structural features, presents quantitative data on its biological and physical properties in structured tables, and offers a detailed, multi-step synthesis protocol. Furthermore, a visual representation of the synthetic pathway is provided using a Graphviz diagram to facilitate a clear understanding of the chemical transformations involved.
Molecular Structure and Physicochemical Properties
Mifepristone is a substituted 19-nor steroid, chemically designated as 11β-[p-(Dimethylamino)phenyl]-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one.[1] Its structure is derived from the progestin norethindrone (B1679910) and is characterized by a bulky dimethylaminophenyl group at the 11β position and a propynyl (B12738560) group at the 17α position, which are crucial for its antagonistic activity.[2]
Table 1: Chemical and Physical Properties of Mifepristone
| Property | Value | Reference(s) |
| IUPAC Name | (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | [3] |
| Chemical Formula | C₂₉H₃₅NO₂ | [3] |
| Molecular Weight | 429.604 g/mol | [3] |
| CAS Number | 84371-65-3 | [3] |
| Appearance | Yellow powder | [1] |
| Melting Point | 191-196 °C | [1] |
| Solubility | Very soluble in methanol, chloroform, and acetone (B3395972); poorly soluble in water, hexane (B92381), and isopropyl ether. | [1] |
Spectroscopic Data
The structural elucidation of Mifepristone is confirmed through various spectroscopic techniques, including ¹H NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: ¹H NMR Spectroscopic Data for Mifepristone (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 0.55 | s | 3H | C18-H₃ |
| 1.91 | s | 3H | Propynyl-CH₃ |
| 2.92 | s | 6H | N(CH₃)₂ |
| 4.50 | d | 1H | C11-H |
| 5.70 | s | 1H | C4-H |
| 6.65, 7.03 | d, d | 4H | Aromatic-H |
Infrared (IR) Spectroscopy: The IR spectrum of Mifepristone exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
~3400 cm⁻¹: O-H stretching vibration of the hydroxyl group.
-
~2100 cm⁻¹: C≡C stretching vibration of the propynyl group.
-
~1650 cm⁻¹: C=O stretching vibration of the conjugated ketone in the A-ring.
-
~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
Mass Spectrometry (MS): Under electrospray ionization (ESI), Mifepristone typically shows a protonated molecular ion [M+H]⁺ at m/z 430. The fragmentation pattern can involve the loss of the propynyl group and the hydroxyl group from the D-ring.[4]
Biological and Pharmacokinetic Properties
Mifepristone's biological activity is primarily due to its high binding affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR), where it acts as a competitive antagonist.
Table 3: Receptor Binding and Pharmacokinetic Properties of Mifepristone
| Property | Value | Reference(s) |
| Progesterone Receptor (PR) Binding Affinity (IC₅₀) | 0.2 nM | |
| Glucocorticoid Receptor (GR) Binding Affinity (IC₅₀) | 2.6 nM | |
| Bioavailability | ~69% | |
| Protein Binding | 98% | [2] |
| Metabolism | Hepatic (primarily by CYP3A4) | [2] |
| Elimination Half-life | 18 hours (complex, with a terminal half-life up to 90 hours for active metabolites) | [3] |
| Excretion | Primarily in feces (83%) |
Chemical Synthesis of Mifepristone
The synthesis of Mifepristone is a multi-step process that typically starts from estra-4,9-diene-3,17-dione (B195082). The overall synthetic workflow is depicted below.
Caption: Multi-step synthesis of Mifepristone from estra-4,9-diene-3,17-dione.
Experimental Protocols
Step 1: Ketal Protection of Estra-4,9-diene-3,17-dione
-
Objective: To selectively protect the more reactive C3 ketone as a ketal.
-
Procedure:
-
Dissolve estra-4,9-diene-3,17-dione in a suitable solvent such as toluene.
-
Add ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,3-ethyleneketal-estra-5(10),9(11)-dien-17-one.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Step 2: Epoxidation of the Protected Steroid
-
Objective: To form a 5α,10α-epoxide.
-
Procedure:
-
Dissolve the protected steroid from Step 1 in a chlorinated solvent like dichloromethane.
-
Add an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or a system of hydrogen peroxide and hexafluoroacetone.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the excess oxidizing agent with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Wash the organic layer with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts.
-
Dry the organic phase and concentrate to yield the crude 5α,10α-epoxy-3,3-ethyleneketal-estran-17-one.
-
Purification can be achieved through column chromatography.
-
Step 3: Grignard Reaction and Alkynylation
-
Objective: To introduce the 11β-aryl group and the 17α-propynyl group.
-
Procedure:
-
Prepare the Grignard reagent, p-dimethylaminophenylmagnesium bromide, by reacting 4-bromo-N,N-dimethylaniline with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF).
-
In a separate flask, dissolve the epoxide from Step 2 in anhydrous THF and cool to a low temperature (e.g., -78 °C).
-
Add the prepared Grignard reagent dropwise to the epoxide solution.
-
Allow the reaction to proceed at low temperature, followed by gradual warming to room temperature.
-
In a separate reaction, prepare lithium acetylide by reacting acetylene (B1199291) with a strong base like n-butyllithium in THF at low temperature.
-
Add the crude product from the Grignard reaction to the lithium acetylide solution.
-
After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product, dry the organic layer, and concentrate to get the crude diol.
-
Step 4: Hydrolysis and Dehydration
-
Objective: To remove the ketal protecting group and dehydrate to form the final conjugated diene system.
-
Procedure:
-
Dissolve the crude product from Step 3 in a mixture of an organic solvent (e.g., acetone or ethanol) and aqueous acid (e.g., hydrochloric acid or sulfuric acid).
-
Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base.
-
Extract the crude Mifepristone into an organic solvent.
-
Wash the organic layer, dry it, and concentrate under reduced pressure.
-
Step 5: Purification of Mifepristone
-
Objective: To obtain high-purity Mifepristone.
-
Procedure:
-
Purify the crude product by column chromatography on silica gel using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Further purify the solid by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane, to yield pure Mifepristone as a yellow crystalline solid.[5]
-
Mechanism of Action
Mifepristone's primary mechanism of action involves competitive binding to the intracellular progesterone receptor. This binding prevents progesterone from exerting its effects, leading to the breakdown of the uterine lining and detachment of the embryo. At higher doses, it also blocks the glucocorticoid receptor, which is the basis for its use in treating Cushing's syndrome.
Caption: Mifepristone competitively blocks the progesterone receptor.
Conclusion
Mifepristone is a synthetically derived steroid with significant therapeutic applications stemming from its potent antagonism of the progesterone and glucocorticoid receptors. Its molecular structure is intricately designed to achieve high binding affinity and antagonistic activity. The multi-step chemical synthesis, while complex, allows for the production of this important pharmaceutical compound. This guide provides a foundational understanding for researchers and professionals involved in the study and development of steroidal drugs.
References
- 1. [Separation and identification of impurities in mifepristone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estra-4,9-diene-3,17-dione synthesis - chemicalbook [chemicalbook.com]
- 3. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101455671A - Mifepristone medicinal preparation and preparation method thereof - Google Patents [patents.google.com]
Pharmacokinetics and bioavailability of Mifepristone in research models.
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Mifepristone (B1683876) in Research Models
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid renowned for its potent antiprogestational and antiglucocorticoid properties. It functions as a competitive antagonist at the progesterone (B1679170) (PR) and glucocorticoid (GR) receptors.[1] These characteristics have led to its widespread use in medical termination of pregnancy and its investigation for treating conditions like Cushing's syndrome, endometriosis, and certain cancers.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—and its bioavailability in preclinical research models is critical for interpreting study outcomes and translating findings to human applications.
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of mifepristone in key research models, presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic and experimental pathways.
Comparative Pharmacokinetic Profiles
The pharmacokinetic profile of mifepristone exhibits significant variability across different species, which is a crucial consideration for preclinical research. While it is absorbed effectively after oral administration in rats and monkeys, its bioavailability and elimination half-life differ substantially from humans. A primary reason for this disparity is mifepristone's high-affinity binding to the serum transport protein alpha-1-acid glycoprotein (B1211001) (AAG) in humans, a property not shared by corresponding animal species.[4] This binding limits the drug's volume of distribution and reduces its metabolic clearance rate in humans.[5][6]
Furthermore, studies in rats and beagle dogs have revealed significant sex-related differences in pharmacokinetics, with female animals showing higher plasma concentrations (Cmax) and overall exposure (AUC) than males.[7] This is attributed to a higher metabolic rate of mifepristone by hepatic microsomal enzymes in males.[7]
Table 1: Pharmacokinetic Parameters of Mifepristone in Different Species
| Parameter | Rat | Monkey | Dog (Female) | Dog (Male) | Human |
| Dose | 10 mg/kg (oral) | Not Specified | 10 mg/kg (oral) | 10 mg/kg (oral) | 20-600 mg (oral) |
| Bioavailability (%) | 39 | 15 | Not Reported | Not Reported | ~40-69[8][9] |
| Cmax (ng/mL) | Not Reported | Not Reported | ~1500 | ~1000 | Varies with dose |
| Tmax (h) | Not Reported | Not Reported | ~2 | ~2 | 1-2[8] |
| AUC (ng·h/mL) | Not Reported | Not Reported | ~12000 | ~6000 | Varies with dose |
| Half-life (t½) (h) | 4 | 15 | Not Reported | Not Reported | 20-40[9][10] |
| Clearance (L/h/kg) | 2.7 | 1.45 | Not Reported | Not Reported | 0.04[5] |
Note: Data for Dogs was estimated from graphical representations in cited literature. Human bioavailability is dose-dependent and impacted by the first-pass effect.[5][8][9]
Metabolism of Mifepristone
Mifepristone is extensively metabolized in the liver, primarily through two key pathways: N-demethylation and hydroxylation.[11] In vitro studies using human, rat, and monkey liver microsomes have demonstrated that the cytochrome P450 enzyme, specifically the CYP3A4 isoform, is largely responsible for this oxidative metabolism.[4]
The process yields several metabolites, three of which are most prominent and remain biologically active, retaining significant affinity for the progesterone and glucocorticoid receptors:[4][8][9]
The presence of these active metabolites means that the overall biological effect of mifepristone administration is a result of the combined action of the parent drug and its metabolic products.[4]
Caption: Primary metabolic pathways of Mifepristone mediated by the CYP3A4 enzyme.
Distribution and Excretion
In rat models, mifepristone has been shown to distribute into various tissues. Notably, it effectively concentrates in adipose tissue, where levels can be 40-fold higher than in serum.[12] It also crosses the blood-brain barrier and can be measured in brain tissue.[12] The primary route of elimination from the body is through feces, accounting for approximately 83% of clearance.[8]
Experimental Protocols for Pharmacokinetic Analysis
Accurate quantification of mifepristone and its metabolites in biological matrices is fundamental to pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the predominant analytical technique due to its high sensitivity and specificity.[3][7][13]
Protocol: Quantification of Mifepristone in Plasma
1. Sample Collection and Preparation:
-
Collect whole blood samples from the research model at predetermined time points post-administration into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples (e.g., at 1,700 g for 10 minutes at 4°C) to separate the plasma.[9]
-
Transfer the resulting plasma to clean tubes and store at -80°C until analysis.[3]
2. Analyte Extraction (Liquid-Liquid Extraction - LLE):
-
To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., mifepristone-d3 (B1151877) or another structurally similar compound like alfaxolone) to correct for extraction variability.[13][14]
-
Add a buffering agent if necessary to adjust pH (e.g., 0.5 M ammonium (B1175870) carbonate solution to achieve pH 9).[14]
-
Add an immiscible organic solvent (e.g., 1 mL of ethyl acetate, diethyl ether, or tert-butyl-methyl ether).[2][7][14]
-
Vortex vigorously for several minutes to ensure thorough mixing and extraction of the analytes into the organic layer.
-
Centrifuge to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[14]
-
Reconstitute the dried extract in a small volume of the mobile phase (e.g., 50 µL of methanol) for injection into the LC-MS/MS system.[14]
3. Quantification by LC-MS/MS:
-
Chromatographic Separation: Use a reverse-phase column (e.g., C18) for separation.[7] Employ a gradient elution method with a mobile phase typically consisting of methanol (B129727) and water, often with a formic acid additive (e.g., 0.1%) to improve ionization.[7]
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[13] Use Selected Reaction Monitoring (SRM) for quantification, monitoring specific precursor-to-product ion transitions for mifepristone, its metabolites, and the internal standard.[2]
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the analyte levels in the unknown samples. Pharmacokinetic parameters (Cmax, Tmax, AUC) are then calculated using non-compartmental analysis software.[7][10]
Caption: Standard experimental workflow for a mifepristone pharmacokinetic study.
Key Drug-Drug Interactions
The central role of CYP3A4 in mifepristone metabolism makes it susceptible to drug-drug interactions. Co-administration with substances that either inhibit or induce this enzyme can significantly alter mifepristone's plasma concentration and, consequently, its efficacy and safety profile.
-
CYP3A4 Inhibitors: Strong inhibitors (e.g., ketoconazole, itraconazole, ritonavir) decrease the rate of mifepristone metabolism, leading to increased plasma concentrations and prolonged exposure.[15][16]
-
CYP3A4 Inducers: Inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort) accelerate mifepristone metabolism, which can lower its plasma concentrations and potentially reduce its effectiveness.[16]
Conversely, due to its slow elimination, mifepristone can act as an inhibitor of CYP3A4, potentially increasing the serum concentrations of other drugs that are substrates for this enzyme, especially those with a narrow therapeutic range.[17]
Caption: Logic of CYP3A4-mediated drug interactions affecting mifepristone levels.
Conclusion
The pharmacokinetics of mifepristone in research models are complex and characterized by significant interspecies and sex-based differences. Key distinctions from the human profile, such as lower bioavailability, shorter half-life, and the absence of high-affinity AAG binding, must be carefully considered when designing preclinical studies and extrapolating data. A robust understanding of its CYP3A4-mediated metabolism and the application of validated bioanalytical methods like LC-MS/MS are essential for generating reliable and translatable results in the ongoing development and research of this multifaceted compound.
References
- 1. Mifepristone - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A validated HPLC-MS/MS method for the quantification of systemic mifepristone after subcutaneous application in mice - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00546E [pubs.rsc.org]
- 4. The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic differences of mifepristone between sexes in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mifepristone: bioavailability, pharmacokinetics and use-effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial [frontiersin.org]
- 10. Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions: a single-center, open, randomized, single-dose, double-period, two-sequence, crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of mifepristone (RU-486) in rat, monkey and human hepatic S9 fractions: identification of three new mifepristone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatic metabolism and distribution of mifepristone and its metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. QUANTITATIVE ANALYSIS OF RU38486 (MIFEPRISTONE) BY HPLC TRIPLE QUADRUPOLE MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DailyMed - MIFEPRISTONE tablet, film coated [dailymed.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
The Genesis of a Revolutionary Molecule: A Technical History of Mifepristone (RU-486)
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Mifepristone (B1683876), initially known by its laboratory code RU-486, represents a landmark achievement in steroid chemistry and reproductive health. Its discovery stemmed from a strategic quest for glucocorticoid receptor antagonists, yet its potent antiprogestogenic properties ultimately defined its primary clinical application. This technical guide provides a comprehensive overview of the discovery, developmental history, mechanism of action, and pivotal experimental data that charted the course of Mifepristone from a laboratory curiosity to a globally recognized essential medicine.
Discovery and Synthesis: A Serendipitous Finding
The story of Mifepristone began in the late 1970s at the French pharmaceutical company Roussel-Uclaf. A research program led by chemist Georges Teutsch was focused on synthesizing compounds with antiglucocorticoid activity.[1] The primary goal was to develop a treatment for conditions associated with excess cortisol.
In April 1980, Teutsch and his team synthesized the 38,486th compound in this project, designated RU-38486, later shortened to RU-486.[1] The synthesis involved a multi-step process starting from a steroid precursor.
Chemical Synthesis Protocol
The synthesis of Mifepristone is a complex process involving several key steps. While various modifications exist, a general pathway is outlined below.
Experimental Protocol: Synthesis of Mifepristone (RU-486)
-
Starting Material: The synthesis typically begins with a steroid nucleus, such as a derivative of estrone.
-
Protection of Ketone Group: The 3-keto group of the steroid is selectively protected to prevent it from reacting in subsequent steps.
-
Epoxidation: An epoxide is introduced at the 5α,10α position of the steroid ring.
-
Grignard Reaction: A Grignard reagent containing the p-(dimethylamino)phenyl group is reacted with the steroid intermediate. This reaction opens the epoxide ring and introduces the characteristic bulky side chain at the 11β position.
-
Introduction of the Propynyl Group: A 1-propynyl group is added at the 17α position.
-
Deprotection and Dehydration: The protecting group at the 3-position is removed, and a double bond is reintroduced at the C4-C5 and C9-C10 positions through dehydration, yielding the final Mifepristone molecule.[2][3]
Unveiling the Dual Antagonism: Mechanism of Action
Initial testing of RU-486 confirmed its antiglucocorticoid properties. However, the pivotal discovery was its high-affinity binding to the progesterone (B1679170) receptor (PR), where it acts as a potent antagonist.[4] This dual antagonism of the progesterone and glucocorticoid receptors is central to its pharmacological profile.
Mifepristone's mechanism of action is primarily as a competitive antagonist at the progesterone and glucocorticoid receptors.[1][5] It binds with high affinity to these intracellular receptors, preventing the natural hormones from binding and initiating their downstream signaling cascades.
Progesterone Receptor Antagonism
Progesterone is essential for establishing and maintaining pregnancy. It promotes the development of a receptive endometrium for implantation and maintains uterine quiescence during pregnancy. By blocking the progesterone receptor, Mifepristone induces a series of events that lead to the termination of pregnancy:
-
Endometrial Degradation: It causes the breakdown of the decidua, the specialized lining of the uterus during pregnancy.[1]
-
Cervical Ripening: It promotes softening and dilation of the cervix.[1]
-
Increased Uterine Contractility: It increases the sensitivity of the myometrium to prostaglandins, leading to uterine contractions.[1]
Glucocorticoid Receptor Antagonism
At higher doses, Mifepristone also acts as a potent antagonist of the glucocorticoid receptor (GR).[5] This property is utilized in the treatment of Cushing's syndrome, a condition characterized by excessive cortisol levels. By blocking the GR, Mifepristone can mitigate the effects of hypercortisolism.[5]
Pharmacological Profile: Quantitative Data
The efficacy of Mifepristone is underpinned by its strong binding affinity for its target receptors and its pharmacokinetic properties.
Receptor Binding Affinity
Mifepristone exhibits a high binding affinity for both the progesterone and glucocorticoid receptors, significantly greater than the endogenous hormones.
| Receptor | Ligand | Relative Binding Affinity | IC50 (nM) |
| Progesterone Receptor (PR) | Progesterone | 1 | - |
| Mifepristone | >2x that of progesterone | 0.025 | |
| Glucocorticoid Receptor (GR) | Dexamethasone | 1 | - |
| Mifepristone | >3x that of dexamethasone | 2.2 | |
| Cortisol | <1 | - | |
| Mifepristone | >10x that of cortisol | - | |
| Androgen Receptor (AR) | Testosterone | 1 | - |
| Mifepristone | <0.33x that of testosterone | 10 |
Data compiled from multiple sources.[6]
Pharmacokinetics
The pharmacokinetic profile of Mifepristone is characterized by rapid absorption and a long elimination half-life.
| Pharmacokinetic Parameter | Value |
| Absorption | Rapidly absorbed |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |
| Bioavailability | Approximately 69% |
| Protein Binding | Highly bound to albumin and alpha-1-acid glycoprotein (B1211001) (>98%) |
| Metabolism | Extensively metabolized in the liver, primarily by CYP3A4 |
| Elimination Half-life | 18-90 hours (complex, includes active metabolites) |
| Excretion | Primarily via feces (~90%) |
Data compiled from multiple sources.[1][7][8][9]
Clinical Development: From Laboratory to Clinic
The recognition of RU-486's potent antiprogestogenic effects led to the initiation of clinical trials to evaluate its potential as a medical abortifacient.
Early Clinical Trials
The first clinical trial of Mifepristone for medical abortion was conducted in 1982 by Dr. Walter Herrmann at the University of Geneva, under the guidance of Dr. Étienne-Émile Baulieu, a consultant for Roussel-Uclaf.
Experimental Protocol: First Clinical Trial of Mifepristone (1982)
-
Objective: To assess the efficacy and safety of Mifepristone for the termination of early pregnancy.
-
Study Design: Open-label, non-comparative trial.
-
Participants: 11 women with pregnancies of up to 49 days of gestation.
-
Intervention: A single oral dose of Mifepristone.
-
Primary Outcome: Complete abortion, defined as the expulsion of the products of conception without the need for surgical intervention.
-
Results: The trial demonstrated a high success rate in inducing abortion.
Subsequent, larger clinical trials confirmed these initial findings and established the optimal dosage and a more effective regimen that included the co-administration of a prostaglandin (B15479496) analogue, such as misoprostol (B33685), to enhance uterine contractions and ensure complete expulsion.[10][11]
Efficacy and Safety in Clinical Trials
Numerous large-scale clinical trials have established the high efficacy and safety profile of Mifepristone in combination with a prostaglandin for medical abortion.
| Study/Regimen | Gestation Age | Mifepristone Dose | Misoprostol Dose & Route | Success Rate (%) | Key Side Effects |
| French Pivotal Trials[10] | ≤ 49 days | 600 mg | 400 µg oral | 95.4 | Bleeding, cramping, nausea |
| U.S. Pivotal Trials[10] | ≤ 63 days | 600 mg | 400 µg oral | 92-95 | Bleeding, cramping, nausea, vomiting |
| Evidence-Based Regimen[12] | ≤ 63 days | 200 mg | 800 µg buccal | 97.7 | Bleeding, cramping |
| WHO-Sponsored Trials[10] | ≤ 56 days | 600 mg | 400 µg oral | 84-95 | Bleeding, cramping |
Conclusion
The discovery and development of Mifepristone is a testament to the power of targeted pharmaceutical research, which can lead to unexpected and transformative therapeutic applications. From its origins as a potential antiglucocorticoid, its potent antiprogestogenic activity has established it as a cornerstone of modern reproductive healthcare. The extensive body of research, from its initial synthesis to large-scale clinical trials, has unequivocally demonstrated its efficacy and safety. For researchers and drug development professionals, the history of Mifepristone serves as a compelling case study in steroid pharmacology, receptor antagonism, and the translation of basic science into a medication with profound societal impact.
References
- 1. droracle.ai [droracle.ai]
- 2. Synthesis of RU-486 [chm.bris.ac.uk]
- 3. scispace.com [scispace.com]
- 4. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mifepristone - Wikipedia [en.wikipedia.org]
- 7. The pharmacokinetics of mifepristone in humans reveal insights into differential mechanisms of antiprogestin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Medical termination of early pregnancy with mifepristone (RU 486) followed by a prostaglandin analogue. Study in 16,369 women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of medical abortion using mifepristone and buccal misoprostol through 63 days - PMC [pmc.ncbi.nlm.nih.gov]
Mifepristone's affinity for glucocorticoid and androgen receptors.
An In-depth Technical Guide on Mifepristone's Affinity for Glucocorticoid and Androgen Receptors
Introduction
Mifepristone (B1683876) (RU-486) is a synthetic steroid with potent antagonistic properties for both the progesterone (B1679170) and glucocorticoid receptors. This technical guide provides a detailed examination of mifepristone's interaction with glucocorticoid (GR) and androgen receptors (AR), presenting quantitative binding affinity data, outlining the experimental protocols used for these determinations, and visualizing the relevant signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Binding Affinity and Antagonist Potency of Mifepristone
Mifepristone exhibits a high binding affinity for the glucocorticoid receptor, surpassing that of the endogenous ligand, dexamethasone. Its affinity for the androgen receptor is comparatively lower but still significant. The antagonist nature of mifepristone at these receptors prevents the conformational changes required for transcriptional activation, thereby inhibiting the biological effects of glucocorticoids and androgens.
Quantitative Binding Affinity Data
The following table summarizes the relative binding affinities (RBA) of mifepristone for the human glucocorticoid and androgen receptors as determined by competitive binding assays.
| Receptor | Ligand | Relative Binding Affinity (%) |
| Glucocorticoid Receptor (GR) | Dexamethasone | 100 |
| Mifepristone | 300 | |
| Androgen Receptor (AR) | Dihydrotestosterone (B1667394) (DHT) | 100 |
| Mifepristone | 10 |
Data compiled from various in vitro studies.
In Vitro Antagonist Activity
The antagonist activity of mifepristone was quantified using a mouse mammary tumor virus (MMTV) promoter-driven reporter gene assay in CV-1 cells. The concentration of mifepristone required to inhibit 50% of the maximal response (IC50) to the respective agonists (dexamethasone for GR and dihydrotestosterone for AR) is presented below.
| Receptor | Agonist | Mifepristone IC50 (nM) |
| Glucocorticoid Receptor (GR) | Dexamethasone (3 nM) | 0.4 |
| Androgen Receptor (AR) | Dihydrotestosterone (0.3 nM) | 10 |
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity and antagonist activity of mifepristone.
Competitive Binding Assay
This assay quantifies the ability of a test compound (mifepristone) to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Receptor source: Cytosol from human breast cancer cells (T47D) for GR and prostate cancer cells (LNCaP) for AR.
-
Radiolabeled ligand: [3H]-dexamethasone for GR and [3H]-dihydrotestosterone for AR.
-
Unlabeled competitor: Dexamethasone, dihydrotestosterone, and mifepristone.
-
Assay buffer: Tris-HCl buffer with protease inhibitors.
-
Scintillation fluid and counter.
Procedure:
-
Prepare receptor-containing cytosol by homogenizing cells in assay buffer and centrifuging to remove cellular debris.
-
Incubate a fixed concentration of the radiolabeled ligand with the cytosol in the presence of increasing concentrations of the unlabeled competitor (mifepristone or reference compound) for 2 hours at 4°C.
-
Separate bound from unbound radioligand using a hydroxylapatite assay.
-
Quantify the amount of bound radioligand by liquid scintillation counting.
-
Calculate the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Determine the relative binding affinity (RBA) by comparing the IC50 of mifepristone to that of the reference compound.
MMTV Reporter Gene Assay
This cell-based assay measures the functional consequence of mifepristone binding to GR and AR by quantifying its ability to inhibit agonist-induced gene expression.
Materials:
-
Cell line: CV-1 (monkey kidney fibroblast) cells.
-
Expression vectors: Plasmids encoding the human GR or AR.
-
Reporter vector: Plasmid containing the MMTV promoter upstream of a luciferase reporter gene.
-
Transfection reagent.
-
Agonists: Dexamethasone and dihydrotestosterone.
-
Antagonist: Mifepristone.
-
Luciferase assay reagent and luminometer.
Procedure:
-
Co-transfect CV-1 cells with the appropriate receptor expression vector and the MMTV-luciferase reporter vector.
-
After 24 hours, treat the cells with a fixed concentration of the agonist (dexamethasone or DHT) in the presence of increasing concentrations of mifepristone.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Plot the luciferase activity against the concentration of mifepristone to determine the IC50 value.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the general workflow of the experiments described.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway and Mifepristone Antagonism.
Caption: Androgen Receptor (AR) Signaling Pathway and Mifepristone Antagonism.
Caption: General Experimental Workflow for Receptor Affinity and Antagonist Activity.
Conclusion
Mifepristone is a potent antagonist of the glucocorticoid receptor and a weaker antagonist of the androgen receptor. The high-affinity binding to the GR makes it a valuable tool for studying glucocorticoid-mediated processes and a potential therapeutic agent for conditions associated with glucocorticoid excess. Its antiandrogenic properties, while less pronounced, contribute to its overall pharmacological profile. The experimental methodologies outlined in this guide provide a robust framework for characterizing the interaction of compounds with steroid hormone receptors, which is crucial for the development of new and more specific receptor modulators.
The Cellular and Molecular Impact of Mifepristone: A Technical Guide to its Effects on Signaling Pathways
For Immediate Release
This technical guide provides an in-depth analysis of the cellular and molecular effects of Mifepristone (B1683876) (RU-486), a synthetic steroid known for its potent antagonism of the progesterone (B1679170) (PR) and glucocorticoid (GR) receptors.[1][2] This document, intended for researchers, scientists, and drug development professionals, details Mifepristone's mechanism of action on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.
Executive Summary
Mifepristone's primary pharmacological action is the competitive blockade of PR and GR, leading to a cascade of downstream cellular events.[1] Beyond its well-established role in reproductive health, Mifepristone exhibits significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. These effects are not solely dependent on its anti-hormonal activity but also involve the modulation of critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. This guide will dissect these interactions, providing a comprehensive overview of the current understanding of Mifepristone's molecular footprint.
Quantitative Data on Mifepristone's Biological Activity
The biological activity of Mifepristone has been quantified through various in vitro studies. Its binding affinity to steroid receptors and its efficacy in inhibiting cell proliferation are summarized below.
Receptor Binding Affinity
Mifepristone exhibits a high binding affinity for both the progesterone and glucocorticoid receptors, significantly greater than the endogenous hormones.[3]
| Receptor | Relative Binding Affinity | Notes |
| Progesterone Receptor (PR) | Higher than progesterone | Acts as a silent antagonist.[3] |
| Glucocorticoid Receptor (GR) | Higher than dexamethasone | Exhibits a higher affinity for the GR-II subtype than the GR-I subtype.[4][5] |
| Androgen Receptor (AR) | Low | Approximately 9% of the affinity of testosterone (B1683101) in rat ovary.[6] |
In Vitro Anti-proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) of Mifepristone has been determined in a variety of cancer cell lines, demonstrating its broad anti-proliferative potential.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Reference(s) |
| HEC-1-A | Endometrial Cancer | ~37.3 (16 µg/ml) | 72 hours | [4] |
| Ishikawa | Endometrial Cancer | ~44.2 (19 µg/ml) | 72 hours | [4] |
| KLE | Endometrial Cancer | > 11.6 (5 µg/ml) | Not Specified | [7] |
| RL95-2 | Endometrial Cancer | < 11.6 (5 µg/ml) | Not Specified | [7] |
| SK-OV-3 | Ovarian Cancer | 6.25 | 3 days | [8][9] |
| OV2008 | Ovarian Cancer | 6.91 | 3 days | [8][9] |
| HeLa/MMC | Cervical Cancer | > 23.3 (10 µg/ml) | 72 hours | [10] |
| HeLa | Cervical Cancer | > 46.6 (20 µg/ml) | 72 hours | [10] |
| U87MG | Glioblastoma | 18.2 | 72 hours | [11] |
| IOMM-Lee | Meningioma | 11.5 | 72 hours | [11] |
| MCF-7 | Breast Cancer (ER+) | 13.9 | 72 hours | [11] |
| MDA-MB-231 | Breast Cancer (TNBC) | 16.8 | 72 hours | [11] |
| LNCaP | Prostate Cancer | 14.9 | 72 hours | [11] |
| PC-3 | Prostate Cancer | 17.1 | 72 hours | [11] |
| SAOS-2 | Osteosarcoma | 15.6 | 72 hours | [11] |
Core Signaling Pathways Modulated by Mifepristone
Mifepristone's cellular effects are orchestrated through its interaction with multiple signaling pathways. The primary antagonism of PR and GR initiates a series of events that culminate in altered gene expression and cellular behavior. Furthermore, Mifepristone influences other key signaling cascades, contributing to its diverse biological activities.
Progesterone and Glucocorticoid Receptor Signaling
As a potent antagonist, Mifepristone binds to the intracellular PR and GR. This binding prevents the receptors from adopting an active conformation, thereby inhibiting the recruitment of coactivators and subsequent transcription of target genes.[12] This blockade is the primary mechanism behind its anti-progestogenic and anti-glucocorticoid effects.
MAPK/ERK Signaling Pathway
Mifepristone has been shown to modulate the MAPK/ERK pathway, a critical regulator of cell proliferation, differentiation, and survival. In several cell types, Mifepristone treatment leads to a time-dependent activation of ERK.[6] However, in other contexts, particularly in cancer cells, it can suppress ERK phosphorylation.[13] This suggests a cell-type-specific effect. For instance, in uterine natural killer cells, Mifepristone increases ERK1/2 phosphorylation, an effect that is reversible by cortisol.[14] Conversely, in uterine leiomyoma cells, Mifepristone decreases the phosphorylation of ERK1/2.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling cascade involved in cell survival, growth, and proliferation that is affected by Mifepristone. In several cancer cell lines, Mifepristone has been shown to inhibit the phosphorylation of Akt in a dose-dependent manner.[15][16] This inhibition of Akt activation is a key mechanism through which Mifepristone exerts its anti-proliferative and pro-apoptotic effects. For instance, in endometrial cancer cells, Mifepristone's inhibitory effect is associated with the suppression of both FAK and PI3K/Akt signaling.[17]
Effects on Gene Expression
Mifepristone's antagonism of PR and GR, coupled with its modulation of other signaling pathways, leads to significant changes in gene expression. These alterations underpin many of its cellular effects.
Regulation of Apoptosis-Related Genes
Mifepristone has been shown to induce apoptosis in various cancer cell lines by modulating the expression of key apoptosis-related genes. For example, in endometrial cancer cells, Mifepristone treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[7]
Modulation of Cell Cycle Regulators
The anti-proliferative effects of Mifepristone are also mediated by its influence on cell cycle regulatory proteins. Studies have shown that Mifepristone can up-regulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, leading to cell cycle arrest, typically at the G1/S transition.[8][9]
Impact on Other Key Genes
Mifepristone has also been found to regulate the expression of other genes involved in cellular processes. For instance, it can down-regulate the expression of KLF5, a transcription factor that promotes cell proliferation and survival in triple-negative breast cancer.[18] In ovarian cancer cells, Mifepristone upregulates miR-127-3p, which in turn downregulates VAMP2 and subsequently PD-L1, inhibiting tumor progression.[19]
Detailed Experimental Protocols
This section provides an overview of the methodologies commonly employed to investigate the cellular and molecular effects of Mifepristone.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of Mifepristone (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[17][20][21][22]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for Signaling Protein Phosphorylation
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
General Protocol for p-ERK and p-Akt:
-
Culture cells to 70-80% confluency and then treat with Mifepristone at desired concentrations (e.g., 1-50 µM) for various time points (e.g., 0, 15, 30, 60 minutes).[15][23]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-Akt, and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[24][25]
-
General Protocol:
-
Treat cells with Mifepristone at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[26]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Conclusion
Mifepristone's cellular and molecular effects extend beyond its primary antagonism of the progesterone and glucocorticoid receptors. Its ability to modulate key signaling pathways such as MAPK/ERK and PI3K/Akt highlights its potential as a multi-faceted therapeutic agent, particularly in oncology. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and established experimental protocols, to aid researchers in further exploring the therapeutic applications of Mifepristone. The provided visualizations of signaling pathways and experimental workflows offer a clear and concise reference for laboratory investigation. Further research is warranted to fully elucidate the context-dependent nature of Mifepristone's effects on these signaling cascades and to identify novel therapeutic strategies.
References
- 1. Mifepristone attenuates human chorionic gonadotropin-induced extracellular signal-regulated kinase 1/2 phosphorylation, cyclooxygenase-2, and prostaglandin E2 production in human granulosa luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation | PLOS One [journals.plos.org]
- 3. Mifepristone | Progesterone Receptors | Tocris Bioscience [tocris.com]
- 4. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Inhibition of endometrial cancer cell lines by mifepristone (RU 486) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mifepristone increases AQP1 mRNA expression, angiogenesis, and cell permeability through the ERK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneticsmr.org [geneticsmr.org]
- 11. researchgate.net [researchgate.net]
- 12. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Lethality of Mifepristone and LY294002 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mifepristone inhibits proliferation, migration and invasion of HUUA cells and promotes its apoptosis by regulation of FAK and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mifepristone Suppresses Basal Triple-Negative Breast Cancer Stem Cells by Down-regulating KLF5 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mifepristone inhibited tumor progression by disrupting the stability of PD-L1 by miR-127-3p/VAMP2 in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Direct Effects of Mifepristone on Mice Embryogenesis: An In Vitro Evaluation by Single-Embryo RNA Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iris.unina.it [iris.unina.it]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 26. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
In-depth literature review of Mifepristone's non-clinical applications.
A Technical Guide to the Non-Clinical Applications of Mifepristone (B1683876)
Abstract: Mifepristone (RU-486) is a synthetic steroid primarily recognized for its potent antagonism of progesterone (B1679170) and glucocorticoid receptors. While its clinical applications in medical termination of pregnancy and management of Cushing's syndrome are well-established, a substantial body of non-clinical research has unveiled its therapeutic potential across a spectrum of other diseases.[1][2] This technical guide provides an in-depth review of the non-clinical, preclinical, and mechanistic studies of mifepristone, with a primary focus on its applications in oncology, neurology, and endocrinology. We consolidate quantitative data from key in vitro and in vivo studies, detail significant experimental protocols, and illustrate the underlying molecular pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of mifepristone's pleiotropic effects beyond its current clinical scope.
Introduction to Mifepristone
Mifepristone is a synthetic steroid that functions as a competitive antagonist at the progesterone receptor (PR) and, at higher doses, the glucocorticoid receptor (GR).[2][3] Its high affinity for these receptors blocks the action of endogenous progesterone and cortisol, forming the basis of its primary clinical uses.[1][2] However, non-clinical investigations have revealed that mifepristone's cellular effects are multifaceted, often extending beyond simple receptor antagonism and involving the modulation of critical signaling pathways, cell cycle regulation, and even the reversal of drug resistance. These findings have spurred research into its utility as an anti-neoplastic, neuroprotective, and endocrine-modulating agent.
Oncological Applications
Mifepristone has demonstrated significant antiproliferative effects across a wide range of cancer types, including those of both reproductive and non-reproductive origin.[4] Its efficacy appears to be mediated through several distinct mechanisms.
Mechanisms of Anti-Neoplastic Action
2.1.1. Cell Cycle Regulation A primary mechanism of mifepristone's anti-cancer effect is the induction of cell cycle arrest, typically at the G1/S transition phase.[5][6] This cytostatic effect prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation.[5] The arrest is achieved by modulating key cell cycle proteins: mifepristone up-regulates the cyclin-dependent kinase (cdk) inhibitors p21cip1 and p27kip1, which in turn inhibit the activity of the Cdk2/cyclin E complex.[5][6][7] This leads to reduced phosphorylation of the retinoblastoma protein and subsequent downregulation of the E2F1 transcription factor, a critical promoter of S-phase entry genes.[5][6]
References
- 1. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mifepristone: from the public eye to the reproductive endocrinology and infertility specialists’ eye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
A Technical Guide to Mifepristone: Chemical Properties and Stability for Laboratory Applications
Introduction: Mifepristone (B1683876), also known by its developmental code RU-486, is a synthetic steroid that functions as a potent antagonist for both progesterone (B1679170) and glucocorticoid receptors.[1][2] Chemically, it is a substituted 19-nor steroid, classified as a 3-oxo-Delta(4) steroid, an acetylenic compound, and a tertiary amino compound.[1][3] Its primary clinical applications include medical termination of pregnancy in combination with a prostaglandin (B15479496) analog and management of hyperglycemia in patients with Cushing syndrome.[2] For researchers, scientists, and drug development professionals, a thorough understanding of its chemical properties and stability is paramount for ensuring the accuracy, reproducibility, and safety of laboratory work. This guide provides an in-depth overview of mifepristone's core characteristics, stability profile, and relevant experimental protocols.
Core Chemical and Physical Properties
Mifepristone is a yellow crystalline powder.[4][5] Its fundamental chemical and physical properties are summarized in the tables below, providing essential data for handling, formulation, and experimental design.
Table 1: General Chemical Properties of Mifepristone
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₃₅NO₂ | [1][5] |
| Molecular Weight | 429.6 g/mol | [1][4][5] |
| IUPAC Name | (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | [1] |
| CAS Number | 84371-65-3 | [1] |
| Melting Point | 191-196 °C | [1][4][5] |
| pKa (Strongest Basic) | 4.89 | [6] |
| Appearance | Yellow powder / Crystalline solid | [4][5][7] |
Table 2: Solubility Profile of Mifepristone
| Solvent | Solubility Description | Quantitative Value (approx.) | Source(s) |
| Methanol | Very Soluble | - | [1][4][5] |
| Chloroform | Very Soluble | - | [1][4][5] |
| Acetone | Very Soluble | - | [1][4][5] |
| Ethanol (B145695) | Soluble | 20 mg/mL; 50 mg/mL (with heat) | [7] |
| DMSO | Soluble | ≥ 59 mg/mL | [8] |
| Dimethylformamide (DMF) | Soluble | 30 mg/mL | [7] |
| Water | Poorly Soluble | 5.0 mg/L | [1] |
| Hexane | Poorly Soluble | - | [1][4][5] |
| Isopropyl Ether | Poorly Soluble | - | [1][4][5] |
| Aqueous Buffer (DMF:PBS 1:4, pH 7.2) | Sparingly Soluble | 0.2 mg/mL | [7] |
Stability and Storage Recommendations
The stability of mifepristone is critical for its effective use in research. As a solid, it is relatively stable, but its stability in solution is highly dependent on the solvent and storage conditions.
-
Solid State Stability : When stored as a crystalline solid at -20°C, mifepristone is stable for at least four years.[7]
-
Solution Stability : Stock solutions prepared in organic solvents such as DMSO or ethanol may be stored at -20°C for up to three months.[3] It is not recommended to store aqueous solutions for more than one day due to the compound's poor aqueous solubility and potential for degradation.[7] Short-term stability studies have shown that mifepristone and its primary metabolites are stable in biological matrices (human blood) for at least 48 hours when stored at 5°C.[9]
-
Forced Degradation : Mifepristone is susceptible to degradation under forced conditions. Studies have shown that it degrades under acidic, basic, oxidative, thermal, and photolytic stress.[10] The primary degradation product identified is often its active N-monodemethylated metabolite.[11][12] This susceptibility underscores the need for controlled laboratory conditions and the use of stability-indicating analytical methods.
Table 3: Recommended Storage Conditions for Mifepristone
| Form | Storage Temperature | Duration | Source(s) |
| Solid (Powder) | -20°C | ≥ 4 years | [7] |
| Stock Solution (in DMSO or Ethanol) | -20°C | Up to 3 months | [3] |
| Aqueous Solution | 2-8°C | ≤ 24 hours | [7] |
Key Signaling Pathways
Mifepristone exerts its biological effects primarily by modulating steroid hormone receptor signaling pathways.
3.1. Progesterone and Glucocorticoid Receptor Antagonism
The principal mechanism of action for mifepristone is its competitive antagonism of the progesterone receptor (PR) and, at higher doses, the glucocorticoid receptor (GR).[1][2][13] It binds with high affinity to these intracellular receptors, preventing the natural hormones (progesterone and cortisol) from binding and initiating the conformational changes required for gene transcription.[13] This blockade of progesterone's effects leads to the breakdown of the uterine lining (decidua), cervical softening, and an increase in myometrial sensitivity to prostaglandins.[1][13]
References
- 1. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mifepristone | 84371-65-3 [chemicalbook.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 6. Human Metabolome Database: Showing metabocard for Mifepristone (HMDB0014972) [hmdb.ca]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Determination of Mifepristone (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
Unveiling the Glucocorticoid Receptor Antagonism of Mifepristone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (B1683876) (also known as RU-486) is a synthetic steroid renowned for its potent antiprogestational and antiglucocorticoid activities. While its use as an abortifacient is widely recognized, its profound effects on the glucocorticoid system hold significant therapeutic potential and have been a subject of intensive research. This technical guide delves into the foundational research that elucidated the antiglucocorticoid properties of Mifepristone, providing a comprehensive overview of its mechanism of action, quantitative binding kinetics, and the seminal experimental methodologies used to characterize its function.
Historically, the investigation into compounds that could block glucocorticoid receptors led to the discovery of Mifepristone's dual activities.[1] Its ability to competitively antagonize the glucocorticoid receptor (GR) has paved the way for its clinical application in managing conditions of glucocorticoid excess, such as Cushing's syndrome, and continues to be an area of active investigation for other pathologies.[2][3][4]
This document serves as a detailed resource for researchers and drug development professionals, summarizing key quantitative data, outlining experimental protocols, and visualizing the molecular interactions and experimental workflows that form the basis of our understanding of Mifepristone's antiglucocorticoid action.
Quantitative Analysis of Mifepristone's Interaction with the Glucocorticoid Receptor
The affinity of Mifepristone for the glucocorticoid receptor is a cornerstone of its antagonist activity. Foundational studies have quantified this interaction, demonstrating its high-affinity binding which is comparable to, and in some cases exceeds, that of potent glucocorticoid agonists like dexamethasone (B1670325).
| Parameter | Value | Species/System | Reference |
| IC50 | 2.6 nM | Glucocorticoid Receptor | [5] |
| Ki | 1.2 nM | Glucocorticoid Receptor | [6] |
| Kd | 0.4 nM | Glucocorticoid Receptor | [7] |
| Relative Binding Affinity (vs. Dexamethasone) | 344.41 ± 57.41% | Rat Liver Glucocorticoid Receptor | [1] |
| Relative Binding Affinity (vs. Dexamethasone) | ~300% | Rat Hepatoma Tissue Culture (HTC) cells | [8] |
| In Vivo Antagonism | Dose of Mifepristone | Effect | Species/System | Reference |
| Inhibition of Dexamethasone-induced Hepatic Tryptophan Oxygenase (TO) and Tyrosine Aminotransferase (TAT) | 5 mg/kg | 50% inhibition of the effect of 0.01 mg/kg dexamethasone | Adrenalectomized rats | [8] |
| Blockade of Dexamethasone-induced Muscle Atrophy | Not specified | Significant blockade of muscle and body weight loss | Rat | [9] |
Core Experimental Protocols
The characterization of Mifepristone's antiglucocorticoid properties relied on a series of key in vitro and in vivo experiments. The following sections detail the methodologies of these foundational assays.
Radioligand Binding Assay for Glucocorticoid Receptor
This assay is fundamental for determining the binding affinity of Mifepristone to the glucocorticoid receptor.
Objective: To quantify the affinity (Ki or IC50) of Mifepristone for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled glucocorticoid agonist (e.g., [3H]-dexamethasone).
Methodology:
-
Preparation of Cytosol:
-
Liver tissue from adrenalectomized rats is homogenized in a cold buffer (e.g., Tris-HCl with EDTA and molybdate) to stabilize the receptors.
-
The homogenate is centrifuged at high speed (e.g., 105,000 x g) to obtain the cytosol fraction containing the soluble glucocorticoid receptors.
-
-
Competitive Binding:
-
A constant concentration of radiolabeled dexamethasone ([3H]-dexamethasone) is incubated with aliquots of the cytosol.
-
Increasing concentrations of unlabeled Mifepristone (or dexamethasone for a standard curve) are added to compete for binding to the GR.
-
Non-specific binding is determined by adding a large excess of unlabeled dexamethasone to a set of tubes.
-
-
Separation of Bound and Free Ligand:
-
After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal binds the free [3H]-dexamethasone, and subsequent centrifugation pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
-
Quantification:
-
The radioactivity in the supernatant is measured using liquid scintillation counting.
-
The data is then analyzed to calculate the IC50 value of Mifepristone, which is the concentration required to inhibit 50% of the specific binding of [3H]-dexamethasone. The Ki (inhibition constant) can be derived from the IC50 value.
-
Dexamethasone-Induced Tyrosine Aminotransferase (TAT) Inhibition Assay
This functional assay assesses the ability of Mifepristone to antagonize a glucocorticoid-mediated biological response in vitro.
Objective: To determine the functional antagonist activity of Mifepristone by measuring its ability to inhibit the dexamethasone-induced synthesis of the enzyme tyrosine aminotransferase (TAT) in cultured cells.
Methodology:
-
Cell Culture:
-
Rat hepatoma tissue culture (HTC) cells, which express functional glucocorticoid receptors and exhibit a robust TAT induction in response to glucocorticoids, are cultured in appropriate media.
-
-
Treatment:
-
Cells are pre-incubated with varying concentrations of Mifepristone for a specified period.
-
A fixed, sub-maximal concentration of dexamethasone is then added to induce TAT expression. Control groups include cells treated with vehicle, dexamethasone alone, and Mifepristone alone.
-
-
Cell Lysis and Enzyme Assay:
-
After the induction period (typically several hours), the cells are harvested and lysed to release the intracellular contents.
-
The TAT activity in the cell lysates is measured spectrophotometrically by monitoring the conversion of tyrosine to p-hydroxyphenylpyruvate.
-
-
Data Analysis:
-
The TAT activity is normalized to the total protein concentration in each sample.
-
The inhibitory effect of Mifepristone is calculated as a percentage of the dexamethasone-induced TAT activity. The IC50 value, representing the concentration of Mifepristone that causes 50% inhibition, is then determined.[8]
-
Signaling Pathways and Mechanism of Action
Mifepristone exerts its antiglucocorticoid effect through competitive antagonism at the intracellular glucocorticoid receptor. Upon binding, it induces a conformational change in the receptor that is distinct from that induced by agonist binding. This altered conformation prevents the recruitment of coactivators necessary for gene transcription and can, in some contexts, promote the binding of corepressors.
Caption: Mifepristone's competitive antagonism of the glucocorticoid receptor signaling pathway.
The 11-beta phenyl-aminodimethyl group of Mifepristone plays a crucial role in its antagonist activity by sterically hindering the conformational change required for the recruitment of coactivator proteins.[10][11] Instead, the Mifepristone-bound GR can recruit corepressor complexes, actively repressing gene transcription.[10] This dual mechanism of passive and active antagonism contributes to its potent antiglucocorticoid effects.
Caption: Conformational changes in the GR LBD induced by agonist versus Mifepristone binding.
Experimental Workflow for In Vivo Assessment
Animal models have been instrumental in confirming the in vitro findings and understanding the physiological consequences of Mifepristone's antiglucocorticoid activity.
Caption: Workflow for in vivo assessment of Mifepristone's antiglucocorticoid activity.
Conclusion
The foundational research on Mifepristone has unequivocally established it as a potent and high-affinity antagonist of the glucocorticoid receptor. Through a combination of in vitro binding and functional assays, alongside in vivo animal models, the mechanisms underlying its antiglucocorticoid properties have been significantly elucidated. The quantitative data on its binding affinity and functional antagonism provide a solid basis for its pharmacological profiling. The detailed experimental protocols outlined in this guide serve as a reference for the methodologies that were pivotal in this research. The visualization of the signaling pathways highlights the molecular basis of its antagonist action, primarily through inducing a receptor conformation that is unfavorable for coactivator recruitment and may favor corepressor binding. This in-depth understanding of Mifepristone's antiglucocorticoid properties is crucial for its current clinical applications and for the future development of selective glucocorticoid receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. The antiglucocorticoid action of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of mifepristone on glucocorticoid receptor gene expression in the liver of rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Resetting the Stress System with a Mifepristone Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blockade of glucocorticoid receptor binding and inhibition of dexamethasone-induced muscle atrophy in the rat by RU38486, a potent glucocorticoid antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular switch in the glucocorticoid receptor: active and passive antagonist conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. db.cngb.org [db.cngb.org]
Methodological & Application
Experimental protocol for using Mifepristone in in vitro cell culture.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (B1683876) (also known as RU-486) is a synthetic steroid with potent antiprogestogenic and antiglucocorticoid properties.[1] Beyond its well-established use in medical abortion, mifepristone has garnered significant interest in oncology and cell biology research for its anticancer activities.[2][3] It has been shown to inhibit the growth of various cancer cell lines, including those of the breast, ovary, prostate, and endometrium, irrespective of their progesterone (B1679170) receptor (PR) expression status.[4][5] These application notes provide a comprehensive guide for the in vitro use of mifepristone, detailing its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
Mifepristone's in vitro effects are multifaceted and can be broadly categorized into cytostatic and cytotoxic actions.
-
Cell Cycle Arrest: Mifepristone primarily induces a G1-S phase cell cycle arrest.[6][7] This is achieved by upregulating cyclin-dependent kinase (CDK) inhibitors like p21cip1 and p27kip1, which in turn inhibit the activity of Cdk2/cyclin E complexes.[5][6][8] The subsequent downregulation of transcription factor E2F1 and its target genes, such as cyclin A and cdk1 (cdc2), further prevents entry into the S phase.[6][7]
-
Induction of Apoptosis: Mifepristone can trigger programmed cell death in cancer cells. This is often mediated by the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, such as caspase-3, which execute the apoptotic process.[10][11] In some cell lines, mifepristone has also been shown to upregulate the expression of the p53 tumor suppressor protein.[12][13]
-
Modulation of Signaling Pathways: Mifepristone has been shown to influence several key signaling pathways involved in cell proliferation and survival. It can inhibit the PI3K/Akt and MAPK signaling pathways.[14] In uterine leiomyoma cells, mifepristone has been found to target the IGF-1 signaling pathway via ERK1/2.[15] Additionally, in human umbilical vein endothelial cells (HUVECs), low-dose mifepristone can increase AQP1 expression and angiogenesis through the ERK MAPK pathway.[16]
-
Reversal of Multidrug Resistance (MDR): Mifepristone can reverse drug resistance in cancer cells. One proposed mechanism is the inhibition of glucosylceramide synthase (GCS), leading to a decrease in the glycosylation of ceramides (B1148491) and potentially influencing apoptosis signaling pathways.
Data Presentation
Table 1: IC50 Values of Mifepristone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration (hours) | Assay | Reference |
| HEC-1-A | Endometrial Cancer | ~45.5 (16 µg/ml) | 72 | MTT | [12] |
| Ishikawa | Endometrial Cancer | ~54 (19 µg/ml) | 72 | MTT | [12] |
| MCF-7 | Breast Cancer | 6.9 ± 0.5 | 96 | Cell Count | [17] |
| C4-I | Breast Cancer (nPR-negative) | 5.3 ± 0.3 | 96 | Cell Count | [17] |
Table 2: Effect of Mifepristone on Cell Cycle Distribution
| Cell Line | Mifepristone Concentration (µM) | Duration (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| SK-OV-3 | 20 | 24 | Increased | Decreased | No significant change | [8] |
| OV2008 | 20 | 24 | Increased | Decreased | No significant change | [8] |
| SGC-7901 | 10, 20, 40, 80 | 48 | Increased (dose-dependent) | Decreased (dose-dependent) | Decreased (dose-dependent) | [18] |
| 3AO | 5, 10, 20, 40, 80 | 24, 48, 72 | Increased (dose and time-dependent) | Decreased (dose and time-dependent) | Not specified | [13] |
Experimental Protocols
Preparation of Mifepristone Stock and Working Solutions
Mifepristone is soluble in 100% ethanol (B145695).[19]
Materials:
-
Mifepristone powder
-
100% Ethanol, sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile cell culture medium
Protocol:
-
Stock Solution (1 mM):
-
To prepare a 1 mM stock solution, dissolve 4.3 mg of mifepristone (molecular weight: 429.59 g/mol ) in 10 mL of 100% ethanol.
-
Alternatively, for smaller volumes, add 233 µL of 100% ethanol to 100 µg of mifepristone.[19]
-
Mix gently until fully dissolved. Do not heat.[19]
-
Store the 1 mM stock solution at -20°C, where it is stable indefinitely.[19]
-
-
Working Solution (e.g., 10 µM):
-
Dilute the 1 mM stock solution in sterile cell culture medium to the desired final concentration. For example, to make a 10 µM working solution, dilute 10 µL of the 1 mM stock solution into 990 µL of culture medium.
-
It is recommended to prepare fresh working solutions for each experiment.
-
The final concentration of ethanol in the culture medium should be kept low (typically ≤0.2% v/v) to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on various cancer cell lines.[12][18]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Mifepristone working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere for 24 hours.
-
Remove the medium and replace it with fresh medium containing various concentrations of mifepristone (e.g., 1 to 100 µM). Include a vehicle control (medium with the same concentration of ethanol as the highest mifepristone concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium containing MTT and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 560 nm or 570 nm using a microplate reader.[18][20]
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on methodologies used to assess mifepristone's effect on the cell cycle.[8][12]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Mifepristone working solutions
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with mifepristone or vehicle control for the desired duration (e.g., 24 hours).[8]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Mifepristone working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed and treat cells with mifepristone as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualization
Caption: Mifepristone's multifaceted signaling pathways in cancer cells.
Caption: General experimental workflow for in vitro studies with Mifepristone.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A study of mifepristone/IFN-γ-induced apoptosis of human cholangiocarcinoma cell line FRH-0201 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of mifepristone on apoptosis and caspase-3 activation in human ovarian luteinized granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro evaluation of the growth inhibition and apoptosis effect of mifepristone (RU486) in human Ishikawa and HEC1A endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Study of effect of mifepristone on apoptosis of human ovarian cancer cell line 3AO] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mifepristone increases AQP1 mRNA expression, angiogenesis, and cell permeability through the ERK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MCF-7 Cell Apoptosis and Cell Cycle Arrest: Non-genomic Effects of Progesterone and Mifepristone (RU-486) | Anticancer Research [ar.iiarjournals.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Antiproliferative effect of mifepristone (RU486) on human neuroblastoma cells (SK-N-SH): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Dosage and administration of Mifepristone in murine animal models.
Application Notes and Protocols: Mifepristone (B1683876) in Murine Models
Introduction
Mifepristone (RU-486) is a synthetic steroid that acts as a potent competitive antagonist at the progesterone (B1679170) and glucocorticoid receptors.[1][2] Its high affinity for these receptors makes it a valuable tool in various research areas, including reproductive biology, endocrinology, and oncology. In murine models, Mifepristone is frequently used to study the effects of progesterone and glucocorticoid blockade, induce medical abortion, manage hyperglycemia in Cushing's syndrome models, and investigate its anti-proliferative effects.[2][3] These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for using Mifepristone in murine animal models, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Mifepristone's primary mechanism involves competitively blocking progesterone receptors, which leads to the breakdown of the uterine endometrium and sensitizes the myometrium to prostaglandins, facilitating uterine contractions.[2][4] At higher doses, it also antagonizes the glucocorticoid receptor (GR-II), blocking the action of cortisol.[1][5] This dual antagonism is central to its therapeutic and research applications. Additionally, studies suggest Mifepristone can interfere with other cellular pathways, including the IGF-1 signaling pathway via ERK1/2.[6][7]
Data Presentation: Dosage and Administration Summary
The appropriate dosage and administration route for Mifepristone in mice are highly dependent on the experimental objective, the specific mouse strain, and the timing of administration. The following tables summarize dosages used in various published studies.
Table 1: Mifepristone Administration for Pregnancy-Related Studies
| Study Context | Mouse Strain | Dosage (mg/kg BW) | Administration Route & Vehicle | Treatment Schedule | Key Outcome | Reference(s) |
|---|---|---|---|---|---|---|
| Mammary Gland Development | Pregnant Mice | 0.20 - 1.20 | Subcutaneous, in 1,3-propanediol | Single or multiple injections on specific pregnancy days (e.g., Pd4, Pd8, Pd12) | Induced mammary gland dysplasia and postpartum hypogalactia | [8] |
| Induction of Abortion | ICR | 2.0 | Subcutaneous, in PBS | Single injection on gestational day 8 (GD8) | 77.8% embryo resorption rate | [9] |
| Induction of Abortion | Pregnant Mice | 0.30 - 2.00 | Not specified | Administration around pregnancy day 8.5 | 60-100% abortion rate | [8] |
| Induction of Preterm Labor | Pregnant Mice | 0.40 - 12.50 | Not specified | Administration during late pregnancy (Pd14-Pd19) | 66-100% abortion rate | [8] |
| Immunological Changes | Pregnant Mice | 0.8 | Intraperitoneal, in PBS | Single injection on gestational day 14.5 | Triggered immunological changes with minimal decidua impairment | [10] |
| Lactation Study | Lactating Mice | 8.0 | Oral Gavage, in peanut oil | Daily for 4 days (days 1-4 or 7-10 of lactation) | Increased testis organ coefficient and testosterone (B1683101) in male pups |[11] |
Table 2: Mifepristone Administration for Other Research Applications
| Study Context | Mouse Strain | Dosage | Administration Route & Vehicle | Treatment Schedule | Key Outcome | Reference(s) |
|---|
| Spontaneous Leukemia | AKR/J | 0.3 mg/mouse | Oral Gavage, in olive oil | Every 2 weeks, increased to weekly after 10 weeks | Improved length and quality of survival |[12] |
Experimental Protocols
Below are detailed protocols for the preparation and administration of Mifepristone in murine models, derived from established methodologies.
Protocol 1: Preparation of Mifepristone Solution
Materials:
-
Mifepristone powder (e.g., Sigma-Aldrich, M8046)
-
Vehicle (select based on administration route and study):
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, for difficult-to-dissolve preparations)
-
Analytical balance
Procedure:
-
Calculate the total amount of Mifepristone required based on the number of animals, their average body weight, the target dose (mg/kg), and the injection volume.
-
Weigh the calculated amount of Mifepristone powder using an analytical balance and place it into a sterile tube.
-
Add the appropriate volume of the chosen vehicle to the tube to achieve the desired final concentration.
-
Vortex the solution vigorously until the powder is completely dissolved. For some vehicles, gentle warming or sonication may be required to facilitate dissolution.
-
Ensure the final solution is homogenous and free of particulates before administration. Prepare fresh on the day of use.[9]
Protocol 2: Administration of Mifepristone
A. Subcutaneous (SC) Injection
This route is common for studies involving pregnancy termination.[8][9]
Materials:
-
Prepared Mifepristone solution
-
Sterile 1 mL syringes with 27-30 gauge needles
-
70% ethanol (B145695) for disinfection
-
Animal restrainer
Procedure:
-
Gently restrain the mouse, exposing the dorsal region.
-
Lift the loose skin over the back/scruff to form a "tent."
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body, ensuring it is in the subcutaneous space and has not punctured the muscle tissue underneath.
-
Inject the calculated volume of the Mifepristone solution (typically 100-200 µL).[8][9]
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
B. Oral Gavage (PO)
This route is used for studies requiring daily dosing or when investigating gastrointestinal absorption.[11][12]
Materials:
-
Prepared Mifepristone solution (in an oil-based vehicle)
-
Flexible or rigid ball-tipped gavage needle (20-22 gauge for adult mice)
-
1 mL syringe
-
Animal restrainer
Procedure:
-
Securely restrain the mouse in an upright position, ensuring its head and neck are extended to straighten the path to the esophagus.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Attach the gavage needle to the syringe filled with the Mifepristone solution.
-
Gently insert the ball-tipped needle into the mouth, slightly off-center, and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and restart to avoid tracheal insertion.
-
Once at the predetermined depth, slowly administer the solution (typically 0.2-0.3 mL).[12]
-
Smoothly withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Logical Relationships and Expected Outcomes
The outcome of Mifepristone administration during pregnancy in mice is critically dependent on both the dose and the gestational day of treatment.
As illustrated, lower doses administered very early in pregnancy (e.g., 1.25–2.50 mg/kg on Pd4) may have little effect on litter size.[8] However, moderate doses administered during mid-gestation (e.g., 0.30–2.00 mg/kg around Pd8.5) lead to high rates of abortion.[8] The same dosage range administered in late pregnancy (e.g., Pd14-19) is more likely to induce preterm labor.[8] Researchers must carefully select the dose and timing to achieve the desired experimental outcome.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mifepristone Treatment in Pregnant Murine Model Induced Mammary Gland Dysplasia and Postpartum Hypogalactia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. The immunological effect of Galectin-9/TIM-3 pathway after low dose Mifepristone treatment in mice at 14.5 day of pregnancy | PLOS One [journals.plos.org]
- 11. Assessment of effects of mifepristone administration to lactating mice on the development and fertility of their progeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mifepristone Treatment Improves Length and Quality of Survival of Mice with Spontaneous Leukemia | Anticancer Research [ar.iiarjournals.org]
Application of Mifepristone as a research tool in endocrinology.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (B1683876) (also known as RU-486) is a synthetic steroid that acts as a potent antagonist at both the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR).[1][2] This dual antagonism makes it an invaluable tool for endocrinology research, allowing for the investigation of the physiological and pathological roles of progesterone and glucocorticoids. At lower doses, mifepristone selectively blocks the progesterone receptor, while at higher doses, it also effectively antagonizes the glucocorticoid receptor.[1][2] Its high affinity for these receptors, in some cases exceeding that of the natural ligands, allows for potent and specific blockade in a variety of experimental settings.[3] This document provides detailed application notes and protocols for the use of mifepristone as a research tool in endocrinology.
Mechanism of Action
Mifepristone exerts its effects by competitively binding to the intracellular progesterone and glucocorticoid receptors.[4][5] This binding prevents the receptors from adopting an active conformation, thereby inhibiting the downstream signaling pathways normally initiated by progesterone and cortisol.[4] Mifepristone has a higher affinity for the glucocorticoid receptor type II (GR-II) than for the glucocorticoid receptor type I (mineralocorticoid receptor).[1][2] The binding of mifepristone to the GR disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis, leading to an increase in circulating levels of ACTH and cortisol.[1][2] It is important to note that while cortisol levels may be elevated, its action is blocked at the receptor level.
Data Presentation
Table 1: In Vitro Receptor Binding and Activity of Mifepristone
| Parameter | Receptor | Species/Cell Line | Value | Reference(s) |
| IC50 (Antiprogestational Activity) | Progesterone Receptor (PR) | T47D-CO cells | ~1 x 10⁻⁹ M | [4] |
| IC50 (Antiglucocorticoid Activity) | Glucocorticoid Receptor (GR) | HepG2 cells | ~1 x 10⁻⁸ M | [4] |
| Relative Binding Affinity (vs. Dexamethasone) | Glucocorticoid Receptor (GR) | Rat Liver | 344.41 ± 57.41% | [6] |
| IC50 (vs. Dexamethasone) | Glucocorticoid Receptor (GR) | Rat Liver | 4.21 ± 1.02 nM | [6] |
Table 2: In Vivo Dosage and Administration of Mifepristone in Animal Models
| Animal Model | Application | Dosage | Route of Administration | Reference(s) |
| Rat | Study of HPA axis and weight restoration | 10 mg/kg/day | Oral gavage | [7][8] |
| Rat | Prevention of adrenal gland atrophy in a Cushing's syndrome model | Not specified, oral treatment for 7 days | Oral | [9] |
| Mouse | Study of HPA axis and behavioral responses | 10 mg/kg for 5 days | Subcutaneous injection | [10] |
| Mouse | Study of effects on progeny development during lactation | 8 mg/kg/day for 4 days | Oral gavage | [11] |
| Mouse | Study of effects on embryogenesis in vitro | Not specified, added to culture medium for 24h | In vitro | [12][13] |
Experimental Protocols
Protocol 1: In Vitro Glucocorticoid Receptor (GR) Antagonism using a Luciferase Reporter Assay
This protocol is designed to quantify the antagonist activity of mifepristone on the glucocorticoid receptor in a cell-based assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Glucocorticoid Receptor (GR) expression vector
-
Glucocorticoid Response Element (GRE)-driven luciferase reporter vector
-
Control vector (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., FuGENE HD)
-
Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum (FBS)
-
Dexamethasone (B1670325) (agonist)
-
Mifepristone (antagonist)
-
Dual-luciferase reporter assay system
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: One day prior to transfection, seed HEK293 cells into a 96-well plate at a density of approximately 30,000 cells per well in 100 µL of culture medium.[14]
-
Transfection: On the day of the experiment, transfect the cells with the GR expression vector, GRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.[15]
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator to allow for receptor and reporter expression.
-
Treatment:
-
Prepare serial dilutions of mifepristone in culture medium.
-
Pre-incubate the cells with varying concentrations of mifepristone for 1 hour.[14]
-
Add a fixed concentration of dexamethasone (e.g., 10 nM, representing the EC80) to the wells, both with and without mifepristone. Include control wells with vehicle only.[16]
-
-
Incubation: Incubate the treated cells for an additional 24 hours.[14]
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[14][17]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of the dexamethasone-induced response by mifepristone. Determine the IC50 value of mifepristone by plotting the percentage of inhibition against the log of the mifepristone concentration.
Protocol 2: In Vivo Assessment of Mifepristone's Effect on the Hypothalamic-Pituitary-Adrenal (HPA) Axis in Rodents
This protocol describes a method to investigate the in vivo effects of mifepristone on the HPA axis in rats.
Materials:
-
Adult male Wistar rats
-
Mifepristone
-
Vehicle (e.g., propylene (B89431) glycol or 0.25% carboxymethylcellulose/0.2% Tween 20)[10][18]
-
Oral gavage needles or subcutaneous injection supplies
-
Blood collection supplies (e.g., tail-nick or trunk blood collection)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA or RIA for ACTH and corticosterone)
Methodology:
-
Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment. Handle the animals daily to minimize stress.[18]
-
Drug Administration:
-
Blood Sampling:
-
At the end of the treatment period, collect blood samples at specific time points to assess basal and stress-induced hormone levels. For stress induction, a forced swim test can be employed.[10]
-
Collect blood via a low-stress method like tail-nicking for repeated measures or via trunk blood collection for a terminal experiment.
-
-
Hormone Analysis:
-
Centrifuge the blood samples to separate the plasma or serum.
-
Store the samples at -80°C until analysis.
-
Measure the concentrations of ACTH and corticosterone (B1669441) using commercially available assay kits.
-
-
Data Analysis: Compare the hormone levels between the mifepristone-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualization
Caption: Glucocorticoid Receptor Signaling Pathway and Mifepristone Inhibition.
Caption: Effect of Mifepristone on the Hypothalamic-Pituitary-Adrenal (HPA) Axis.
Caption: Experimental Workflow for In Vitro GR Antagonism Assay.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Mifepristone reduces hypothalamo-pituitary-adrenal axis activation and restores weight loss in rats subjected to dietary restriction and methylphenidate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cushingsdiseasenews.com [cushingsdiseasenews.com]
- 10. Mifepristone Decreases Depression-Like Behavior and Modulates Neuroendocrine and Central Hypothalamic-Pituitary-Adrenocortical Axis Responsiveness to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of effects of mifepristone administration to lactating mice on the development and fertility of their progeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. ovid.com [ovid.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Resetting the Stress System with a Mifepristone Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Mifepristone for Inducing Gene Expression in the GeneSwitch™ System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing mifepristone (B1683876) to induce gene expression in the GeneSwitch™ System. The GeneSwitch™ System is a powerful tool for the tightly controlled, inducible expression of a target gene in mammalian cells. This system's inducibility is mediated by the synthetic steroid mifepristone, which activates a chimeric transcription factor, leading to robust and specific gene expression.
Principle of the GeneSwitch™ System
The GeneSwitch™ System is a bipartite system consisting of two key plasmids:
-
pSwitch Plasmid : This regulatory plasmid expresses the GeneSwitch™ protein, a chimeric transcription factor. The GeneSwitch™ protein is a fusion of three domains: the GAL4 DNA-binding domain (DBD) from yeast, a truncated human progesterone (B1679170) receptor ligand-binding domain (hPR-LBD), and the p65 activation domain (AD) from human NF-κB.[1] In its inactive state, the GeneSwitch™ protein does not activate transcription.
-
pGene/V5-His Plasmid : This expression plasmid contains the gene of interest cloned downstream of a promoter containing GAL4 upstream activating sequences (UAS).[1]
Induction of gene expression is achieved by the addition of mifepristone. Mifepristone binds to the truncated hPR-LBD of the GeneSwitch™ protein, causing a conformational change that activates it.[1] The activated GeneSwitch™ protein then dimerizes and binds to the UAS in the pGene plasmid, recruiting the transcriptional machinery to initiate the expression of the gene of interest.[1][2] A key feature of this system is a positive feedback loop; the activated GeneSwitch™ protein also induces its own expression from the pSwitch plasmid, leading to an amplified and sustained response.[1]
Data Presentation: Quantitative Parameters of the GeneSwitch™ System
The following tables summarize the key quantitative data associated with the use of mifepristone in the GeneSwitch™ System.
Table 1: Mifepristone Dose-Response Characteristics
| Parameter | Value | Reference |
| Effective Concentration Range | 10⁻¹⁰ M to 10⁻⁷ M | [1] |
| Recommended Starting Concentration | 10⁻⁸ M (10 nM) | [1][3] |
| Concentration for Half-Maximal Induction (EC₅₀) | Approximately 10⁻¹⁰ M | [1][3] |
| Basal (Leaky) Expression | Very low to undetectable in most cell lines | [3][4] |
Table 2: Induction and Reversibility Kinetics
| Parameter | Timeframe | Notes | Reference |
| Time to Detectable Expression | Within hours of mifepristone exposure | Varies depending on the gene of interest and cell type. | [5] |
| Optimal Induction Period | 12 to 72 hours | Optimization is recommended for each specific experimental setup. | [1] |
| Time to Deactivation (after mifepristone withdrawal) | Expression decreases significantly within 48 hours | The stability of the expressed protein will also influence the overall deactivation time. | [6] |
Experimental Protocols
Preparation of Mifepristone Stock and Working Solutions
Caution: Mifepristone is a potent compound. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses).
Materials:
-
Mifepristone powder (RU-486)
-
100% Ethanol (B145695), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
1 mM Stock Solution:
-
To prepare a 1 mM stock solution, dissolve 429.6 µg of mifepristone (MW: 429.6 g/mol ) in 1 mL of 100% ethanol.
-
Alternatively, if starting with a pre-weighed 100 µg vial, add 233 µL of 100% ethanol to achieve a 1 mM concentration.[7]
-
Vortex gently until the powder is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C. The stock solution is stable for at least 6 months.
-
-
10 µM Working Solution:
-
Dilute the 1 mM stock solution 1:100 in 100% ethanol. For example, add 10 µL of the 1 mM stock to 990 µL of 100% ethanol.
-
Store the working solution at -20°C.
-
Co-transfection of pSwitch and pGene Plasmids
This protocol provides a general guideline for the co-transfection of the pSwitch and pGene plasmids into mammalian cells using a lipid-based transfection reagent. Optimization is recommended for specific cell lines and transfection reagents.
Materials:
-
Healthy, sub-confluent mammalian cells in culture
-
pSwitch plasmid
-
pGene plasmid containing the gene of interest
-
Lipid-based transfection reagent (e.g., Lipofectamine™)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.
-
DNA-Lipid Complex Formation:
-
In a sterile tube, dilute the pSwitch and pGene plasmids in serum-free medium. A 1:1 to 1:10 ratio of pSwitch to pGene is a good starting point, but this may require optimization.
-
In a separate sterile tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for the time recommended by the manufacturer (typically 15-30 minutes) to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Add the DNA-lipid complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with fresh, complete growth medium.
-
Allow the cells to recover for 24-48 hours before inducing gene expression with mifepristone.
-
Induction of Gene Expression with Mifepristone
Protocol:
-
Prepare Induction Medium: Dilute the 10 µM mifepristone working solution into the complete growth medium to the desired final concentration (e.g., 10 nM). For a final concentration of 10 nM, add 10 µL of the 10 µM working solution to 10 mL of culture medium.[7]
-
Induce Expression: Remove the existing medium from the transfected cells and replace it with the induction medium containing mifepristone.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Analysis of Gene Expression: Following induction, harvest the cells to analyze the expression of the gene of interest using appropriate methods such as Western blotting, qPCR, or functional assays.
Mandatory Visualizations
Signaling Pathway of the GeneSwitch™ System
Caption: Mifepristone-induced signaling pathway in the GeneSwitch™ System.
Experimental Workflow for GeneSwitch™ System
Caption: Experimental workflow for mifepristone-inducible gene expression.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low or no induction | - Inefficient transfection- Suboptimal mifepristone concentration- Cell line not suitable | - Optimize transfection protocol (DNA:reagent ratio, cell density)- Perform a dose-response curve for mifepristone (10⁻¹⁰ M to 10⁻⁷ M)- Test a different cell line |
| High basal expression | - "Leaky" expression from the promoter- Stable cell line selection issue | - Screen for stable clones with low basal and high induced expression- Reduce the amount of pGene plasmid during transfection |
| Cell toxicity | - High concentration of mifepristone or ethanol (solvent)- Expression of a toxic protein | - Ensure the final ethanol concentration in the medium is low (<0.1%)- Lower the mifepristone concentration or reduce the induction time- Confirm the expressed protein is not inherently toxic to the cells |
References
- 1. Inducible Protein Expression Using GeneSwitch Technology | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Inducible Protein Expression Using GeneSwitch Technology | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. A conditional tissue-specific transgene expression system using inducible GAL4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The progesterone antagonist mifepristone/RU486 blocks the negative effect on life span caused by mating in female Drosophila | Aging [aging-us.com]
- 6. Mifepristone-inducible transgene expression in neural progenitor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Utilizing Mifepristone for In Vivo Studies of Hormone-Sensitive Cancers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (B1683876) (RU-486) is a synthetic steroid with potent antagonistic effects on both progesterone (B1679170) receptors (PR) and glucocorticoid receptors (GR).[1][2] This dual antagonism makes it a valuable tool for investigating the hormonal signaling pathways that drive the proliferation of various hormone-sensitive cancers, including those of the breast, ovary, and prostate.[3][4][5] In vivo studies using mifepristone in animal models, particularly xenografts, are crucial for evaluating its therapeutic potential and understanding its mechanisms of action in a complex biological system. These preclinical studies have demonstrated that mifepristone can inhibit tumor growth, often by inducing cell cycle arrest, and in some cases, can enhance the efficacy of conventional chemotherapies.[3][4][6]
This document provides detailed application notes and protocols for utilizing mifepristone in in vivo studies of hormone-sensitive cancers, aimed at researchers and professionals in the field of oncology drug development.
Mechanism of Action in Hormone-Sensitive Cancers
Mifepristone exerts its anticancer effects primarily through two distinct mechanisms:
-
Progesterone Receptor (PR) Antagonism : In hormone-sensitive cancers expressing PR, such as certain types of breast and ovarian cancer, progesterone can promote cell proliferation. Mifepristone competitively binds to PR with high affinity, blocking the action of progesterone and thereby inhibiting the growth of these cancer cells.[1][7] This can lead to a G1-S phase cell cycle arrest.[3][8] Interestingly, some studies suggest that mifepristone's efficacy may not always correlate with PR expression, indicating alternative mechanisms of action.[9] One proposed mechanism involves the suppression of the progesterone-induced blocking factor (PIBF), an immunomodulatory protein that can shield cancer cells from the host's immune system.[10][11]
-
Glucocorticoid Receptor (GR) Antagonism : Glucocorticoids, acting through the GR, can promote cell survival and resistance to chemotherapy in some cancers, including triple-negative breast cancer (TNBC).[4][12] Mifepristone's anti-glucocorticoid activity can reverse these effects, leading to increased cancer cell apoptosis and enhanced sensitivity to cytotoxic agents like paclitaxel.[4][12]
The following diagram illustrates the dual antagonistic action of mifepristone on progesterone and glucocorticoid receptors in a cancer cell.
Caption: Mifepristone's dual antagonism of PR and GR.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various in vivo studies using mifepristone in different hormone-sensitive cancer models.
Table 1: Mifepristone Monotherapy in Ovarian Cancer Xenografts
| Cell Line | Animal Model | Mifepristone Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| SK-OV-3 | Nude Mice | 20 mg/kg/day | 4 weeks | Significant delay in tumor growth | [3] |
| SK-OV-3 | Nude Mice | 40 mg/kg/day | 4 weeks | Significant delay in tumor growth (dose-dependent) | [3] |
Table 2: Mifepristone in Combination Therapy for Triple-Negative Breast Cancer (TNBC) Xenografts
| Cell Line | Animal Model | Treatment Groups | Treatment Duration | Outcome | Reference |
| MDA-MB-231 | SCID Mice | Vehicle, Paclitaxel, Mifepristone + Paclitaxel | Not specified | Mifepristone augmented paclitaxel-induced tumor shrinkage | [4][12] |
Table 3: Mifepristone in Prostate Cancer Xenografts
| Cell Line | Animal Model | Mifepristone Dose | Treatment Duration | Tumor Growth Inhibition | Reference |
| PC-3 | Nude Mice | 4 mg/100g body weight | 21 days | Complete suppression of tumor growth | [13] |
| LNCaP, C4, C4-2 | Not specified | 50 mg/kg/day | 28 days | 50% inhibition of tumor growth | [14] |
| CWR-22Rv1 | Not specified | 12 mg/kg/day (IP injection) | Not specified | ~33% prolongation of time to tumor progression | [14] |
Experimental Protocols
Protocol 1: General In Vivo Xenograft Study
This protocol outlines a general workflow for assessing the efficacy of mifepristone in a subcutaneous xenograft model.
Materials:
-
Hormone-sensitive cancer cell line of interest
-
Immunocompromised mice (e.g., Nude, SCID)
-
Mifepristone
-
Vehicle for mifepristone (e.g., olive oil)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Preparation: Culture the chosen cancer cell line under appropriate conditions. On the day of inoculation, harvest the cells and resuspend them in a suitable medium (e.g., PBS), with or without Matrigel, at the desired concentration.
-
Tumor Cell Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment Initiation: Once tumors reach the desired size, randomize the animals into control and treatment groups.
-
Mifepristone Administration:
-
Control Group: Administer the vehicle (e.g., olive oil) to the control group animals according to the same schedule as the treatment group.
-
Treatment Group: Administer mifepristone at the desired dose and route. Oral gavage is a common method of administration.[5]
-
-
Continued Monitoring: Continue to monitor tumor growth, body weight, and the general health of the animals throughout the study.
-
Study Endpoint and Tissue Collection: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting, or gene expression analysis).
The following diagram illustrates the experimental workflow for a typical in vivo xenograft study with mifepristone.
Caption: In vivo xenograft experimental workflow.
Protocol 2: Preparation and Administration of Mifepristone
Materials:
-
Mifepristone powder
-
Olive oil (or other suitable vehicle)
-
Scale
-
Vortex mixer
-
Oral gavage needles
Procedure:
-
Dosage Calculation: Calculate the required amount of mifepristone based on the desired dose (e.g., in mg/kg) and the body weight of the animals.
-
Preparation of Mifepristone Suspension:
-
Weigh the calculated amount of mifepristone powder.
-
Add the appropriate volume of olive oil to achieve the desired final concentration.
-
Vortex the mixture thoroughly to ensure a uniform suspension. Prepare fresh daily before administration.
-
-
Administration by Oral Gavage:
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the calculated volume of the mifepristone suspension.
-
Monitor the animal briefly after administration to ensure there are no adverse reactions.
-
Concluding Remarks
Mifepristone is a versatile pharmacological tool for the in vivo investigation of hormone-sensitive cancers. Its ability to antagonize both progesterone and glucocorticoid receptors allows for the dissection of these critical signaling pathways in tumor progression and therapeutic resistance. The protocols and data presented here provide a foundation for designing and executing robust preclinical studies to further evaluate the potential of mifepristone as a novel anticancer agent. Careful consideration of the specific cancer model, dosage, and treatment regimen is essential for obtaining meaningful and reproducible results.
References
- 1. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 2. Efficacy of the Progesterone Receptor Antagonist Mifepristone for Palliative Therapy of Patients with a Variety of Advanced Cancer Types | Anticancer Research [ar.iiarjournals.org]
- 3. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor antagonism as a novel therapy for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progesterone Receptor Antagonist Therapy Has Therapeutic Potential Even in Cancer Restricted to Males as Evidenced from Murine Testicular and Prostate Cancer Studies | Anticancer Research [ar.iiarjournals.org]
- 6. Mifepristone abrogates repopulation of ovarian cancer cells in between courses of cisplatin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Mifepristone inhibits ovarian cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mifepristone May Be the Best Single Pharmaceutical Agent for Treatment of a Variety of Advanced Cancers [scivisionpub.com]
- 11. Evidence that Mifepristone, a Progesterone Receptor Antagonist, Can Cross the Blood Brain Barrier and Provide Palliative Benefits for Glioblastoma Multiforme Grade IV | Anticancer Research [ar.iiarjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Growth inhibition of androgen-insensitive human prostate carcinoma cells by a 19-norsteroid derivative agent, mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mifepristone Has Limited Activity to Enhance the In Vivo Efficacy of Docetaxel and Enzalutamide Against Bone Metastatic and Castration-Resistant Prostate Cancer | Anticancer Research [ar.iiarjournals.org]
Application Notes and Protocols for Mifepristone Treatment in Pregnant Murine Models
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of mifepristone (B1683876) (RU486) in pregnant murine models. The information compiled is based on established scientific literature and is intended to guide the design and execution of experiments involving this progesterone (B1679170) and glucocorticoid receptor antagonist.
Introduction
Mifepristone is a synthetic steroid that competitively binds to progesterone and glucocorticoid receptors, thereby inhibiting the biological effects of these hormones.[1][2][3] In pregnant murine models, this antagonistic action disrupts the necessary hormonal support for pregnancy maintenance, leading to various outcomes depending on the dosage, timing, and duration of treatment. These outcomes can range from embryonic resorption and abortion to effects on mammary gland development and lactation.[4][5][6] Understanding the precise treatment protocols is crucial for achieving reproducible and reliable experimental results.
Mechanism of Action
Mifepristone's primary mechanism of action involves blocking the progesterone receptor, which is essential for establishing and maintaining pregnancy.[3] This blockade leads to the degeneration of the decidua, cervical ripening, and increased myometrial sensitivity to prostaglandins, ultimately resulting in the termination of pregnancy.[1][7] Additionally, mifepristone's anti-glucocorticoid activity can influence various physiological processes.[3][8] At the cellular level, mifepristone has been shown to affect signaling pathways such as the IGF-1 pathway by decreasing the expression of IGF-1 and phosphorylation of ERK1/2.[9][10]
Experimental Protocols
The following protocols are synthesized from various studies and are categorized based on the intended experimental outcome.
Induction of Abortion / Embryo Resorption
This protocol is designed to induce abortion or embryo resorption in pregnant mice.
-
Animal Model: ICR mice, 6-8 weeks old.[5]
-
Mating: House female and male mice at a 2:1 ratio. The day a vaginal plug is detected is considered gestational day 0 (GD0).[5]
-
Mifepristone Preparation: Dissolve mifepristone (e.g., Sigma-Aldrich, M8046) in a suitable vehicle such as phosphate-buffered saline (PBS) or 1,3-propanediol (B51772).[4][5]
-
Administration:
-
Control Group: Administer an equivalent volume of the vehicle (e.g., 200 µL of sterile PBS) subcutaneously.[5]
-
Outcome Assessment: Sacrifice mice at a predetermined time point (e.g., 6 hours post-injection) and calculate the embryo resorption rate.[5] The resorption rate in the mifepristone-treated group is expected to be significantly higher than in the control group.[5]
Investigation of Mammary Gland Development and Lactation
This protocol is designed to study the effects of mifepristone on mammary gland development and subsequent lactation.
-
Animal Model: Pregnant mice (strain to be specified by the researcher).
-
Mifepristone Preparation: Dissolve mifepristone in 1,3-propanediol to a stock solution of 0.01 mg/mL.[4]
-
Administration Strategies:
-
Strategy 1 (Early Pregnancy): Administer 1.20 mg/kg body weight on pregnancy day 4 (Pd4).[4][6]
-
Strategy 2 (Early-Mid Pregnancy): Administer 1.20 mg/kg on Pd4 and a second dose of 0.40 mg/kg on Pd8.[4][6]
-
Strategy 3 (Mid-Pregnancy): Administer a single dose of 0.40 mg/kg on Pd8.[4][6]
-
Strategy 4 (Mid-Late Pregnancy): Administer 0.40 mg/kg on Pd8 and a second dose of 0.20 mg/kg on Pd12.[4][6]
-
-
Route: Subcutaneous (s.c.) injection.[4]
-
Control Group: Administer the vehicle (1,3-propanediol) at the same time points.[4]
-
Outcome Assessment:
-
Milk Production: Assess milk yield using a weigh-suckle-weigh assay on lactation days 1, 2, and 3.[4][6]
-
Mammary Gland Histology: Collect mammary tissue for histological analysis to observe changes in alveoli and ductal structures.[4][6]
-
Hormone Levels: Measure serum concentrations of hormones such as estrogen (E2), progesterone (P4), prolactin (PRL), growth hormone (GH), corticosterone (B1669441) (CORT), and oxytocin (B344502) (OT).[4][6]
-
Gene Expression: Analyze the mRNA expression of hormone receptors in mammary tissue.[4][6]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on mifepristone treatment in pregnant murine models.
Table 1: Mifepristone Dosage and Abortion/Resorption Rates
| Gestational Day of Administration | Dosage (mg/kg BW) | Route of Administration | Abortion/Resorption Rate | Mouse Strain | Reference |
| Pd4 | 1.25 - 2.50 | Not Specified | No impact on reproduction | Not Specified | [4] |
| ~Pd8.5 | 0.30 - 2.00 | Not Specified | 60 - 100% | Not Specified | [4] |
| Pd14 - Pd19 | 0.40 - 12.50 | Not Specified | 66 - 100% | Not Specified | [4] |
| GD8 | 2.0 | Subcutaneous | 77.78% | ICR | [5] |
Table 2: Effects of Mifepristone on Mammary Gland and Lactation (Strategy 1: 1.20 mg/kg on Pd4)
| Parameter | Observation | Reference |
| Milk Production (Ld1, Ld2, Ld3) | Significant reduction | [4][6] |
| β-casein Expression | Decreased | [4][6] |
| Alveoli Structure | Fewer alveoli, enlarged alveolar lumina | [4][6] |
| Litter Growth Rates | Decreased | [4][6] |
Signaling Pathway Perturbation
Mifepristone has been shown to inhibit the Insulin-like Growth Factor 1 (IGF-1) signaling pathway, which is implicated in cell proliferation. This effect is particularly relevant in the context of uterine leiomyomas but may have broader implications.
Safety and Toxicological Information
In animal studies, mifepristone has been shown to have a high therapeutic index. Acute administration in several species showed no toxic effects up to a dose of 1000 mg/kg.[4] In sub-chronic toxicity studies in rodents, daily doses up to 200 mg/kg body weight displayed antihormonal effects without other signs of toxicity.[4] However, it is important to note that mifepristone administration in pregnant animals can lead to fetal loss and, in some species like rabbits, skull deformities at doses lower than the human exposure level.[11]
Conclusion
The protocols and data presented here provide a comprehensive guide for the use of mifepristone in pregnant murine models. Researchers should carefully consider the experimental objectives to select the appropriate dosage, timing, and administration route. Adherence to detailed and consistent protocols is essential for obtaining meaningful and reproducible results in studies investigating pregnancy, reproductive biology, and the effects of endocrine disruptors.
References
- 1. Mode of action of RU 486 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mifepristone Treatment in Pregnant Murine Model Induced Mammary Gland Dysplasia and Postpartum Hypogalactia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
- 6. Mifepristone Treatment in Pregnant Murine Model Induced Mammary Gland Dysplasia and Postpartum Hypogalactia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Effects of Mifepristone on Mice Embryogenesis: An In Vitro Evaluation by Single-Embryo RNA Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mifepristone (RU486) inhibits dietary lipid digestion by antagonizing the role of glucocorticoid receptor on lipase transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Preparation of Mifepristone Stock Solutions for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mifepristone (also known as RU-486) is a synthetic steroid that acts as a potent antagonist of the progesterone (B1679170) and glucocorticoid receptors.[1][2] It is widely used in cell-based assays to study hormone signaling pathways, to induce gene expression in systems like the GeneSwitch™ System, and to investigate its effects on cell growth and apoptosis in various cell lines, including cancer cells.[3][4][5] Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful experimental results. This document provides a detailed protocol for the preparation, storage, and use of Mifepristone stock solutions in in vitro studies.
Data Summary: Solubility and Storage
Quantitative data regarding the solubility, recommended concentrations, and storage of Mifepristone are summarized below. It is crucial to use high-purity, anhydrous solvents, as moisture can reduce the solubility of the compound.[4]
| Parameter | Solvent | Concentration / Condition | Stability / Remarks |
| Solubility | DMSO | 42.96 - 125 mg/mL (100 - 291 mM)[4][6] | Use fresh, anhydrous DMSO for maximum solubility.[4] |
| Ethanol (100%) | 20 - 50 mg/mL (approx. 46.5 - 116 mM)[5][6][7] | Gentle warming may be required for higher concentrations.[6] Do not heat when preparing for GeneSwitch™ System.[3] | |
| Dimethylformamide (DMF) | ~30 mg/mL (approx. 70 mM)[5][7] | Useful for subsequent dilution into aqueous buffers.[7] | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.2 mg/mL in a 1:4 DMF:PBS solution)[7] | Direct dissolution is not recommended. Aqueous solutions should not be stored for more than one day.[7] | |
| Recommended Stock Conc. | DMSO or Ethanol | 1 - 100 mM | A 1 mM stock is common for gene induction systems.[3] Higher concentrations (e.g., 10-50 mM) are also used. |
| Storage (Powder) | -20°C | Lyophilized solid | Stable for years when stored properly.[7] |
| Storage (Stock Solution) | -20°C or -80°C | Aliquoted in solvent | Stable for at least 3 months at -20°C.[1] For longer-term (up to 1 year), -80°C is recommended.[4] |
Experimental Protocols
Safety Precautions
Mifepristone is a toxic compound.[3] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the powder or solutions.[3] Handle the powder in a chemical fume hood to avoid inhalation.
Protocol 1: Preparation of a High-Concentration Primary Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution in DMSO. The same principle can be applied using ethanol.
Materials:
-
Mifepristone powder (MW: 429.6 g/mol )[3]
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer
Method:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of Mifepristone needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 429.6 g/mol = 4.296 mg
-
-
Weighing: Carefully weigh out 4.3 mg of Mifepristone powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the Mifepristone powder.
-
Mixing: Cap the vial securely and vortex gently until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. Do not heat the solution.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Treatment
Working solutions are intermediate dilutions made from the primary stock that are then used to spike the cell culture medium.
Method:
-
Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock solution from the freezer and thaw it at room temperature.
-
Dilution: Prepare a 10 µM working solution by diluting the primary stock 1:1000 in sterile cell culture medium or PBS. For example, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Mixing: Mix thoroughly by gentle pipetting or brief vortexing. This working solution is now ready for addition to cell cultures. Note that aqueous solutions are not recommended for long-term storage.[7]
Protocol 3: Final Dosing in Cell-Based Assays
The final concentration of Mifepristone will depend on the specific assay and cell type, with typical ranges from 1 nM to 100 nM for gene induction and up to 10 µM for other applications.[3][5]
Method:
-
Calculate Volume: Determine the volume of the working solution needed to achieve the desired final concentration in your cell culture vessel. For example, to achieve a final concentration of 10 nM in 2 mL of culture medium using a 10 µM working solution:
-
C1V1 = C2V2
-
(10,000 nM)(V1) = (10 nM)(2000 µL)
-
V1 = 2 µL
-
-
Dosing: Add 2 µL of the 10 µM working solution to the 2 mL of medium in the cell culture well.
-
Control: Add an equivalent volume of the solvent vehicle (e.g., medium containing the same final concentration of DMSO or ethanol) to control wells to account for any solvent effects. The final solvent concentration should typically be kept below 0.1% to avoid cytotoxicity.
Visualization of Experimental Workflow
Caption: Workflow for preparing and using Mifepristone in cell assays.
References
- 1. ≥99% (titration), solid, progesterone and glucocorticoid receptor antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Mifepristone | Progesterone Receptors | Tocris Bioscience [tocris.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Assessing Mifepristone's Impact on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies and application notes for assessing the impact of Mifepristone on cell proliferation. It includes experimental protocols for key assays, a summary of quantitative data from various studies, and diagrams of relevant signaling pathways.
Introduction
Mifepristone (RU486) is a synthetic steroid with potent antiprogestogenic and antiglucocorticoid properties.[1] Its effects on cell proliferation have been a subject of extensive research, particularly in the context of cancer therapeutics. Mifepristone has been shown to inhibit the growth of various cancer cell lines, including ovarian, oral, and endometrial cancer cells, by inducing cell cycle arrest and modulating key signaling pathways.[2][3][4] This document outlines standard methodologies to quantify the antiproliferative effects of Mifepristone.
Key Methodologies for Assessing Cell Proliferation
Several in vitro assays are commonly employed to evaluate the impact of Mifepristone on cell proliferation. These include the MTT assay for metabolic activity, the BrdU incorporation assay for DNA synthesis, and the colony formation assay for long-term survival and clonogenicity.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[5]
Protocol: MTT Assay for Mifepristone Treatment
Materials:
-
Cells of interest (e.g., SK-OV-3, TYS, HHUA)
-
Complete cell culture medium
-
Mifepristone (stock solution in a suitable solvent like ethanol (B145695) or DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% acetic acid with 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[7]
-
Mifepristone Treatment: The following day, treat the cells with various concentrations of Mifepristone (e.g., 1, 5, 10, 20, 50, 100 µM).[3][8] Include a vehicle control (medium with the same concentration of the solvent used to dissolve Mifepristone).[2]
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).[2][3]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Read the absorbance at a wavelength of 540-590 nm using a microplate reader.[6][7]
BrdU Incorporation Assay
The Bromodeoxyuridine (BrdU) assay measures DNA synthesis, providing a direct assessment of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells and can be detected with specific antibodies.[9]
Protocol: BrdU Incorporation Assay for Mifepristone Treatment
Materials:
-
Cells of interest cultured on multi-well slides or plates
-
Complete cell culture medium
-
Mifepristone
-
BrdU labeling solution (10 µM in culture medium)[10]
-
Fixation solution (e.g., 4% paraformaldehyde)[2]
-
DNA denaturation solution (e.g., 1-2 M HCl)[11]
-
Neutralization buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 8.5)[11]
-
Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)[12]
-
Blocking solution (e.g., PBS with 4% BSA)[12]
-
Anti-BrdU monoclonal antibody[2]
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on multi-well slides and treat with Mifepristone as described for the MTT assay.[2]
-
BrdU Labeling: Towards the end of the treatment period (e.g., the last 12-24 hours), add BrdU labeling solution to the culture medium.[2][13]
-
Fixation: At the end of the incubation, fix the cells with 4% paraformaldehyde.[2]
-
DNA Denaturation: Treat the cells with HCl to denature the DNA, which is necessary for the anti-BrdU antibody to access the incorporated BrdU.[11]
-
Neutralization and Permeabilization: Neutralize the acid with sodium borate buffer and permeabilize the cells.[11][12]
-
Immunostaining: Block non-specific binding sites and then incubate with the primary anti-BrdU antibody, followed by incubation with a fluorescently labeled secondary antibody.[2]
-
Visualization and Quantification: Counterstain the nuclei and visualize the cells using a fluorescence microscope. The percentage of BrdU-positive cells is determined by counting at least 500 cells per sample.[2]
Colony Formation Assay
The colony formation or clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and reproductive integrity following treatment.
Protocol: Colony Formation Assay for Mifepristone Treatment
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Mifepristone
-
6-well plates or culture dishes
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates to ensure that individual colonies can form without overlapping.[14]
-
Mifepristone Treatment: Treat the cells with various concentrations of Mifepristone.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days), changing the medium with fresh Mifepristone every few days.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with methanol, and then stain with crystal violet solution.
-
Quantification: After staining, wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of at least 50 cells).
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of Mifepristone on the proliferation of various cancer cell lines as reported in the literature.
Table 1: Dose-Dependent Inhibition of Cell Proliferation by Mifepristone
| Cell Line | Cancer Type | Mifepristone Concentration (µM) | Incubation Time (hours) | % Inhibition of Proliferation (approx.) | Reference |
| SK-OV-3 | Ovarian | 20 | 24 | ~50% | [2] |
| OV2008 | Ovarian | 20 | 24 | ~40% | [2] |
| HaCaT | Keratinocytes | 10 | 24 | 40-50% | [3] |
| TYS | Oral Squamous Carcinoma | 20 | 24 | 40-50% | [3] |
| SAS-H1 | Oral Squamous Carcinoma | 20 | 24 | 40-50% | [3] |
| HHUA | Endometrial | 50 | - | Significant | [8] |
| HHUA | Endometrial | 100 | - | Highest inhibition | [8] |
| MIA PaCa-2 | Pancreatic | 0.1, 1, 10, 20, 50 | 48 | Dose-dependent reversal of LIF-induced proliferation | [15] |
Table 2: Time-Dependent Inhibition of Cell Proliferation by Mifepristone (20 µM)
| Cell Line | Cancer Type | Time (days) | % of Control Cell Number (approx.) | Reference |
| SK-OV-3 | Ovarian | 1 | 50% | [2] |
| SK-OV-3 | Ovarian | 2 | 25% | [2] |
| SK-OV-3 | Ovarian | 3 | <20% | [2] |
| OV2008 | Ovarian | 1 | 60% | [2] |
| OV2008 | Ovarian | 2 | 40% | [2] |
| OV2008 | Ovarian | 3 | 30% | [2] |
Signaling Pathways Affected by Mifepristone
Mifepristone exerts its antiproliferative effects by modulating several key signaling pathways involved in cell cycle regulation and survival.
Cell Cycle Regulation
Mifepristone induces a G1-S phase cell cycle arrest in cancer cells.[2] This is achieved by upregulating cyclin-dependent kinase (cdk) inhibitors like p21cip1 and p27kip1, which in turn inhibit the activity of the cdk2/cyclin E complex.[2] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), leading to the sequestration of the E2F transcription factor and blocking the expression of genes required for S phase entry.[2]
References
- 1. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mifepristone inhibits proliferation, migration and invasion of HUUA cells and promotes its apoptosis by regulation of FAK and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay [protocols.io]
- 8. dovepress.com [dovepress.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cancer Research - TekTalk Newsletter [agilent.com]
- 15. iris.unina.it [iris.unina.it]
Application of Mifepristone in a Murine Model of Mammary Gland Dysplasia
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Mifepristone (B1683876) (also known as RU486) is a potent antagonist of both progesterone (B1679170) and glucocorticoid receptors.[1][2] This dual activity makes it a valuable tool for studying the complex hormonal regulation of mammary gland development and pathology. Progesterone is a critical hormone for the proliferation and differentiation of mammary epithelial cells, particularly during pregnancy.[3][4] By blocking the progesterone receptor (PR), mifepristone can induce a state of mammary gland dysplasia, characterized by abnormal development and function.[5][6][7][8] This induced dysplasia provides a robust model for investigating the molecular mechanisms underlying these conditions and for testing potential therapeutic interventions.
A key application of mifepristone is in the establishment of a murine model of mammary gland dysplasia and postpartum hypogalactia, as demonstrated in studies on pregnant mice.[5][6][7] Administration of mifepristone during specific windows of pregnancy disrupts normal mammary gland development, leading to reduced alveoli, enlarged alveolar lumina, and decreased milk production.[5][7][8] This model is particularly useful for studying the interplay of various hormones—including estrogen (E2), progesterone (P4), prolactin (PRL), growth hormone (GH), corticosterone (B1669441) (CORT), and oxytocin (B344502) (OT)—and their receptors in mammary gland biology.[5][6]
Furthermore, mifepristone's anti-progestogenic and anti-glucocorticoid effects have been explored in the context of breast cancer.[1][9][10][11] It has been shown to inhibit the growth of progesterone receptor-positive breast cancer cells and prevent tumor formation in animal models.[9][11] The study of mifepristone in mammary gland dysplasia models can, therefore, provide insights into the role of progesterone signaling in both normal and pathological breast tissue, with potential applications in cancer prevention and therapy.[3][12][13]
Quantitative Data Summary
The following tables summarize the quantitative data from a study by Zhu et al. (2020), where pregnant Kunming mice were treated with mifepristone to induce mammary gland dysplasia.
Table 1: Effect of Mifepristone (1.20 mg/kg BW on Pd4) on Mammary Gland Weight [5]
| Treatment Group | Pregnancy Day 7 (g) | Pregnancy Day 10 (g) | Pregnancy Day 16 (g) | Lactation Day 3 (g) |
| Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Mifepristone | Decreased (P < 0.0001) | Decreased (P < 0.0001) | No Significant Difference | Decreased (P = 0.009) |
Table 2: Effect of Mifepristone (1.20 mg/kg BW on Pd4) on β-Casein Expression on Lactation Day 3 [5][14]
| Treatment Group | β-Casein mRNA Level | β-Casein Protein Level |
| Control | Mean ± SD | Mean ± SD |
| Mifepristone | Decreased (P = 0.003) | Decreased (P = 0.018) |
Table 3: Effect of Different Mifepristone Treatment Strategies on Milk Yield [5][7]
| Treatment Strategy | Lactation Day 1 | Lactation Day 2 | Lactation Day 3 |
| Pd4 (1.20 mg/kg BW) | Reduced (P < 0.05) | Reduced (P < 0.01) | Reduced (P < 0.001) |
| Pd4 (1.20 mg/kg) + Pd8 (0.40 mg/kg) | Reduced (P < 0.05) | Not specified | Not specified |
| Pd8 (0.40 mg/kg BW) | Reduced (P < 0.05) | Not specified | Not specified |
| Pd8 (0.40 mg/kg) + Pd12 (0.20 mg/kg) | Reduced (P < 0.05) | Not specified | Not specified |
Experimental Protocols
Protocol 1: Induction of Mammary Gland Dysplasia in Pregnant Mice[5][7]
This protocol describes the induction of mammary gland dysplasia in pregnant mice using mifepristone, as detailed by Zhu et al. (2020).
Materials:
-
Mifepristone (≥95% purity)
-
1,3-propanediol (B51772) (vehicle)
-
Specific-pathogen-free (SPF) grade virgin female Kunming mice (7 weeks old)
-
Male Kunming mice for mating
-
Standard laboratory animal housing and care facilities
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animal Acclimatization and Mating:
-
House female mice in a temperature-controlled room (22 ± 2°C) with a relative humidity of 50-70% and provide ad libitum access to food and water.
-
Allow a one-week acclimatization period.
-
Mate female mice (31 ± 1 g) with males and confirm mating by the presence of a vaginal plug. The day a plug is observed is designated as pregnancy day 1 (Pd1).
-
House pregnant mice individually.
-
-
Preparation of Mifepristone Solution:
-
Dissolve mifepristone in 1,3-propanediol to the desired concentrations for injection.
-
-
Experimental Groups and Treatment:
-
Randomly divide pregnant mice into control and mifepristone treatment groups for each treatment strategy.
-
Strategy 1 (Pd4): On Pd4, subcutaneously inject the control group with 0.10 mL of 1,3-propanediol and the mifepristone group with 1.20 mg/kg body weight (BW) of mifepristone.
-
Strategy 2 (Pd4 + Pd8): On Pd4, inject the control group with 0.10 mL of 1,3-propanediol and the mifepristone group with 1.20 mg/kg BW of mifepristone. On Pd8, administer a second subcutaneous injection of 0.10 mL of 1,3-propanediol to the control group and 0.40 mg/kg BW of mifepristone to the treatment group.
-
Strategy 3 (Pd8): On Pd8, subcutaneously inject the control group with 0.10 mL of 1,3-propanediol and the mifepristone group with 0.40 mg/kg BW of mifepristone.
-
Strategy 4 (Pd8 + Pd12): On Pd8, inject the control group with 0.10 mL of 1,3-propanediol and the mifepristone group with 0.40 mg/kg BW of mifepristone. On Pd12, administer a second subcutaneous injection of 0.10 mL of 1,3-propanediol to the control group and 0.20 mg/kg BW of mifepristone to the treatment group.
-
-
Post-Treatment Monitoring and Sample Collection:
-
Monitor the mice throughout pregnancy and lactation.
-
Collect mammary gland tissue and blood samples at specified time points (e.g., Pd7, Pd10, Pd16, and lactation day 3 (Ld3)) for histological analysis, gene and protein expression studies, and hormone level measurements.
-
Protocol 2: Assessment of Milk Yield (Weigh-Suckle-Weigh Method)[5][7]
Procedure:
-
Separate pups from the dam for a fixed period (e.g., 4 hours).
-
Weigh the pups individually or as a litter.
-
Return the pups to the dam and allow them to suckle for a defined period (e.g., 1 hour).
-
Remove the pups and weigh them again.
-
The difference in weight before and after suckling represents the milk yield.
-
Perform this procedure at consistent times each day during the lactation period to be assessed (e.g., Ld1 to Ld18).
Visualizations
References
- 1. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Progesterone receptor antagonists reverse stem cell expansion and the paracrine effectors of progesterone action in the mouse mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 5. Mifepristone Treatment in Pregnant Murine Model Induced Mammary Gland Dysplasia and Postpartum Hypogalactia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mifepristone Treatment in Pregnant Murine Model Induced Mammary Gland Dysplasia and Postpartum Hypogalactia [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Mifepristone Treatment in Pregnant Murine Model Induced Mammary Gland Dysplasia and Postpartum Hypogalactia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abortion drug can prevent breast tumours, says study | UK news | The Guardian [theguardian.com]
- 10. researchgate.net [researchgate.net]
- 11. RU486, a progestin and glucocorticoid antagonist, inhibits the growth of breast cancer cells via the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progesterone receptor antagonists reverse stem cell expansion and the paracrine effectors of progesterone action in the mouse mammary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Beneficial Effects of Mifepristone Treatment in Patients with Breast Cancer Selected by the Progesterone Receptor Isoform Ratio: Results from the MIPRA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Evaluation of Mifepristone's Effect on Endometrial Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Mifepristone (B1683876) (RU-486) is a synthetic steroid with potent anti-progestational and anti-glucocorticoid properties.[1] Its primary mechanism of action involves competitive antagonism at the progesterone (B1679170) receptor (PR).[1] Emerging research has highlighted its anti-proliferative and pro-apoptotic effects on various cancer cell lines, including those of endometrial origin, suggesting its potential as a therapeutic agent.[2] This document provides detailed protocols for the in vitro evaluation of mifepristone's effects on endometrial cancer cells, summarizing key quantitative data and visualizing the underlying molecular pathways.
Data Presentation: Quantitative Effects of Mifepristone
The following tables summarize the dose-dependent effects of mifepristone on cell viability, apoptosis, and cell cycle distribution in various endometrial cancer cell lines.
Table 1: Cell Growth Inhibition by Mifepristone
| Cell Line | Assay | Concentration | % Inhibition | IC50 | Source |
|---|---|---|---|---|---|
| KLE | Sulforhodamine B | 5.0 µg/mL | 39.3% | Not Reported | [3] |
| Hec-1A | Sulforhodamine B | 5.0 µg/mL | 66.3% | Not Reported | [3] |
| RL95-2 | Sulforhodamine B | 5.0 µg/mL | 75.5% | Not Reported | [3] |
| HEC-1-A | MTT | Not Specified | Not Reported | 16 µg/mL | [4] |
| Ishikawa | MTT | Not Specified | Not Reported | 19 µg/mL | [4] |
| HHUA | MTT | 25-100 µmol/L | Dose-dependent | Not Reported |[5] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by Mifepristone
| Cell Line | Effect | Concentration | Duration | Method | Key Findings | Source |
|---|---|---|---|---|---|---|
| Hec-1A | Apoptosis | IC50 (16 µg/mL) | 72 h | Flow Cytometry | Accumulation of cells in G0 phase. | [4] |
| Ishikawa | Apoptosis | IC50 (19 µg/mL) | 72 h | Flow Cytometry | Accumulation of cells in G0 phase. | [4] |
| Ishikawa | Cell Cycle Arrest | 100 µmol/L | Not Specified | Flow Cytometry | Increased proportion of cells in S phase, diminished G2/M. | [6] |
| Ishikawa | Apoptosis | 100 µmol/L | Not Specified | Annexin-V FITC | Increased apoptosis. | [6] |
| HHUA | Apoptosis | 25-100 µmol/L | Not Specified | Flow Cytometry | Dose-dependent increase in apoptosis. |[5] |
Table 3: Modulation of Key Proteins by Mifepristone
| Cell Line | Protein | Effect | Concentration | Source |
|---|---|---|---|---|
| KLE | GR | Decreased Expression | 10 µg/mL | [3] |
| KLE | Bax | Dose-dependent Reduction | Not Specified | [3] |
| Hec-1A | PR | Dose-dependent Decrease | Not Specified | [3] |
| Hec-1A | WAF-1 | Induction | Not Specified | [3] |
| Hec-1A | p53 | Increased Expression | IC50 (16 µg/mL) | [4] |
| Hec-1A | Bcl-2 | Decreased Expression | IC50 (16 µg/mL) | [4] |
| RL95-2 | GR | Decreased Expression | 0.1-10 µg/mL | [3] |
| RL95-2 | PR | Marked Decrease | 10 µg/mL | [3] |
| RL95-2 | WAF-1 | Induction | Not Specified | [3] |
| RL95-2 | Bcl-2 | Reduction | Not Specified | [3] |
| Ishikawa | p53 | Increased Expression | IC50 (19 µg/mL) | [4] |
| Ishikawa | COX-2 | Increased Expression | IC50 (19 µg/mL) | [4] |
| Ishikawa | Bax | Increased Expression & Translocation | Not Specified | [6] |
| Ishikawa | Caspase-3 | Activation | Not Specified | [6] |
| HHUA | p-FAK | Dose-dependent Inhibition | 50-100 µmol/L | [5][7] |
| HHUA | p-PI3K | Dose-dependent Inhibition | 50-100 µmol/L | [5][7] |
| HHUA | p-AKT | Dose-dependent Inhibition | 50-100 µmol/L | [5][7] |
| HHUA | Caspase-3 | Dose-dependent Increase | 50-100 µmol/L |[5] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of mifepristone on endometrial cancer cells.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of mifepristone and to calculate its IC50 value.[4]
Materials:
-
Endometrial cancer cell lines (e.g., HEC-1-A, Ishikawa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Mifepristone stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of mifepristone in culture medium. Remove the old medium from the wells and add 100 µL of the mifepristone dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following mifepristone treatment.[6]
Materials:
-
Endometrial cancer cells
-
6-well plates
-
Mifepristone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with mifepristone at the desired concentrations (e.g., IC50) for 24-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of mifepristone on cell cycle phase distribution.[4][6]
Materials:
-
Endometrial cancer cells
-
6-well plates
-
Mifepristone
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with mifepristone as described in the apoptosis protocol.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protein Expression Analysis (Western Blotting)
This method is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways.[3][7]
Materials:
-
Treated and untreated endometrial cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p-AKT, anti-AKT, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.
-
Electrophoresis: Denature protein lysates and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometry analysis to quantify protein band intensity, normalizing to a loading control like β-actin or GAPDH.
Signaling Pathways Modulated by Mifepristone
Mifepristone influences several key signaling pathways in endometrial cancer cells to exert its anti-tumor effects.
Intrinsic Apoptosis Pathway
Mifepristone induces apoptosis by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3][6] This leads to mitochondrial outer membrane permeabilization and subsequent activation of executioner caspases like Caspase-3.[5][6] The tumor suppressor p53 and the cyclin-dependent kinase inhibitor WAF-1 (p21) are also induced, contributing to cell cycle arrest and apoptosis.[3][4]
FAK and PI3K/AKT Pro-Survival Pathway
Mifepristone has been shown to inhibit the phosphorylation of Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Akt (Protein Kinase B) in a dose-dependent manner in HHUA endometrial cancer cells.[5][7] This pathway is crucial for cell proliferation, migration, and survival. Inhibition of this pathway by mifepristone contributes significantly to its anti-cancer effects.[7]
References
- 1. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 2. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of endometrial cancer cell lines by mifepristone (RU 486) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the growth inhibition and apoptosis effect of mifepristone (RU486) in human Ishikawa and HEC1A endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Effect of mifepristone on proliferation and apoptosis of Ishikawa endometrial adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mifepristone inhibits proliferation, migration and invasion of HUUA cells and promotes its apoptosis by regulation of FAK and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Mifepristone Solubility and Dissolution for Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility and dissolution of Mifepristone (RU-486) for various experimental applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the baseline solubility properties of Mifepristone in common laboratory solvents?
A1: Mifepristone is a lipophilic compound and is practically insoluble in water. Its solubility is significantly better in organic solvents. For aqueous-based experiments, it is common practice to first dissolve Mifepristone in an organic solvent and then dilute it into the aqueous buffer.
Table 1: Solubility of Mifepristone in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 20 | [1] |
| Ethanol | 20 | [1] |
| Dimethylformamide (DMF) | 30 | [1] |
| Aqueous Buffer (PBS, pH 7.2) with 20% DMF | 0.2 | [1] |
Q2: How can I prepare a Mifepristone stock solution for cell culture experiments?
A2: To minimize the risk of precipitation and cellular toxicity, it is crucial to prepare a concentrated stock solution in a suitable organic solvent and then dilute it to the final working concentration in your cell culture medium.
-
Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions.
-
Stock Concentration: Prepare a stock solution in the range of 10-20 mM in DMSO.
-
Dilution Procedure: To avoid "solvent shock" and precipitation, perform a serial dilution. First, create an intermediate dilution of your stock in a small volume of pre-warmed culture medium. Then, add this intermediate dilution to the final volume of your culture medium.
-
Final DMSO Concentration: It is critical to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without Mifepristone) in your experiments.[2]
Q3: What are the most effective methods to significantly enhance the aqueous solubility and dissolution rate of Mifepristone?
A3: Several advanced formulation techniques can dramatically improve the solubility and dissolution of Mifepristone. These methods are particularly useful for in vivo studies or when higher aqueous concentrations are required. The most effective methods include Modified Liquisolid Compacts (MLSC), Solid Dispersions, and the use of Cyclodextrins.
Table 2: Comparison of Mifepristone Solubility Enhancement Techniques
| Technique | Key Excipients/Carriers | Achieved Solubility/Dissolution Improvement | Reference |
| Modified Liquisolid Compacts (MLSC) | PEG 400, Vitamin E TPGS, PVP K30 | Solubility increased from 15-16 mg/mL in PEG 400 alone to 290-300 mg/mL in the blend. 85-90% drug release in 90 minutes across a pH range of 1.2-7.4. | [3] |
| Solid Dispersion | Polyvinylpyrrolidone K-30 (PVP K30) | The dissolution rate was significantly improved. The optimal drug-to-carrier ratio was found to be 1:3. | [4] |
| Polymorphism | Form D (a metastable crystal form) | Showed better dissolution characteristics in 0.5% SDS solution compared to the commercial form. | [5] |
Troubleshooting Guides
Problem 1: Mifepristone is precipitating out of my aqueous buffer (e.g., PBS).
Cause: This is expected due to Mifepristone's low aqueous solubility. Direct addition of solid Mifepristone or a highly concentrated organic stock into an aqueous buffer will likely cause immediate precipitation.
Solutions:
-
Use a Co-solvent System: As a primary method, first dissolve the Mifepristone in an organic solvent like DMF. Then, slowly add this solution to the aqueous buffer while vortexing. A 1:4 ratio of DMF to PBS (pH 7.2) can achieve a solubility of approximately 0.2 mg/mL.[1]
-
pH Adjustment: Mifepristone's solubility is pH-dependent, with higher solubility at acidic pH. For some applications, adjusting the pH of the buffer to a more acidic range (if experimentally permissible) may improve solubility.[6]
-
Reduce Final Concentration: If possible, lower the target final concentration of Mifepristone in your aqueous solution.
Problem 2: My cell culture medium turns cloudy, or I see a precipitate after adding Mifepristone.
Cause: This can be due to several factors, including "solvent shock," exceeding the solubility limit in the complex medium, or interactions with media components.[2][7]
Solutions:
-
Optimize Dilution Technique: Avoid adding the concentrated DMSO stock directly to the full volume of media. Create an intermediate dilution in a small volume of pre-warmed (37°C) medium first. This gradual change in solvent polarity can help maintain solubility.
-
Lower the Final Concentration: Determine the lowest effective concentration for your experiment through a dose-response curve to minimize the amount of Mifepristone needed.
-
Check for Media Component Interactions: Some components of serum or media supplements can interact with the compound. If using a serum-free medium, the risk of precipitation might be higher. You can test the stability of Mifepristone in your specific media formulation (without cells) under incubation conditions to isolate the cause.[8]
-
Visual Inspection: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation.
Experimental Protocols
Protocol 1: Preparation of Mifepristone-PVP K30 Solid Dispersion by Solvent Evaporation
This method increases the dissolution rate by dispersing Mifepristone in an amorphous state within a hydrophilic carrier.
Materials:
-
Mifepristone
-
Polyvinylpyrrolidone K-30 (PVP K30)
-
Ethanol (or another suitable volatile solvent)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve Mifepristone and PVP K30 in a suitable volume of ethanol. A drug-to-carrier weight ratio of 1:3 has been shown to be effective.[4] Ensure complete dissolution of both components.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Alternatively, the solvent can be evaporated in a vacuum oven.
-
Drying: Dry the resulting solid mass completely to remove any residual solvent. This can be done in a vacuum oven for 24 hours at room temperature.[9]
-
Pulverization and Sieving: Grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Preparation of Mifepristone Modified Liquisolid Compacts (MLSC)
This technique significantly enhances solubility by utilizing a blend of non-volatile solvents and solid carriers, often with the aid of ultrasonication.
Materials:
-
Mifepristone
-
Polyethylene (B3416737) glycol 400 (PEG 400)
-
Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Microcrystalline cellulose (B213188) (e.g., Avicel pH 101) as the carrier
-
Amorphous silica (B1680970) (e.g., Aerosil 200) as the coating material
-
Ultrasonicator
-
Vortex mixer
Procedure:
-
Preparation of the Liquid Vehicle: Prepare a blend of PEG 400 and Vitamin E TPGS in a 1:1 ratio (% w/w).
-
Drug Dissolution: Add Mifepristone to the liquid vehicle. Use an ultrasonic processor to aid dissolution and reduce particle size. A suggested method is sonication for 5 minutes with 10-second intervals at 40°C.[3]
-
Addition of Co-solubilizer: Add PVP K30 (e.g., 2% w/v) to the mixture and continue ultrasonication to achieve maximum solubility. A blend of PEG 400, Vitamin E TPGS, and PVP K30 in a 1:1:2 ratio has been shown to maximize solubility to approximately 290-300 mg/mL.[3]
-
Adsorption onto Carrier and Coating Material: Gradually add the liquid blend to the microcrystalline cellulose (carrier) while mixing. Then, add the amorphous silica (coating material) to the mixture and blend until a dry, free-flowing powder is obtained.
-
Final Formulation: The resulting powder can be used directly or further processed into tablets or capsules.
Visualizations
Mifepristone's Mechanism of Action: Progesterone (B1679170) Receptor Antagonism
Mifepristone acts as a competitive antagonist of the progesterone receptor (PR). In the presence of progesterone, the PR translocates to the nucleus and initiates the transcription of target genes that are essential for maintaining pregnancy. Mifepristone binds to the PR with high affinity, but its binding induces a conformational change that prevents the recruitment of co-activators, thereby blocking gene transcription.[2][6]
Caption: Mifepristone competitively blocks the progesterone receptor, preventing gene transcription.
Experimental Workflow: Improving Mifepristone Solubility
This workflow outlines the general steps for enhancing the solubility and dissolution of Mifepristone for experimental use.
References
- 1. Progesterone Receptors (PR) Mediate STAT Actions: PR and Prolactin Receptor Signaling Crosstalk in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase solubility studies: Significance and symbolism [wisdomlib.org]
- 8. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chalcogen.ro [chalcogen.ro]
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Mifepristone in Research
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Mifepristone (RU-486) in their experiments and have encountered unexpected results. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help identify and understand potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a response that is inconsistent with progesterone (B1679170) or glucocorticoid receptor antagonism. What could be the cause?
A1: While Mifepristone is a potent antagonist of the progesterone receptor (PR) and glucocorticoid receptor (GR), it is known to have several off-target effects that can lead to unexpected cellular responses. These can include modulation of other signaling pathways, interaction with other receptors, and effects on ion channels and mitochondrial function. It is crucial to consider these possibilities when interpreting your data.
Q2: At what concentration are off-target effects of Mifepristone more likely to be observed?
A2: Off-target effects are generally more prominent at higher concentrations. While Mifepristone exhibits high affinity for PR and GR at nanomolar concentrations, some of its off-target activities, such as inhibition of L-type calcium channels and effects on kinase signaling pathways, have been observed in the micromolar range. It is advisable to perform dose-response experiments to distinguish between on-target and off-target effects.
Q3: Can Mifepristone's metabolites be contributing to the unexpected effects I'm seeing?
A3: Yes, Mifepristone is metabolized in the liver, primarily by the CYP3A4 enzyme, into several metabolites. Some of these metabolites retain considerable affinity for the progesterone and glucocorticoid receptors and may contribute to the overall biological activity of the compound. If your experimental system has metabolic capabilities, the observed effects could be a combination of the parent compound and its metabolites.
Q4: Are there known off-target receptors for Mifepristone?
A4: Besides its primary targets, Mifepristone has been shown to have weak antiandrogenic activity. More recently, it has been identified as a functional antagonist of the Leukemia Inhibitory Factor Receptor (LIFR), a cytokine receptor.[1][2] This interaction is independent of its effects on steroid receptors.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Proliferation or Apoptosis
Symptoms:
-
Inhibition of cell growth in a progesterone and glucocorticoid receptor-negative cell line.
-
Induction of apoptosis where none was expected.
-
A biphasic dose-response curve for cell viability.
Possible Causes and Troubleshooting Steps:
-
Modulation of Kinase Signaling Pathways: Mifepristone has been shown to influence several kinase cascades that are critical for cell proliferation and survival.
-
ERK/MAPK Pathway: Mifepristone can decrease the phosphorylation of ERK1/2 in some cell types, which can lead to cell cycle arrest.[3][4] Conversely, in other contexts, it can increase ERK phosphorylation.[4]
-
PI3K/AKT Pathway: Mifepristone has been observed to increase the phosphorylation of AKT, a key survival kinase.[3]
-
Focal Adhesion Kinase (FAK): Mifepristone can inhibit the expression and phosphorylation of FAK, a crucial protein in cell adhesion, migration, and survival signaling.[5][6]
Troubleshooting Workflow:
-
Experiment: Perform a Western blot analysis to assess the phosphorylation status of key proteins in these pathways (p-ERK, p-AKT, p-FAK) following Mifepristone treatment.
-
Controls: Include appropriate positive and negative controls for pathway activation.
-
Interpretation: A change in the phosphorylation of these kinases would suggest an off-target effect on these signaling cascades.
-
-
Induction of Mitochondrial Dysfunction: Mifepristone may directly affect mitochondrial function, leading to changes in cell viability.
-
Experiment: Measure mitochondrial reactive oxygen species (ROS) production using a fluorescent probe like MitoSOX Red. Assess changes in mitochondrial membrane potential.
-
Interpretation: An increase in mitochondrial ROS or a decrease in membrane potential could indicate mitochondrial-mediated apoptosis.
-
Issue 2: Unexpected Changes in Intracellular Calcium Levels or Calcium-Dependent Processes
Symptoms:
-
Alterations in cellular processes regulated by calcium, such as muscle contraction, secretion, or gene expression, that are not explained by PR or GR antagonism.
-
Direct measurement shows changes in intracellular calcium concentration upon Mifepristone application.
Possible Cause and Troubleshooting Steps:
-
Inhibition of L-Type Calcium Channels: Mifepristone has been identified as an inhibitor of L-type Ca2+ channels in vascular smooth muscle cells, leading to vasodilation.[7][8] This effect is rapid and independent of its nuclear receptor targets.
Troubleshooting Workflow:
-
Experiment: Measure intracellular calcium concentration using a ratiometric calcium indicator like Fura-2 AM following Mifepristone treatment.
-
Controls: Use known L-type calcium channel blockers (e.g., verapamil) and agonists (e.g., Bay K8644) as positive controls.
-
Interpretation: A decrease in calcium influx following stimulation in the presence of Mifepristone would support the hypothesis of L-type calcium channel inhibition.
-
Data Presentation
Table 1: Binding Affinities and IC50 Values of Mifepristone for On-Target and Off-Target Receptors
| Target Receptor | Ligand | Species | Assay Type | IC50 / Ki | Reference |
| Progesterone Receptor (PR) | Mifepristone | Human | Binding Assay | 0.025 nM (IC50) | [9] |
| Glucocorticoid Receptor (GR) | Mifepristone | Human | Binding Assay | 2.2 nM (IC50) | [9] |
| Androgen Receptor (AR) | Mifepristone | Human | Binding Assay | 10 nM (IC50) | [9] |
| Leukemia Inhibitory Factor Receptor (LIFR) | Mifepristone | Human | Cell-free binding assay | ~10 µM (IC50) | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK Phosphorylation
This protocol is adapted from established methods for analyzing MAPK/ERK signaling.[10][11]
-
Cell Culture and Treatment: Plate cells at a density that will allow them to reach 70-80% confluency at the time of treatment. Starve the cells in serum-free media for 4-12 hours to reduce basal ERK phosphorylation. Treat cells with various concentrations of Mifepristone or vehicle control for the desired time (e.g., 30 minutes).
-
Lysate Preparation: Place culture plates on ice and wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane three times with TBST.
-
Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane using a mild stripping buffer and re-probe with an antibody against total ERK1/2.
Protocol 2: Measurement of Intracellular Calcium with Fura-2 AM
This protocol is based on standard methods for calcium imaging.[12][13][14][15][16]
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere.
-
Dye Loading: Prepare a Fura-2 AM loading solution (typically 1-5 µM in a buffer such as HBSS). Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells with buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for about 30 minutes.
-
Imaging: Mount the coverslip in an imaging chamber on a fluorescence microscope equipped for ratiometric imaging. Perfuse the cells with buffer.
-
Data Acquisition: Excite the cells alternately with light at 340 nm and 380 nm and collect the emission at 510 nm. Record a baseline fluorescence ratio. Apply Mifepristone and continue recording the fluorescence ratio to observe any changes in intracellular calcium concentration.
-
Calibration: At the end of the experiment, you can calibrate the signal by adding a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to obtain the minimum ratio (Rmin).
Protocol 3: Detection of Mitochondrial ROS with MitoSOX Red
This protocol is adapted from standard procedures for measuring mitochondrial superoxide.[17][18][19][20][21]
-
Cell Culture and Treatment: Plate cells in a suitable format for fluorescence microscopy or flow cytometry. Treat cells with Mifepristone or vehicle control for the desired duration.
-
Staining: Prepare a 5 µM working solution of MitoSOX Red in a suitable buffer (e.g., HBSS). Remove the culture medium and incubate the cells with the MitoSOX Red solution for 10-20 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Analysis by Fluorescence Microscopy: Replace the buffer with a clear imaging medium. Image the cells using a fluorescence microscope with appropriate filters for MitoSOX Red (e.g., excitation/emission ~510/580 nm).
-
Analysis by Flow Cytometry: After washing, detach the cells using trypsin and resuspend them in a suitable buffer for flow cytometry. Analyze the fluorescence intensity in the appropriate channel (e.g., PE).
-
Controls: Include a positive control (e.g., Antimycin A) to induce mitochondrial ROS and an unstained control.
Mandatory Visualizations
Caption: Mifepristone's off-target effects on key kinase signaling pathways.
Caption: Logical workflow for troubleshooting unexpected proliferation results.
Caption: Step-by-step workflow for assessing Mifepristone's effect on calcium.
References
- 1. Repositioning Mifepristone as a Leukaemia Inhibitory Factor Receptor Antagonist for the Treatment of Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repositioning Mifepristone as a Leukaemia Inhibitory Factor Receptor Antagonist for the Treatment of Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mifepristone inhibits proliferation, migration and invasion of HUUA cells and promotes its apoptosis by regulation of FAK and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mifepristone is a Vasodilator Due to the Inhibition of Smooth Muscle Cells L-Type Ca2+ Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Assay of mitochondrial levels of reactive oxygen species using OH-ethidium rate measurement and MitoSOX:TMRM:MitoTracker Deep Red double normalization [help.imageanalyst.net]
- 18. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mifepristone for Dose-Response Studies
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Mifepristone (B1683876) (also known as RU-486) concentrations in dose-response experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and reference data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Mifepristone and what are its primary cellular targets?
Mifepristone (RU-486) is a synthetic steroid that primarily functions as a competitive antagonist for the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR).[1][2][3] It binds with high affinity to these intracellular receptors, blocking the actions of their natural ligands, progesterone and cortisol, respectively.[2][4] At lower doses, it is a selective progesterone receptor antagonist, while at higher doses, it also blocks the glucocorticoid receptor.[1][3] This dual antagonism makes it a subject of research for various conditions, including cancer and Cushing's syndrome, beyond its use in medical abortion.[2][4]
Q2: How should I prepare a stock solution of Mifepristone for cell culture experiments?
Mifepristone is a crystalline solid that is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[5] It is sparingly soluble in aqueous buffers.[5] A common practice is to prepare a high-concentration stock solution in 100% DMSO or ethanol, which can be stored at -20°C for extended periods.[5][6]
For example, to prepare a 1 mM stock solution in ethanol, you can dissolve 100 µg of Mifepristone (Molecular Weight: 429.6 g/mol ) in 233 µL of 100% ethanol.[6] This stock can then be serially diluted to create working solutions.[6] It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for a Mifepristone dose-response study?
The effective concentration of Mifepristone varies significantly depending on the cell line and the biological endpoint being measured. A broad range to start with for in vitro studies is from nanomolar (nM) to micromolar (µM). For gene induction systems, concentrations from 1–100 nM may be sufficient.[6] For studies on cancer cell lines, cytostatic effects are often observed at lower concentrations (5-10 µM), while cytotoxic effects may require higher doses (20-40 µM).[7] It is recommended to perform a wide dose-range finding experiment (e.g., from 0.1 µM to 100 µM) to identify the optimal concentration range for your specific cell model.
Q4: What is the typical duration of cell exposure to Mifepristone in these studies?
The duration of exposure can range from 24 hours to several days. Many studies assess effects after 24, 48, and 72 hours of treatment.[8] Some protocols extend the treatment for up to 9 days, with media and drug changes every two days, to observe long-term effects on cell proliferation.[7] The optimal duration depends on the cell type's doubling time and the specific cellular process being investigated.
Troubleshooting Guide
Q1: I'm observing precipitation of Mifepristone in my culture medium. What should I do?
Mifepristone has poor solubility in aqueous solutions.[5] Precipitation in the culture medium usually occurs if the final concentration of the organic solvent from the stock solution is too low to keep the drug dissolved, or if the mifepristone concentration is too high.
-
Solution 1: Check Solvent Concentration: Ensure your final working dilution does not excessively dilute the solvent. If solubility issues persist, consider preparing an intermediate dilution of the stock in a solvent mix before the final dilution into the aqueous medium.[5]
-
Solution 2: Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the Mifepristone solution can help improve solubility.
-
Solution 3: Vortexing: Ensure thorough mixing by vortexing the solution immediately after adding Mifepristone to the medium.
Q2: My dose-response curve is not sigmoidal (it's flat or has an irregular shape). What are the possible causes?
An irregular dose-response curve can stem from several experimental factors.
-
Incorrect Concentration Range: The tested concentrations may be too high (causing 100% cell death across all doses) or too low (showing no effect). Perform a wider range-finding experiment.
-
Drug Instability: Mifepristone may degrade over long incubation periods. Ensure fresh working solutions are prepared for each experiment from a properly stored stock.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to high variability. Optimize and standardize your cell seeding protocol.
-
Assay Interference: The compound itself might interfere with the readout of your viability assay (e.g., colorimetric assays like MTT). Run a control with Mifepristone in cell-free medium to check for interference.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
Reproducibility issues often arise from minor variations in protocol execution.
-
Standardize Cell Passages: Use cells within a consistent, low passage number range, as cell characteristics can change over time in culture.
-
Control for Solvent Effects: Ensure the control (vehicle) group receives the same final concentration of the solvent (e.g., DMSO) as the highest dose experimental group.
-
Automate Liquid Handling: If possible, use automated pipetting systems to minimize human error in dilutions and plate setup.
-
Monitor Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.
Reference Data
Table 1: Reported IC50 Values of Mifepristone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay/Duration |
| HEC-1-A | Endometrial Cancer | 16 µg/mL | MTT Assay |
| Ishikawa | Endometrial Cancer | 19 µg/mL | MTT Assay |
| HeLa/MMC | Cervical Cancer | 0.324 µg/mL (MMC resistant) | Not specified |
| HeLa | Cervical Cancer | 0.064 µg/mL | Not specified |
| SK-N-SH | Neuroblastoma | 5.1 ± 0.2 µM | MTT Assay / 9 days |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols & Visualizations
Protocol 1: Preparation of Mifepristone Stock and Working Solutions
-
Safety First: Always wear gloves, a lab coat, and safety glasses when handling Mifepristone powder and solutions, as it is toxic.[6]
-
Prepare Stock Solution (e.g., 10 mM in DMSO):
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your dose-response curve.
-
Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (e.g., ≤ 0.1%).
-
Protocol 2: General Dose-Response Cell Viability Assay
This protocol outlines a typical workflow for assessing the effect of Mifepristone on cell viability using a plate-based assay (e.g., MTT, CellTiter-Glo).
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a series of Mifepristone working solutions at 2x the final desired concentration.
-
Remove the old medium from the cells and add 100 µL of the appropriate Mifepristone working solution or vehicle control to each well.
-
Include "no-cell" blanks containing medium and drug to check for background signal.
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO2) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
At the end of the incubation period, perform the viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals).
-
-
Data Acquisition:
-
Read the plate using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other wells.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability versus the log of the Mifepristone concentration and fit the data to a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualized Experimental Workflow
Caption: Workflow for a Mifepristone dose-response cell viability assay.
Visualized Signaling Pathway
Caption: Simplified signaling pathway of Mifepristone as a PR and GR antagonist.
References
- 1. droracle.ai [droracle.ai]
- 2. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Antiproliferative effect of mifepristone (RU486) on human neuroblastoma cells (SK-N-SH): in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytostasis and morphological changes induced by mifepristone in human metastatic cancer cells involve cytoskeletal filamentous actin reorganization and impairment of cell adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Storage and stability guidelines for Mifepristone in a laboratory setting.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage and stability of Mifepristone in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: How should solid Mifepristone be stored?
A1: Solid, powdered Mifepristone should be stored at -20°C for long-term stability.[1][2] Some suppliers suggest storage at 2-8°C.[3] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q2: What is the shelf life of solid Mifepristone?
A2: The shelf life of solid Mifepristone, when stored correctly, is at least four years.[2] Other sources indicate stability for one year from the date of purchase or six months from the date of receipt.[1][3]
Q3: What are the recommended solvents for preparing Mifepristone stock solutions?
A3: Mifepristone is soluble in several organic solvents, including 100% ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][2] It is sparingly soluble in aqueous buffers.[2]
Q4: How should Mifepristone stock solutions be stored?
A4: Stock solutions of Mifepristone in ethanol or DMSO should be stored at -20°C.[1][3] It is recommended to cover the vial with paraffin (B1166041) film to prevent evaporation.[1]
Q5: What is the stability of Mifepristone in solution?
A5: A 1 mM stock solution in 100% ethanol is reported to be stable indefinitely when stored at -20°C.[1] Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.[3] Aqueous solutions are not recommended for storage for more than one day.[2]
Q6: Is Mifepristone sensitive to light?
A6: While specific photostability data is not extensively detailed, general laboratory best practices for light-sensitive compounds should be followed. Store both solid Mifepristone and its solutions in light-protected containers. Forced degradation studies have shown that Mifepristone can degrade under photolytic conditions.[4]
Troubleshooting Guide
Problem: I am seeing unexpected or inconsistent results in my experiments using a previously prepared Mifepristone stock solution.
-
Possible Cause 1: Improper Storage.
-
Solution: Ensure that your stock solution has been continuously stored at -20°C in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Solution Degradation.
-
Solution: If the stock solution is old (e.g., more than 3 months for DMSO/ethanol solutions, though some sources suggest longer stability for ethanol solutions), it is advisable to prepare a fresh stock solution.[1][3] Aqueous dilutions should be prepared fresh for each experiment and not stored.[2]
-
-
Possible Cause 3: Solvent Evaporation.
-
Solution: Over time, the solvent may have evaporated, leading to an increased concentration of Mifepristone. Always ensure vials are well-sealed. Using paraffin film can help prevent evaporation.[1]
-
Quantitative Data Summary
Table 1: Storage Conditions for Solid Mifepristone
| Parameter | Recommendation | Citations |
| Temperature | -20°C or 2-8°C | [1][2][3] |
| Container | Tightly sealed, light-protected | |
| Stability | ≥ 4 years; 1 year from purchase; 6 months from receipt | [1][2][3] |
Table 2: Solubility of Mifepristone
| Solvent | Approximate Solubility | Citations |
| Ethanol | 20 mg/mL; 50 mg/mL (may require heat); 85 mg/mL | [2][5][6] |
| DMSO | ~20 mg/mL; up to 40 mg/mL; 85 mg/mL | [2][3][5][6] |
| DMF | ~30 mg/mL | [2] |
| Water | Sparingly soluble; 474.8 ug/L (22.5 °C) | [2][3][7] |
Table 3: Storage and Stability of Mifepristone Solutions
| Solvent | Storage Temperature | Stability | Citations |
| 100% Ethanol | -20°C | Indefinitely (for 1 mM solution) | [1] |
| Ethanol or DMSO | -20°C | Up to 3 months | [3] |
| Aqueous Buffers | Not Recommended | Not recommended for more than one day | [2] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Mifepristone Stock Solution in Ethanol
-
Materials:
-
Mifepristone powder (e.g., 100 µg vial)
-
100% Ethanol
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
-
Procedure:
-
Bring the vial of Mifepristone powder to room temperature.
-
To a vial containing 100 µg (~0.23 µmole) of Mifepristone, add 233 µL of 100% ethanol.[1]
-
Gently mix to dissolve the powder completely. Do not heat.[1]
-
The final concentration will be approximately 1 mM.
-
Aliquot the stock solution into smaller volumes in light-protected vials to avoid repeated freeze-thaw cycles.
-
Seal the vials tightly, for example with paraffin film, to prevent evaporation.[1]
-
Store the aliquots at -20°C.[1]
-
Protocol 2: Preparation of a 10 µM Mifepristone Working Solution
-
Materials:
-
1 mM Mifepristone stock solution in ethanol
-
100% Ethanol
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 1 mM Mifepristone stock solution.
-
Dilute 100 µL of the 1 mM stock solution in 10 mL of 100% ethanol.[1]
-
This will result in a 10 µM working solution.
-
This working solution can be used for further dilutions in cell culture media.
-
Store the working solution at -20°C if not used immediately.[1]
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Logical workflow for Mifepristone solution preparation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Mifepristone CAS#: 84371-65-3 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Mifepristone (RU486), Progesterone and Glucocorticoid receptor antagonist (CAS 84371-65-3) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Mifepristone's Poor Oral Bioavailability in Animal Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of mifepristone (B1683876) in animal models.
Introduction
Mifepristone (RU-486) is a synthetic steroid with potent antiprogestational and antiglucocorticoid activities. However, its therapeutic potential in preclinical oral studies is often hampered by its poor aqueous solubility and significant first-pass metabolism, leading to low and variable oral bioavailability. This guide offers practical solutions and detailed methodologies to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of mifepristone after oral gavage in rats. What are the likely causes?
A1: This is a common issue stemming from mifepristone's physicochemical properties. The primary causes include:
-
Poor Aqueous Solubility: Mifepristone is practically insoluble in water, which limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.
-
First-Pass Metabolism: Mifepristone is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), before it can reach systemic circulation.[1][2] This significantly reduces the amount of active drug that becomes available.
-
Inadequate Formulation: Using a simple aqueous vehicle for administration is a frequent cause of failure. The drug may precipitate out of suspension, leading to inconsistent and incomplete dosing.
-
Inter-animal Variability: Natural physiological differences in metabolism and absorption among animals can contribute to variable plasma concentrations.
Q2: What initial steps can we take to troubleshoot low oral bioavailability in our rodent experiments?
A2: A systematic approach is crucial. We recommend the following:
-
Review Your Formulation: Ensure the vehicle is appropriate for a poorly soluble compound. Simple aqueous suspensions are often inadequate. Consider using suspending agents, surfactants, or lipid-based vehicles.
-
Verify Dosing Technique: Inconsistent oral gavage technique can lead to significant variability. Ensure all personnel are properly trained and that the dose is administered accurately into the stomach.
-
Standardize Experimental Conditions: Factors such as the fasting state of the animals can influence absorption. Standardize the fasting period before dosing to minimize variability.
-
Consider Formulation Enhancement: If simple formulations fail, more advanced strategies like nanoparticle formulations, solid dispersions, or polymorphic forms with enhanced solubility should be explored.
Q3: Which formulation strategies have proven effective for enhancing mifepristone's oral bioavailability in animal models?
A3: Several advanced formulation strategies have shown promise in preclinical studies:
-
Nanoparticle Formulations: Encapsulating mifepristone into nanoparticles, such as those made from chitosan (B1678972) or PLGA, can increase its surface area for dissolution and improve absorption.[3] Chitosan-based nanoparticles have been shown to increase the oral bioavailability of mifepristone in rats by 3.2-fold.[4]
-
Polymorphism: Different crystalline forms (polymorphs) of a drug can have different solubility and dissolution rates. A metastable polymorph of mifepristone, designated as Form D, has demonstrated a 1.46-fold increase in oral bioavailability in rats compared to the standard form.[5][6]
-
Solid Dispersions: Dispersing mifepristone in a hydrophilic polymer matrix can enhance its dissolution rate. While this is a common strategy for poorly soluble drugs, specific in vivo data for mifepristone solid dispersions in animals is limited in publicly available literature.
-
Cyclodextrin (B1172386) Complexation: Encapsulating mifepristone within cyclodextrin molecules can increase its solubility. This is another established technique for improving the bioavailability of poorly soluble compounds, though specific pharmacokinetic data for mifepristone complexes in animal models are not readily found in published studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between individual animals. | Inconsistent Dosing Technique | Refine the oral gavage technique to ensure accuracy. Use positive displacement pipettes for viscous formulations. Ensure the gavage needle is correctly placed. |
| Formulation Instability | For suspensions, ensure they are homogenous and continuously stirred during dosing. Prepare fresh formulations daily if stability is a concern. | |
| Food Effects | Standardize the fasting period for all animals before dosing. Typically, a 4-hour fast is sufficient for rodents. | |
| Mifepristone precipitates out of the dosing vehicle. | Inappropriate Vehicle | Avoid using water as the sole vehicle. Use a suspension vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween 80). |
| Saturation | The concentration of mifepristone may be too high for the chosen vehicle. Try to increase the volume of the vehicle or switch to a more effective solubilizing formulation. | |
| Low overall drug exposure (AUC) despite using an improved formulation. | High First-Pass Metabolism | While formulation can improve dissolution, it may not overcome extensive liver metabolism. Consider co-administration with a known CYP3A4 inhibitor if experimentally justifiable, but be aware this adds a confounding variable. |
| Poor Permeability | If the compound has inherently low permeability across the intestinal wall, formulation changes may have a limited effect. This is less of a concern for mifepristone, which is a BCS Class II drug (low solubility, high permeability). |
Data on Enhanced Mifepristone Bioavailability in Rats
The following tables summarize the pharmacokinetic data from studies that have successfully enhanced the oral bioavailability of mifepristone in rats.
Table 1: Pharmacokinetic Parameters of Mifepristone Formulations in Rats
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability Increase (Fold) | Reference |
| Commercial Mifepristone | Sprague-Dawley Rats | 20 | 1023 ± 215 | 2.0 | 8560 ± 1890 | - | [5] |
| Mifepristone Form D | Sprague-Dawley Rats | 20 | 1463 ± 301 | 1.5 | 12500 ± 2610 | 1.46 | [5] |
| Free Mifepristone | Male Rats | 20 | 480 ± 90 | 1.0 | 2890 ± 540 | - | [4] |
| Chitosan Nanoparticles | Male Rats | 20 | 960 ± 180 | 2.0 | 9250 ± 1660 | 3.20 | [4] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Preparation of Mifepristone-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method.[7][8][9]
Materials:
-
Mifepristone
-
Chitosan (low molecular weight)
-
Acetic acid (1% v/v)
-
Sodium tripolyphosphate (TPP)
-
Tween 80 (optional, as a surfactant)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Prepare Chitosan Solution: Dissolve chitosan in 1% acetic acid to a concentration of 1 mg/mL. Stir overnight at room temperature to ensure complete dissolution.
-
Prepare TPP Solution: Dissolve TPP in deionized water to a concentration of 1 mg/mL.
-
Incorporate Mifepristone: Dissolve mifepristone in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone) and add it to the chitosan solution while stirring.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-mifepristone solution under constant magnetic stirring at room temperature. The formation of nanoparticles is indicated by the appearance of opalescence.
-
Stirring and Stabilization: Continue stirring for 30-60 minutes to allow for the formation and stabilization of the nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the reaction medium. Wash the pellet with deionized water to remove any unreacted reagents.
-
Resuspension: Resuspend the nanoparticle pellet in a suitable vehicle for oral gavage (e.g., water or saline).
Preparation of Mifepristone Polymorph Form D
This protocol is based on a patented method.[10]
Materials:
-
Mifepristone (commercial form)
-
Acetonitrile
Procedure:
-
Suspend 200 mg of commercial mifepristone in 4 mL of acetonitrile.
-
Place the mixture in an ultrasonic cleanser for 1 hour.
-
Filter the solution.
-
Slowly dry the residue at atmospheric pressure to obtain Mifepristone Form D.
-
Characterize the resulting solid using techniques such as Powder X-ray Diffraction (PXRD) to confirm the polymorphic form.
Protocol for Oral Gavage in Rats
Materials:
-
Appropriately sized gavage needle (for rats, typically 16-18 gauge with a ball tip)
-
Syringe
-
Dosing formulation
Procedure:
-
Animal Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure Insertion Depth: Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this depth on the needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Passage into Esophagus: The needle should pass smoothly into the esophagus with minimal resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Administer Dose: Once the needle is in the correct position, slowly administer the formulation.
-
Withdraw Needle: After administration, gently withdraw the needle in the same path it was inserted.
-
Monitor Animal: Observe the animal for a few minutes post-gavage for any signs of distress, such as labored breathing.
Visualizations
Signaling Pathway: Mifepristone's Mechanism of Action
Caption: Mifepristone competitively blocks the progesterone receptor, preventing gene transcription.
Experimental Workflow: Formulation Selection for Improved Bioavailability
Caption: A logical workflow for selecting and evaluating formulations to enhance bioavailability.
Troubleshooting Logic: Oral Gavage Issues
Caption: A decision tree for troubleshooting common issues during oral gavage experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical pharmacokinetics of mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved bioavailability of orally administered mifepristone from PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Mifepristone polymorph with enhanced solubility, dissolution and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iijls.com [iijls.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpamc.com [ajpamc.com]
- 10. CN106366147A - D-crystal-form mifepristone and preparation method thereof - Google Patents [patents.google.com]
Identifying and mitigating Mifepristone's interaction with other compounds.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interactions of Mifepristone (B1683876) with other compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for Mifepristone?
Mifepristone is primarily metabolized in the liver.[1] In vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the main enzyme responsible for its metabolism.[2][3][4] The metabolic processes primarily involve N-demethylation and terminal hydroxylation of its 17-propynyl chain.[2] This results in three major metabolites:
-
RU 42 633 (N-monodemethylated metabolite): The most common metabolite found in plasma.[2]
-
RU 42 848 (N-didemethylated metabolite): Results from the removal of two methyl groups.[2]
-
RU 42 698 (Hydroxylated metabolite): Formed by the terminal hydroxylation of the 17-propynyl chain.[2]
Minor metabolic roles are also played by CYP2C8, CYP2C9, and CYP2B6.[5]
Q2: My experiment shows unexpected results when co-administering Mifepristone with another compound. What could be the cause?
Unexpected results often stem from drug-drug interactions (DDIs). Consider these possibilities:
-
Metabolic Inhibition: Your compound might be inhibiting CYP3A4, the primary enzyme that metabolizes Mifepristone.[2][3] Inhibition of CYP3A4 can lead to increased plasma concentrations of Mifepristone, potentially enhancing its effects or toxicity.[3][5] Common CYP3A4 inhibitors include ketoconazole, itraconazole, and erythromycin.[3][5]
-
Metabolic Induction: Conversely, your compound could be a CYP3A4 inducer, which would accelerate Mifepristone metabolism and lower its serum concentrations, potentially reducing its efficacy.[3][5] Known inducers include rifampin, dexamethasone, St. John's Wort, and certain anticonvulsants like phenytoin (B1677684) and carbamazepine.[3]
-
Mifepristone as an Inhibitor: Mifepristone itself is an inhibitor of several CYP enzymes and drug transporters. It can increase the serum concentrations of drugs that are substrates for CYP3A4, CYP2C8/2C9, and CYP2B6.[5][6] Due to its slow elimination, this interaction can persist for a prolonged period.[3][7]
-
P-glycoprotein (P-gp) Interaction: Mifepristone is a known inhibitor of the P-glycoprotein (P-gp) efflux pump.[8] If your compound is a P-gp substrate, Mifepristone could increase its intracellular concentration and bioavailability, altering its efficacy or toxicity profile.[8][9]
Q3: How does Mifepristone's inhibition of P-glycoprotein affect experimental outcomes?
Mifepristone strongly inhibits the P-glycoprotein (P-gp) drug efflux pump in a dose-dependent manner.[8] P-gp is expressed in various tissues and acts to pump substrates out of cells, limiting their absorption and distribution.[9][10]
In an experimental setting, Mifepristone's inhibition of P-gp can:
-
Increase Intracellular Concentration: For compounds that are P-gp substrates (e.g., certain anticancer drugs like doxorubicin, fluorescent dyes like rhodamine 123), co-administration with Mifepristone can lead to higher intracellular accumulation.[8]
-
Enhance Cytotoxicity/Efficacy: By preventing efflux, Mifepristone can potentiate the activity of other drugs. For example, it has been shown to increase doxorubicin's cytotoxicity in multidrug-resistant cell lines that overexpress P-gp.[8]
-
Alter Pharmacokinetics: In in vivo models, P-gp inhibition can increase the oral bioavailability and tissue penetration of co-administered P-gp substrates.[9]
If your experiment involves P-gp substrates, you must account for this interaction to avoid misinterpreting data on the compound's intrinsic activity.
Troubleshooting Guides
Problem: Inconsistent results in in vitro metabolism assays with Mifepristone.
| Possible Cause | Troubleshooting Step |
| Incorrect Enzyme System | Confirm that you are using a metabolically competent system, such as human liver microsomes (HLMs) or recombinant CYP3A4 enzymes, as CYP3A4 is the primary metabolizing enzyme.[2][4] |
| Mechanism-Based Inactivation | Mifepristone is a mechanism-based inactivator of CYP3A4, meaning it irreversibly inhibits the enzyme after being metabolized.[11] Ensure your experimental design accounts for this by pre-incubating Mifepristone with the enzyme system and NADPH before adding the substrate. |
| Substrate Concentration | Ensure the concentration of your probe substrate is appropriate. High concentrations may overcome competitive inhibition, while very low concentrations might not produce a detectable signal. |
| Solvent Effects | Check if the solvent used to dissolve Mifepristone or the test compound (e.g., DMSO) is affecting enzyme activity. Run appropriate vehicle controls. |
Problem: Lower-than-expected efficacy of a test compound when co-administered with Mifepristone in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| CYP450 Induction | If your cell line expresses CYP enzymes (e.g., primary hepatocytes, certain cancer cell lines), your test compound could be inducing CYP3A4, leading to faster metabolism and clearance of Mifepristone, thereby reducing its intended effect.[3] Measure CYP3A4 activity or expression levels. |
| Antagonistic Mechanism of Action | The test compound may have an opposing biological effect on the same pathway targeted by Mifepristone (e.g., progesterone (B1679170) or glucocorticoid signaling).[2][5] Review the pharmacology of your test compound. |
| Cell Line Resistance | The cell line may have developed resistance mechanisms, such as altered receptor expression, that are not directly related to drug interactions. |
Quantitative Data on Mifepristone Interactions
Table 1: Summary of Compounds Interacting with Mifepristone Metabolism
| Interaction Type | Compound/Class | Effect on Mifepristone | Mechanism |
| Inhibitors | Ketoconazole, Itraconazole, Erythromycin, Grapefruit Juice[3][5][7] | Increased serum concentration | Inhibition of CYP3A4 |
| Inducers | Rifampin, Dexamethasone, St. John's Wort, Phenytoin, Phenobarbital, Carbamazepine[3][5][7] | Decreased serum concentration | Induction of CYP3A4 |
Table 2: Kinetic Parameters for Mifepristone Metabolism and Inhibition
| Parameter | Value | Enzyme/System | Description |
| Apparent Km (Demethylation) | 10.6 ± 3.8 µM[4] | Human Liver Microsomes | Substrate concentration at half-maximal velocity for demethylation. |
| Apparent Km (Hydroxylation) | 9.9 ± 3.5 µM[4] | Human Liver Microsomes | Substrate concentration at half-maximal velocity for hydroxylation. |
| KI (Inactivation) | 4.7 µM[11] | Recombinant CYP3A4 | Inactivator concentration for half-maximal rate of inactivation. |
| kinact | 0.089 min-1[11] | Recombinant CYP3A4 | Maximum rate of enzyme inactivation at saturating concentrations. |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay (Recombinant Enzyme)
This protocol assesses the potential of a test compound to inhibit Mifepristone metabolism by recombinant human CYP3A4.
Materials:
-
Recombinant human CYP3A4 enzyme
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Mifepristone
-
Test compound
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Acetonitrile (ACN) with an internal standard for reaction termination
-
LC-MS/MS system
Methodology:
-
Prepare Reagents: Prepare stock solutions of Mifepristone, the test compound, and a known inhibitor (e.g., ketoconazole) in a suitable solvent (e.g., DMSO).
-
Pre-incubation: In a microcentrifuge tube, add the incubation buffer, recombinant CYP3A4, and the test compound (or vehicle/positive control). Gently mix and pre-incubate for 5-10 minutes at 37°C.
-
Initiate Reaction: Add Mifepristone (at a concentration near its Km, ~10 µM) to the tube.
-
Start Metabolism: Add the NADPH regenerating system to start the reaction. The final reaction volume should be consistent across all samples.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant to a new plate or vials for analysis.
-
Analysis: Analyze the formation of a key Mifepristone metabolite (e.g., RU 42 633) using a validated LC-MS/MS method.
-
Data Interpretation: Calculate the percent inhibition caused by the test compound relative to the vehicle control. Determine the IC50 value by testing a range of concentrations.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay (Cell-Based)
This protocol uses a fluorescent P-gp substrate to assess Mifepristone's inhibitory potential.
Materials:
-
A cell line overexpressing P-gp (e.g., KG1a, MDR1-transfected cells) and a parental control line.
-
Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM).
-
Mifepristone and a known P-gp inhibitor (e.g., Verapamil).
-
Cell culture medium and Hank's Balanced Salt Solution (HBSS).
-
Flow cytometer or fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed the P-gp expressing cells and parental cells in a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Wash the cells with HBSS. Add HBSS containing various concentrations of Mifepristone, Verapamil (positive control), or vehicle (negative control). Incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add the fluorescent P-gp substrate (e.g., Rhodamine 123) to all wells at a final concentration that gives a good signal-to-noise ratio.
-
Incubation: Incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash and Read: Wash the cells gently with ice-cold HBSS to remove the extracellular substrate. Add fresh HBSS or a lysis buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: An increase in intracellular fluorescence in the presence of Mifepristone indicates P-gp inhibition. Calculate the fold-increase in fluorescence compared to the vehicle control and determine the IC50.
References
- 1. researchgate.net [researchgate.net]
- 2. MIFEPREX (mifepristone) Tablets Label [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. These highlights do not include all the information needed to use mifepristone safely and effectively. See full prescribing information for mifepristone. mifepristone 300 mg tablets Initial U.S. Approval 2000 [dailymed.nlm.nih.gov]
- 7. extranet.who.int [extranet.who.int]
- 8. Inhibition of P-glycoprotein activity in human leukemic cells by mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 10. Medicines interactions: the role of P-glycoprotein [medsafe.govt.nz]
- 11. Mechanism-based inactivation of cytochrome P-450-3A4 by mifepristone (RU486) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Mifepristone Administration in Animal Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mifepristone (B1683876) in animal experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for mifepristone?
Mifepristone (also known as RU-486) is a synthetic steroid that primarily functions as a potent progesterone (B1679170) and glucocorticoid receptor antagonist.[1][2] It binds to these receptors with high affinity, competitively inhibiting the actions of progesterone and cortisol.[1][2] This antagonism of the progesterone receptor is what makes it effective for the termination of pregnancy.[1] At higher doses, its antiglucocorticoid effects become more prominent.[3]
2. What are the common side effects of mifepristone observed in animal models?
Studies in rodents have reported several side effects following mifepristone administration, including:
-
Behavioral Changes: Decreased appetite, reduced exploratory movement, and diminished self-care have been observed in rats.[4][5] Some studies have noted behaviors consistent with depression and anxiety.[5]
-
Physiological Changes: Significant decreases in body weight and food intake have been reported.[6] Vaginal bleeding is an expected outcome when used for pregnancy termination.[7][8] In some cases, changes in vaginal impedance, which may relate to future fertility, have been noted.[5]
-
Biochemical Changes: Mifepristone administration can lead to an increase in circulating cortisol levels due to its antiglucocorticoid action at the receptor level.[3]
3. How should mifepristone be stored for research purposes?
Mifepristone should be stored at room temperature, generally between 20°C to 25°C (68°F to 77°F).[9] Short-term stability studies have shown that mifepristone and its metabolites are stable under tested conditions.[10] It is important to protect it from moisture, as with many pharmaceutical compounds.[11]
Troubleshooting Guide
Issues with Drug Preparation and Administration
Q: What is a suitable vehicle for administering mifepristone to animals?
The choice of vehicle depends on the administration route. Here are some options reported in the literature:
-
Oral Gavage: A common vehicle is a suspension of 0.5% methylcellulose (B11928114) or a combination of 1% carboxymethylcellulose and 0.2% Tween 80 in water.[6][12][13] For some studies, mifepristone has been dissolved in a small amount of ethanol (B145695) and then mixed with coffee cream to improve palatability.[14]
-
Subcutaneous Injection: Peanut oil is a frequently used vehicle for subcutaneous administration of mifepristone.[15] Another option is 1,3-propanediol.[16]
-
Intraperitoneal Injection: For intraperitoneal injections, mifepristone can be dissolved in a suitable vehicle, though specific examples for this route are less commonly detailed in the provided search results. General principles of sterile preparation for intraperitoneal injections should be followed.
Q: My mifepristone is not dissolving properly. What can I do?
Mifepristone is lipophilic and has poor water solubility. If you are having trouble dissolving it:
-
Use a suitable solvent: For oil-based vehicles like peanut oil, sonication can aid in suspending the compound.[15]
-
Consider a suspension: For aqueous vehicles, creating a fine, uniform suspension is often more feasible than complete dissolution. Using suspending agents like carboxymethylcellulose and a surfactant like Tween 80 can help.[6][13]
-
Initial dissolution in a small amount of an organic solvent: Some protocols dissolve mifepristone in a minimal volume of ethanol before diluting it with the final vehicle.[14] However, the final concentration of the organic solvent should be low and confirmed to be safe for the animal model and administration route.
Issues During and After Administration
Q: I am encountering difficulties with oral gavage in mice. What are the best practices?
Oral gavage can be a stressful procedure for animals and requires skill to perform correctly.[12]
-
Proper Restraint: The animal must be properly restrained to prevent movement and injury.[17]
-
Correct Needle/Tube Size and Length: Use a gavage needle with a rounded tip to prevent trauma.[18][19] The length of the tube should be pre-measured from the animal's mouth to the last rib to ensure it reaches the stomach without causing perforation.[18][20]
-
Technique: The gavage tube should be passed gently along the roof of the mouth and into the esophagus. The animal should swallow the tube. If there is any resistance, do not force it.[18][19] Administer the substance slowly to prevent reflux.[20]
-
Refinement: Offering a sucrose (B13894) solution before gavage has been shown to reduce stress in mice.[12]
Q: An animal is showing signs of respiratory distress after oral gavage. What should I do?
Immediate respiratory distress following oral gavage is a sign that the substance may have entered the trachea and lungs.[19] This is a serious complication. The animal should be closely monitored, and if distress is significant or persistent, it should be humanely euthanized according to your institution's animal care and use committee (IACUC) guidelines.[19]
Q: There is significant local irritation at the subcutaneous injection site. How can this be minimized?
Local irritation can be caused by the vehicle, the pH of the solution, or the volume injected.
-
Vehicle Choice: Ensure the vehicle is non-irritating.
-
Injection Volume: Use the smallest effective volume. Divide larger doses into multiple injection sites if necessary.
-
Site Rotation: If repeated injections are required, rotate the injection sites.
-
pH: Ensure the pH of the solution is close to physiological levels if possible.
Quantitative Data Summary
Table 1: Examples of Mifepristone Dosages in Rodent Studies
| Animal Model | Dosage | Administration Route | Vehicle | Research Purpose | Reference |
| Rat (Wistar) | 10 mg/kg | Subcutaneous (s.c.) | Not Specified | Termination of Pregnancy | [21][22] |
| Rat (Long-Evans) | 50 mg/kg | Oral Gavage (i.g.) | 1% Carboxymethylcellulose / 0.2% Tween 80 | Termination of Pregnancy | [6] |
| Rat | 50 mg/kg/day | Oral Gavage (i.g.) | 0.25% Carboxymethylcellulose / 0.2% Tween 20 | Stress System Reset | [13] |
| Rat | 20 or 40 mg/kg | Subcutaneous (s.c.) | Peanut Oil | Ethanol Withdrawal Study | [15] |
| Mouse | 0.10 - 2.40 mg/kg | Subcutaneous (s.c.) | 1,3-propanediol | Mammary Gland Development Study | [16] |
| Mouse | 8 mg/kg | Oral Gavage (i.g.) | Peanut Oil | Lactation Study | [23] |
| Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Not Specified | LPS Challenge Study | [24] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol is adapted from a study investigating the consequences of drug-induced pregnancy termination.[6]
Materials:
-
Mifepristone
-
Vehicle: 1% Carboxymethylcellulose Sodium / 0.2% Tween® 80 suspension
-
Oral gavage needle (size appropriate for rats)
-
Syringe
Procedure:
-
Preparation: Prepare the mifepristone suspension at the desired concentration (e.g., 50 mg/kg in a volume of 3 ml/kg).[6] Ensure the suspension is homogenous.
-
Animal Handling: Weigh the rat to calculate the precise volume to be administered.
-
Restraint: Restrain the rat firmly but gently, holding it in a vertical position.
-
Gavage:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the hard palate.
-
The needle should slide easily down the esophagus. If resistance is met, withdraw and reposition.
-
Once the needle is in place, dispense the solution slowly and steadily.
-
-
Post-administration:
-
Withdraw the needle gently.
-
Return the animal to its cage and monitor for any immediate adverse reactions such as respiratory distress.[20]
-
Protocol 2: Subcutaneous Administration in Mice
This protocol is based on a study examining the effects of mifepristone on ethanol withdrawal.[15]
Materials:
-
Mifepristone
-
Vehicle: Peanut oil
-
Sonicator
-
Syringe with an appropriate gauge needle (e.g., 25-27 gauge)
Procedure:
-
Preparation:
-
Animal Handling: Weigh the mouse to calculate the correct injection volume.
-
Injection:
-
Grasp the loose skin over the back of the neck and shoulders (scruffing) to create a "tent" of skin.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly to form a subcutaneous bleb.
-
-
Post-administration:
-
Withdraw the needle and gently massage the area to help disperse the oil.
-
Return the mouse to its cage and monitor for any signs of distress or local site reactions.
-
Visualizations
Caption: Mifepristone competitively blocks progesterone and glucocorticoid receptors.
References
- 1. Pharmacological properties of mifepristone: toxicology and safety in animal and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. New Study Shows Potentially Dangerous Effects of Abortion Drugs [freebeacon.com]
- 5. franciscan.edu [franciscan.edu]
- 6. Biological, Behavioral and Physiological Consequences of Drug-Induced Pregnancy Termination at First-Trimester Human Equivalent in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mifepristone: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 8. mskcc.org [mskcc.org]
- 9. Mifepristone (Mifeprex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. mdpi.com [mdpi.com]
- 11. Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resetting the Stress System with a Mifepristone Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mifepristone Treatment during Early Adolescence Fails to Restore Maternal Deprivation-Induced Deficits in Behavioral Inhibition of Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mifepristone Pretreatment Reduces Ethanol Withdrawal Severity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mifepristone Treatment in Pregnant Murine Model Induced Mammary Gland Dysplasia and Postpartum Hypogalactia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. researchanimaltraining.com [researchanimaltraining.com]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. Reproductive function in rats after mifepristone-induced termination of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Assessment of effects of mifepristone administration to lactating mice on the development and fertility of their progeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Mifepristone-Based Experimental Designs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mifepristone (B1683876) in their experimental designs.
Frequently Asked Questions (FAQs)
1. What is the optimal solvent and storage condition for Mifepristone stock solutions?
Mifepristone is a crystalline solid that is soluble in organic solvents like ethanol (B145695), DMSO, and dimethylformamide (DMF).[1] For in vitro experiments, 100% ethanol is a common solvent.[2] It is sparingly soluble in aqueous buffers.[1] To prepare a stock solution, dissolve Mifepristone in the chosen solvent, purging with an inert gas is recommended.[1]
A 1 mM stock solution in 100% ethanol can be prepared and stored at -20°C indefinitely.[2] A working solution of 10 µM can then be prepared by diluting the stock solution in 100% ethanol and can also be stored at -20°C.[2] For aqueous solutions, it is recommended to first dissolve Mifepristone in DMF and then dilute with the aqueous buffer. These aqueous solutions should not be stored for more than one day.[1]
2. What is a typical starting concentration for Mifepristone in in vitro experiments?
The optimal concentration of Mifepristone is highly dependent on the experimental system and cell type.
-
For inducible gene expression systems (e.g., GeneSwitch™): The recommended starting concentration is in the nanomolar range, typically between 1-100 nM.[2] The concentration for half-maximal induction is approximately 10⁻¹⁰ M.[3][4]
-
For studying anti-proliferative or cytotoxic effects: Higher concentrations in the micromolar range are often required. For example, studies on cancer cell lines have used concentrations ranging from 1 µM to 100 µM.[5][6][7] It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired effect (e.g., cytostatic vs. cytotoxic).
3. I am observing high background expression in my Mifepristone-inducible system. How can I troubleshoot this?
High background expression, or "leaky" expression, in the absence of Mifepristone can be a common issue. Here are some troubleshooting steps:
-
Optimize plasmid ratio: When co-transfecting the regulatory (e.g., pSwitch) and expression (e.g., pGene) plasmids, varying the ratio can help minimize basal transcription.
-
Stringent cell line selection: After generating stable cell lines, it is important to screen individual clones for low basal expression and high inducibility.
-
Reduce Mifepristone concentration: The system is sensitive to very low concentrations. Ensure there is no residual Mifepristone in the culture medium from previous experiments.
-
Use a different inducible system: If background expression remains a problem, consider alternative inducible systems that may have tighter regulation.
4. Is Mifepristone toxic to cells?
At the low concentrations (nanomolar range) used for inducible gene expression systems, Mifepristone is generally not toxic and has no known pleiotropic effects on mammalian cells that lack progesterone (B1679170) and glucocorticoid receptors.[2][3] However, at higher concentrations (micromolar range) used in cancer studies, Mifepristone can have cytostatic or cytotoxic effects.[5][8] It is essential to determine the toxicity profile of Mifepristone in your specific cell line using a cell viability assay.
5. What are the known off-target effects of Mifepristone in experimental models?
Mifepristone is a known antagonist of the progesterone and glucocorticoid receptors.[2] Therefore, in cells expressing these receptors, Mifepristone can have effects beyond the intended induction of a target gene. It has been shown to inhibit the growth of various cancer cell lines, regardless of progesterone receptor expression, suggesting other mechanisms of action.[8][9] Mifepristone can also influence signaling pathways such as the IGF-1, PI3K-Akt, and MAPK pathways.[7][10] Additionally, it has been reported to induce an atypical unfolded protein response in some cell lines.[11] Researchers should be aware of these potential off-target effects and include appropriate controls in their experimental design.
Troubleshooting Guides
Issue 1: Low or No Induction of Gene Expression
| Possible Cause | Troubleshooting Step |
| Suboptimal Mifepristone Concentration | Perform a dose-response curve with Mifepristone concentrations ranging from 1 nM to 100 nM. |
| Insufficient Induction Time | Optimize the duration of Mifepristone exposure. A time-course experiment (e.g., 12, 24, 48, 72 hours) is recommended.[3] |
| Inefficient Plasmid Transfection | Verify transfection efficiency using a positive control (e.g., a constitutively active reporter plasmid). Optimize the transfection protocol for your cell line. |
| Poor Stable Cell Line Selection | Screen multiple stable clones to identify those with the highest induction levels and lowest basal expression. |
| Degradation of Mifepristone | Prepare fresh working solutions of Mifepristone. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High Cell Death or Unexpected Phenotypes
| Possible Cause | Troubleshooting Step |
| Mifepristone Cytotoxicity | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of Mifepristone for your cell line. Lower the concentration if necessary. |
| Off-Target Effects | Include control experiments with parental cells (not expressing the inducible system) to assess the effects of Mifepristone alone. Investigate the expression of progesterone and glucocorticoid receptors in your cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in the culture medium is not toxic to the cells. Include a vehicle control in your experiments. |
Quantitative Data Summary
Table 1: Recommended Mifepristone Concentrations for In Vitro Studies
| Application | Cell/System Type | Recommended Concentration Range | Reference |
| Inducible Gene Expression | GeneSwitch™ System | 1 - 100 nM | [2] |
| Anti-proliferative Effects | Ovarian Cancer Cells (SK-OV-3, OV2008) | Cytostatic up to 20 µM | [5] |
| Anti-proliferative Effects | Oral Cancer Cells (TYS, SAS-H1) | 10 - 20 µM | [7] |
| Cytotoxicity Studies | Breast Cancer Cells (HCC1937, SUM149PT) | IC50 values of 11.3 - 17.2 µM | [12] |
| Signaling Pathway Modulation | Uterine Leiomyoma Cells | 20 - 40 µM | [10] |
Table 2: Solubility and Stability of Mifepristone
| Solvent | Solubility | Storage of Stock Solution | Stability of Aqueous Solution | Reference |
| Ethanol | Soluble | -20°C, stable indefinitely | Not Recommended | [2] |
| DMSO | ~20 mg/mL | -20°C | Not Recommended | [1] |
| DMF | ~30 mg/mL | -20°C | Not recommended for more than one day | [1] |
| Aqueous Buffers | Sparingly soluble | - | Not recommended for more than one day | [1] |
Experimental Protocols
Protocol 1: Preparation of Mifepristone Stock and Working Solutions for Cell Culture
Materials:
-
Mifepristone powder
-
100% Ethanol, molecular biology grade
-
Sterile, conical tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare 1 mM Stock Solution:
-
To a vial containing 100 µg of Mifepristone (MW: 429.6 g/mol ), add 233 µL of 100% ethanol to achieve a final concentration of 1 mM.[2]
-
Gently mix until the powder is completely dissolved. Do not heat.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. The solution is stable indefinitely under these conditions.[2]
-
-
Prepare 10 µM Working Solution:
-
Dilute the 1 mM stock solution 1:100 in 100% ethanol. For example, add 10 µL of the 1 mM stock solution to 990 µL of 100% ethanol.
-
Store the working solution at -20°C.[2]
-
Protocol 2: Induction of Gene Expression in a Stably Transfected Cell Line using the GeneSwitch™ System
Materials:
-
Stably transfected cells expressing the GeneSwitch™ system and the gene of interest
-
Complete cell culture medium
-
10 µM Mifepristone working solution
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding:
-
Seed the stably transfected cells at an appropriate density in cell culture plates or flasks.
-
Allow the cells to adhere and grow overnight.
-
-
Induction with Mifepristone:
-
The following day, dilute the 10 µM Mifepristone working solution into the complete cell culture medium to achieve the desired final concentration (typically 1-100 nM).
-
For example, to achieve a final concentration of 10 nM in 10 mL of medium, add 10 µL of the 10 µM working solution.
-
Remove the old medium from the cells and replace it with the Mifepristone-containing medium.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for gene expression.
-
-
Analysis:
-
After the incubation period, harvest the cells for downstream analysis, such as Western blotting, qRT-PCR, or functional assays, to assess the expression and function of the induced protein.
-
Visualizations
Caption: Experimental workflow for Mifepristone-induced gene expression.
Caption: Mifepristone's impact on key signaling pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Inducible Protein Expression Using GeneSwitch Technology | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Inducible Protein Expression Using GeneSwitch Technology | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atypical induction of the unfolded protein response by mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mifepristone Derivative FZU-00,003 Suppresses Triple-negative Breast Cancer Cell Growth partially via miR-153-KLF5 axis - PMC [pmc.ncbi.nlm.nih.gov]
Mifepristone: Laboratory Handling and Disposal Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Mifepristone (also known as RU-486) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with handling Mifepristone in the lab?
A1: Mifepristone is considered a hazardous substance.[1] The primary hazards include potential effects on fertility and harm to unborn children.[2][3] It is a potent progesterone (B1679170) and glucocorticoid receptor antagonist.[1][4] Inhalation, ingestion, or skin contact may lead to adverse health effects.[1][5]
Q2: What immediate actions should be taken in case of accidental exposure to Mifepristone?
A2: In case of accidental exposure, the following first-aid measures should be taken immediately[2][6]:
-
Oral Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][7]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[2][6] Remove contaminated clothing.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][8] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2][6]
Q3: Can Mifepristone be handled on an open lab bench?
A3: No. Due to its hazardous nature, Mifepristone powder should be handled in a chemical fume hood (CFH).[2] Solutions of Mifepristone should be handled in a CFH or a Class II, B2 Biosafety Cabinet (BSC), especially if there is a risk of aerosolization.[2]
Q4: What are the storage requirements for Mifepristone?
A4: Mifepristone should be stored at -20°C in a tightly sealed and properly labeled container, protected from light.[8][9] It is supplied as a crystalline solid and is stable for at least four years under these conditions.[9]
Q5: Is Mifepristone soluble in aqueous solutions?
A5: Mifepristone is sparingly soluble in aqueous buffers.[9] For maximum solubility in aqueous buffers, it is recommended to first dissolve Mifepristone in an organic solvent like dimethylformamide (DMF), ethanol, or DMSO and then dilute with the aqueous buffer of choice.[5][9] Aqueous solutions of Mifepristone are not recommended to be stored for more than one day.[9]
Troubleshooting Guides
Problem: I have spilled Mifepristone powder in the lab.
Solution:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.[10]
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the correct personal protective equipment, including double gloves (nitrile), a lab coat or gown, eye protection (safety goggles or face shield), and a respirator if significant dust is generated.[1][10]
-
Contain the Spill: Cover the spill with absorbent pads to prevent further spread.[10]
-
Clean the Spill:
-
For small spills, gently cover the powder with a damp paper towel or absorbent material to avoid generating dust.[1]
-
Carefully scoop the material into a labeled, sealed hazardous waste container.[6]
-
Clean the spill area with a detergent solution, followed by a rinse with water.[11] Some protocols recommend a decontamination step with a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate.[10][12]
-
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste.[2][6]
Problem: My experimental results are inconsistent when using Mifepristone.
Solution:
-
Check Solution Stability: Aqueous solutions of Mifepristone are not stable for long periods.[9] Prepare fresh solutions for each experiment. If using a stock solution in an organic solvent, ensure it has been stored correctly at -20°C.[13]
-
Verify Solubility: Incomplete dissolution of Mifepristone can lead to inaccurate concentrations. Ensure the compound is fully dissolved in the chosen solvent before preparing working solutions.[9]
-
Review Experimental Conditions: Mifepristone is sensitive to light.[8] Protect solutions from light during preparation and experiments.
-
Assess Purity: The purity of the Mifepristone used can affect results. Ensure you are using a high-purity grade suitable for your application.[9]
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling Mifepristone
| PPE Item | Specification | Rationale |
| Gloves | Double-gloved with nitrile or latex gloves.[1] | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[5][6] | To protect eyes from dust and splashes. |
| Lab Coat/Gown | A disposable lab coat or coverall of low permeability is recommended for larger quantities.[1] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N100) should be used if engineering controls are not available or if there is a risk of generating dust.[2][6] | To prevent inhalation of hazardous powder. |
| Footwear | Closed-toe shoes.[2] | To protect feet from spills. |
Table 2: Solubility of Mifepristone in Common Laboratory Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~20 mg/mL | [5][9] |
| DMSO | ~40 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [9] |
| Aqueous Buffer (e.g., PBS pH 7.2) | Sparingly soluble (~0.2 mg/mL after initial dissolution in DMF) | [9] |
Experimental Protocols
Protocol 1: Decontamination of Surfaces after Mifepristone Use
-
Preparation: Prepare a decontamination solution (e.g., 10% bleach) and a neutralizing solution (e.g., 1% sodium thiosulfate).[10] Also, have a detergent solution and water ready for the final cleaning steps.[11]
-
Initial Cleaning: Wearing appropriate PPE, wipe down all surfaces that may have come into contact with Mifepristone with absorbent pads soaked in the decontamination solution.
-
Contact Time: Allow the decontamination solution to remain on the surface for the recommended contact time (e.g., 10-15 minutes).
-
Neutralization: Apply the neutralizing solution to the surfaces to inactivate the decontamination agent.[12]
-
Final Cleaning: Wash the surfaces thoroughly with a detergent solution, followed by a final rinse with water to remove any residues.[11]
-
Drying: Allow the surfaces to air dry completely or wipe them dry with clean paper towels.
-
Waste Disposal: Dispose of all used cleaning materials as hazardous waste.[10]
Protocol 2: Disposal of Mifepristone Waste
-
Segregation: All waste contaminated with Mifepristone, including unused product, empty containers, contaminated PPE, and cleaning materials, must be segregated from regular laboratory waste.[2][10]
-
Containerization: Collect all Mifepristone waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1][6] The label should include "Hazardous Waste" and identify the contents.
-
Disposal Procedure:
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6][14] This typically involves arranging for pickup and disposal by a licensed hazardous waste management company.
Visualizations
Caption: Workflow for responding to a Mifepristone spill in the laboratory.
Caption: Decision tree for the proper disposal of Mifepristone-contaminated waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Mifepristone | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tribioscience.com [tribioscience.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. nhsborders.scot.nhs.uk [nhsborders.scot.nhs.uk]
- 12. ph.health.mil [ph.health.mil]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Welcome to the technical support center for researchers utilizing Mifepristone (B1683876) (RU-486) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and interpret conflicting or unexpected results. Mifepristone is a synthetic steroid with complex pharmacology, acting as a potent antagonist of both progesterone (B1679170) (PR) and glucocorticoid (GR) receptors, which can lead to varied and sometimes contradictory outcomes depending on the experimental context.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why do some studies report Mifepristone as cytostatic (causing cell cycle arrest), while others find it to be cytotoxic (causing cell death)?
Answer: This is one of the most common discrepancies and is highly dependent on the experimental system and conditions. The primary factors influencing whether Mifepristone induces cytostasis or cytotoxicity are dose concentration and cell type.
-
Dose-Dependent Effects: At lower micromolar concentrations, Mifepristone typically induces a cytostatic effect, often by arresting the cell cycle in the G1 phase.[5][6] At higher micromolar concentrations, it can become lethal to cancer cells.[6] For example, in ovarian cancer cell lines, 20 µM Mifepristone was sufficient to arrest cell growth, with an IC50 for proliferation around 6-7 µM.[5]
-
Cell-Type Specificity: The genetic background and receptor status of the cell line are critical. Some cell lines may be more susceptible to Mifepristone-induced apoptosis, while others undergo G1 arrest.[6] For instance, cancer cells that undergo G1 arrest in response to Mifepristone have been shown to be less susceptible to its lethal effects at high concentrations compared to cells that do not accumulate in G1.[6]
-
Pro-survival Mechanisms: In some contexts, Mifepristone can trigger pro-survival pathways like the Unfolded Protein Response (UPR) and autophagy.[7] This can initially protect the cell from death, leading to a cytostatic observation. However, prolonged or overwhelming stress can push the cell towards apoptosis.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of Mifepristone concentrations (e.g., 1 µM to 50 µM) to determine the precise IC50 for your cell line and to identify the concentration thresholds for cytostatic versus cytotoxic effects.
-
Conduct a Time-Course Experiment: Analyze cell viability and cell cycle progression at multiple time points (e.g., 24, 48, 72 hours) to distinguish between a temporary growth arrest and eventual cell death.
-
Assess Cell Cycle and Apoptosis Markers: Use flow cytometry to analyze cell cycle distribution (looking for G1 arrest) and annexin (B1180172) V/PI staining to quantify apoptosis.[8] Concurrently, perform western blots for key proteins like p21, p27 (cell cycle inhibitors), and cleaved caspase-3 (apoptosis marker).[5][9]
Q2: My results on the MAPK/ERK signaling pathway are contradictory to published literature. What could be the cause?
Answer: Reports on Mifepristone's effect on the MAPK/ERK pathway are conflicting, with some studies showing activation and others inhibition. This discrepancy often arises from the cell type, the dominant receptor being antagonized (GR vs. PR), and the specific experimental context.
-
Inhibition: In oral cancer cells, high concentrations of Mifepristone (20 µM) were shown to suppress the PI3K-Akt and MAPK signaling pathways, which correlated with reduced cell migration and proliferation.[10][11]
-
Activation: Conversely, in human uterine natural killer (uNK) cells, Mifepristone was found to increase the phosphorylation of ERK1/2.[12][13] This effect was linked to its anti-glucocorticoid activity, as the presence of cortisol blocked this activation.[12][13] Another study in human umbilical vein endothelial cells (HUVECs) showed that low-dose Mifepristone increased AQP1 expression and angiogenesis via the ERK MAPK pathway.[14]
Troubleshooting Steps:
-
Determine Receptor Dominance: Ascertain whether the observed effect is due to GR or PR antagonism. You can use specific GR or PR agonists/antagonists in combination with Mifepristone. For example, if the effect of Mifepristone is blocked by the addition of cortisol, it suggests a GR-mediated mechanism.[12]
-
Check for Time-Dependent Activation: The activation of signaling pathways like ERK can be transient. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to capture the peak phosphorylation of ERK.[15]
-
Use Specific Inhibitors: To confirm the involvement of the ERK pathway in your observed phenotype (e.g., proliferation change), use a specific MEK inhibitor (like PD98059 or U0126) to see if it reverses the effect of Mifepristone.[13]
Q3: Is the anti-cancer effect of Mifepristone dependent on the expression of progesterone receptors (PR)?
Answer: This is a key point of conflicting interpretation. While Mifepristone is a potent PR antagonist, several studies have demonstrated that its anti-cancer effects can occur in cells that do not express PR.
-
PR-Independent Action: One comprehensive study showed that Mifepristone inhibited the growth of ten different cancer cell lines, including those from the nervous system, breast, prostate, ovary, and bone, regardless of their PR expression status.[6] The only cell line in that panel that expressed PR was MCF-7.[6]
-
GR-Mediated Action: The growth-inhibitory effects in PR-negative cells are often attributed to Mifepristone's anti-glucocorticoid activity.[2][3] Glucocorticoid receptors are expressed in a wide range of tissues and can play a role in tumor progression.
-
Off-Target Effects: At higher concentrations, it is also possible that Mifepristone exerts its effects through mechanisms independent of both PR and GR.
Troubleshooting Steps:
-
Characterize Receptor Expression: Perform Western blotting or qPCR to confirm the expression levels of PR (both PR-A and PR-B isoforms) and GR in your cell line.
-
Use Hormone-Stripped Serum: Culture cells in medium containing charcoal-stripped fetal bovine serum to remove confounding steroids that could activate PR or GR.
-
Employ Receptor Knockdown/Knockout Models: If available, use siRNA or CRISPR/Cas9 to create PR and/or GR knockdown/knockout cell lines. Comparing the effect of Mifepristone in these cells to the wild-type will definitively clarify the receptor dependency.
Q4: I am observing signs of both apoptosis and autophagy. How does Mifepristone influence these two pathways?
Answer: Mifepristone can induce cellular stress that activates both apoptosis and autophagy, and the balance between these two pathways can determine the ultimate fate of the cell.
-
Induction of ER Stress and Autophagy: In ovarian cancer cells, Mifepristone has been shown to upregulate markers of the unfolded protein response (UPR), such as GRP78 and CHOP, indicating endoplasmic reticulum (ER) stress.[7] This ER stress can, in turn, trigger autophagy as a survival mechanism.[7] Mifepristone was shown to increase autophagic flux, evidenced by increased LC3-II levels.[7][9]
-
Synergistic Killing with Autophagy Inhibitors: The induction of protective autophagy can lead to a cytostatic, rather than cytotoxic, outcome. This is supported by findings that combining Mifepristone with an autophagy inhibitor (like chloroquine) or a proteasome inhibitor leads to synergistic cell killing.[7]
-
Apoptosis Induction: In other contexts, such as in human endometrial cell lines, Mifepristone has been shown to induce apoptosis directly through caspase-3 activation.[9]
Troubleshooting Steps:
-
Monitor Autophagy Markers: Perform a Western blot for LC3-I to LC3-II conversion. An increase in LC3-II suggests the formation of autophagosomes. To confirm an increase in autophagic flux rather than a blockage of degradation, include a condition where cells are co-treated with a lysosomal inhibitor like bafilomycin A1 or chloroquine.[7]
-
Assess Apoptosis Markers: Simultaneously, measure markers of apoptosis such as cleaved caspases (e.g., caspase-3, -7) and PARP cleavage by Western blot.
-
Functional Assays: Use inhibitors of autophagy (e.g., 3-Methyladenine, chloroquine) or apoptosis (e.g., Z-VAD-FMK) in combination with Mifepristone to determine which pathway is dominant in mediating the cellular response. If inhibiting autophagy enhances Mifepristone-induced cell death, it suggests autophagy was playing a pro-survival role.
Data Presentation: Quantitative Summary
Table 1: Dose-Dependent Effects of Mifepristone on Cancer Cell Proliferation
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Effect | Reference |
|---|---|---|---|---|---|
| SK-OV-3 | Ovarian | MTT Assay | ~6.25 µM | Inhibition of proliferation | [5] |
| OV2008 | Ovarian | MTT Assay | ~6.91 µM | Inhibition of proliferation | [5] |
| IOMM-Lee | Meningioma | Cell Counting | Micromolar doses | Cytostatic (lower doses), Lethal (higher doses) | [6] |
| U87MG | Glioblastoma | Cell Counting | Micromolar doses | Cytostatic (lower doses), Lethal (higher doses) | [6] |
| MCF-7 | Breast | Cell Counting | Micromolar doses | Cytostatic (lower doses), Lethal (higher doses) | [6] |
| TYS | Oral Adeno Squamous | MTT Assay | 20 µM | ~40-50% decrease in proliferation at 24h | [10] |
| SAS-H1 | Tongue Squamous | MTT Assay | 20 µM | ~40-50% decrease in proliferation at 24h |[10] |
Table 2: Receptor Binding Affinity of Mifepristone
| Receptor | Relative Binding Affinity (Compared to...) | Notes | Reference |
|---|---|---|---|
| Progesterone Receptor (PR) | High affinity (Kd < 1 x 10⁻⁹ M) | Potent competitive antagonist | [16] |
| Glucocorticoid Receptor (GR) | High affinity (Kd < 1 x 10⁻⁹ M) | Affinity for GR-II is higher than for GR-I | [1][16] |
| Androgen Receptor (AR) | Can also bind | Adds complexity to intracellular effects |[17] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate. Allow cells to adhere for 24 hours. Treat with vehicle control or desired concentrations of Mifepristone for 24, 48, or 72 hours.
-
Cell Harvest: Aspirate the medium, wash cells with PBS, and detach using trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Fixation: Centrifuge cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or a solution of 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Western Blot for LC3-I/II Turnover (Autophagic Flux)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to reach 70-80% confluency at the time of harvest. Treat with Mifepristone. For each condition, include a parallel well that is co-treated with an autophagic flux inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 4 hours of the Mifepristone treatment.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Quantification and Sample Prep: Determine protein concentration using a BCA assay. Normalize protein amounts, add Laemmli sample buffer, and denature at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 15% SDS-PAGE gel to resolve LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa). Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against LC3 (at the recommended dilution) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify the band intensities for LC3-II and a loading control (e.g., β-actin). An increase in the LC3-II signal in the presence of the lysosomal inhibitor compared to Mifepristone alone indicates an increase in autophagic flux.
Visualizations: Pathways and Workflows
Caption: Conflicting signaling pathways modulated by Mifepristone.
Caption: Experimental workflow for troubleshooting conflicting results.
References
- 1. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antiglucocorticoid Effects of Antiprogestins - Clinical Applications of Mifepristone (RU 486) and Other Antiprogestins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mifepristone: a potential clinical agent based on its anti-progesterone and anti-glucocorticoid properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antiprogestogen Mifepristone: A Review | Bentham Science [benthamscience.com]
- 5. Mifepristone Inhibits Ovarian Cancer Cancer Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mifepristone increases mRNA translation rate, triggers the unfolded protein response, increases autophagic flux, and kills ovarian cancer cells in combination with proteasome or lysosome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Mifepristone on Migration and Proliferation of Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mifepristone increases the cytotoxicity of uterine natural killer cells by acting as a glucocorticoid antagonist via ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mifepristone increases AQP1 mRNA expression, angiogenesis, and cell permeability through the ERK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Mifepristone and Ulipristal Acetate for Research Professionals
An in-depth guide for researchers, scientists, and drug development professionals on the comparative pharmacology, efficacy, and experimental evaluation of Mifepristone (B1683876) and Ulipristal (B1683391) Acetate (B1210297).
This guide provides a comprehensive comparative analysis of two prominent selective progesterone (B1679170) receptor modulators (SPRMs), Mifepristone (RU-486) and Ulipristal Acetate (UPA). Both compounds have significant applications in reproductive health, primarily in emergency contraception and the management of uterine fibroids. This document is intended to serve as a resource for researchers by presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological pathways.
Quantitative Data Summary
The following tables provide a comparative summary of the key pharmacological and clinical parameters of Mifepristone and Ulipristal Acetate.
Table 1: Receptor Binding Affinity
| Compound | Progesterone Receptor (PR) Affinity | Glucocorticoid Receptor (GR) Affinity | Reference |
| Mifepristone | High (IC50: 0.2 nM) | High (IC50: 2.6 nM); affinity is 18 times greater than that of cortisol.[1] | [2] |
| Ulipristal Acetate | High | Lower than Mifepristone; 50% lower binding affinity for rabbit GR compared to Mifepristone.[3] | [3] |
Table 2: Pharmacokinetic Properties
| Parameter | Mifepristone | Ulipristal Acetate | Reference |
| Bioavailability | ~70% (oral) | Good oral bioavailability | [4] |
| Tmax (Peak Plasma Time) | ~1-2 hours | ~1 hour | [4] |
| Cmax (Peak Plasma Conc.) | Dose-dependent | Dose-dependent | [4] |
| Half-life (t½) | ~18-85 hours (dose-dependent) | ~32-38 hours | [4] |
| Metabolism | Primarily by CYP3A4 | Extensively by CYP3A4 | [4] |
| Excretion | Primarily fecal (~90%) | Primarily fecal | [4] |
Table 3: Clinical Efficacy in Emergency Contraception
| Study/Parameter | Mifepristone | Ulipristal Acetate | Reference |
| Pregnancy Rate (within 72h) | 1.1% - 1.3% (10-50 mg doses) | 0.9% - 2.1% | [5][6] |
| Comparative Efficacy | More effective than Levonorgestrel. | More effective than Levonorgestrel; odds of pregnancy 42% lower than Levonorgestrel within 72h.[6] | [7] |
| Dosing | 10-25 mg single dose | 30 mg single dose | [8] |
Table 4: Clinical Efficacy in Uterine Fibroids (3-month treatment)
| Parameter | Mifepristone (25 mg/day) | Ulipristal Acetate (5 mg/day) | Reference |
| Reduction in Fibroid Volume | ~33.45% - 40% | ~35.23% - more effective than mifepristone in some studies | [9][10] |
| Control of Menorrhagia | Significant reduction (PBAC score reduction) | Significant reduction (PBAC score reduction); more effective than mifepristone in some studies | [11] |
| Induction of Amenorrhea | ~72% | ~91% | [10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis of Mifepristone and Ulipristal Acetate.
Progesterone Receptor Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of test compounds like Mifepristone and Ulipristal Acetate to the progesterone receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of a test compound for the progesterone receptor.
Materials:
-
Human progesterone receptor ligand-binding domain (PR-LBD).
-
Fluorescently labeled progesterone ligand (tracer).
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA).
-
Test compounds (Mifepristone, Ulipristal Acetate) at various concentrations.
-
Microplate reader with fluorescence polarization capabilities.
Procedure:
-
Preparation of Reagents:
-
Dilute the PR-LBD and the fluorescent tracer to their optimal working concentrations in the assay buffer.
-
Prepare a serial dilution of the test compounds.
-
-
Assay Setup:
-
In a 384-well microplate, add a fixed volume of the PR-LBD.
-
Add the serially diluted test compounds to the wells.
-
Add the fluorescent tracer to all wells.
-
Include control wells:
-
Total Binding: PR-LBD and tracer (no competitor).
-
Nonspecific Binding: Tracer only (no PR-LBD).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the nonspecific binding signal from all other readings.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.[12]
-
In Vivo Superovulatory Mouse Model for Ovulation Inhibition
This protocol describes an in vivo experiment to assess the efficacy of compounds in inhibiting ovulation, a key mechanism for emergency contraceptives.
Objective: To determine the effect of Mifepristone or Ulipristal Acetate on ovulation in a gonadotropin-stimulated mouse model.
Materials:
-
Immature female mice (e.g., C57BL/6 strain, 21-24 days old).
-
Pregnant Mare Serum Gonadotropin (PMSG).
-
Human Chorionic Gonadotropin (hCG).
-
Test compounds (Mifepristone or Ulipristal Acetate) dissolved in a suitable vehicle.
-
Saline solution.
-
Dissecting microscope.
Procedure:
-
Hormonal Stimulation:
-
Administer an intraperitoneal (i.p.) injection of PMSG to synchronize follicular development.
-
48 hours after PMSG injection, administer an i.p. injection of hCG to induce ovulation.
-
-
Compound Administration:
-
Administer the test compound (Mifepristone or Ulipristal Acetate) or vehicle control at a specific time point relative to the hCG injection (e.g., 1 hour before or at the same time).
-
-
Oocyte Collection and Counting:
-
16-18 hours after the hCG injection, euthanize the mice.
-
Dissect the oviducts and place them in a petri dish with saline.
-
Under a dissecting microscope, rupture the ampulla of the oviduct to release the cumulus-oocyte complexes.
-
Count the number of oocytes to determine the ovulatory response.
-
-
Data Analysis:
-
Compare the number of oocytes ovulated in the treatment groups to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).[13]
-
Pharmacokinetic Study in Healthy Volunteers
This protocol provides a general framework for a clinical study to determine the pharmacokinetic profile of orally administered Mifepristone or Ulipristal Acetate.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, t½, AUC) of a single oral dose of the test drug.
Study Design: A single-center, open-label, single-dose study in healthy adult volunteers.
Procedure:
-
Subject Screening and Enrollment:
-
Recruit healthy volunteers based on inclusion and exclusion criteria (e.g., age, BMI, no underlying health conditions, not taking confounding medications).
-
Obtain informed consent.
-
-
Drug Administration:
-
After an overnight fast, administer a single oral dose of the test drug (Mifepristone or Ulipristal Acetate) with a standardized volume of water.
-
-
Blood Sampling:
-
Collect venous blood samples into appropriate tubes (e.g., containing an anticoagulant) at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
-
Plasma Processing and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the drug and its major metabolites in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data for each subject. Key parameters include:
-
Signaling Pathways and Mechanisms of Action
Mifepristone: Progesterone and Glucocorticoid Receptor Antagonism
Mifepristone is a potent antagonist of both the progesterone receptor (PR) and the glucocorticoid receptor (GR).[4][16] Its primary mechanism of action in reproductive tissues is through competitive inhibition of progesterone binding to the PR. This blockade leads to a cascade of downstream effects, including alterations in the expression of genes regulated by progesterone. In the endometrium, this results in decidual breakdown and increased sensitivity to prostaglandins, leading to uterine contractions.[4] Studies have shown that mifepristone can modulate various signaling pathways, including the Wnt, matrix metalloproteinase (MMP), and prostaglandin (B15479496) pathways.[17]
Ulipristal Acetate: Selective Progesterone Receptor Modulation
Ulipristal Acetate is a selective progesterone receptor modulator (SPRM) with a mixed agonist/antagonist profile that is tissue-dependent.[18][19] In the context of emergency contraception, its primary mechanism is the inhibition or delay of ovulation by suppressing the luteinizing hormone (LH) surge.[13][20] This is achieved through its interaction with the PR in the hypothalamus, pituitary, and ovary. As a selective modulator, UPA's effect can vary depending on the hormonal environment; it acts as a progesterone antagonist in the presence of high progesterone levels.[20]
Comparative Discussion
Mechanism of Action and Receptor Selectivity
Mifepristone acts as a pure antagonist at both the progesterone and glucocorticoid receptors.[4] Its high affinity for the GR contributes to some of its side effects and is a key differentiator from Ulipristal Acetate. UPA, on the other hand, is a selective progesterone receptor modulator, exhibiting a mix of agonistic and antagonistic activities depending on the target tissue and the hormonal milieu.[18][19] This selectivity results in a more targeted effect on the progesterone receptor with less off-target effects on the glucocorticoid receptor compared to mifepristone.[13]
Clinical Efficacy
In the realm of emergency contraception , both drugs have demonstrated high efficacy and are considered more effective than the older levonorgestrel-based methods.[7] Clinical trials have shown comparable pregnancy rates for both mifepristone and ulipristal acetate.[5][6]
For the treatment of uterine fibroids , both medications have shown significant efficacy in reducing fibroid volume and controlling heavy menstrual bleeding.[9][10][11] Some comparative studies suggest that ulipristal acetate may be more effective in reducing fibroid size and inducing amenorrhea. However, other studies have found mifepristone to be more effective in reducing fibroid size.[11]
Safety and Side Effect Profile
The side effect profiles of both drugs are generally considered acceptable. Common side effects for both can include headache, nausea, and abdominal pain.[9] A key difference lies in mifepristone's antiglucocorticoid activity, which can lead to side effects related to cortisol antagonism, particularly at higher or prolonged doses.[16][21] While UPA has less impact on the GR, there have been post-marketing reports of rare but serious liver injury, leading to restrictions on its long-term use in some regions.[3]
Conclusion for the Research Community
Mifepristone and Ulipristal Acetate are both valuable tools for researchers studying progesterone receptor signaling and its role in reproductive health and disease. Their distinct profiles in terms of receptor selectivity and mechanism of action provide opportunities for investigating the nuanced roles of progesterone and glucocorticoid signaling.
-
Mifepristone , with its potent dual antagonism, serves as a powerful tool to probe the effects of complete progesterone and glucocorticoid blockade.
-
Ulipristal Acetate , as a selective modulator, offers a more refined instrument to dissect the tissue-specific effects of progesterone receptor modulation.
Future research should continue to explore the long-term safety profiles of both compounds, further elucidate their downstream signaling pathways, and investigate their potential applications in other hormone-dependent conditions. Head-to-head comparative trials with robust methodologies are crucial for defining the relative strengths and weaknesses of these two important molecules in various clinical contexts.
References
- 1. Mifepristone Increases the Cytotoxicity of Uterine Natural Killer Cells by Acting as a Glucocorticoid Antagonist via ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mifepristone | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Comparison of three single doses of mifepristone as emergency contraception: a randomised trial. Task Force on Postovulatory Methods of Fertility Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Interventions for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mifepristone 5 mg versus 10 mg for emergency contraception: double-blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nepjol.info [nepjol.info]
- 10. ijcmr.com [ijcmr.com]
- 11. medicalsciencejournal.com [medicalsciencejournal.com]
- 12. benchchem.com [benchchem.com]
- 13. Ulipristal Blocks Ovulation by Inhibiting Progesterone Receptor–Dependent Pathways Intrinsic to the Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nihs.go.jp [nihs.go.jp]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 18. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]
- 19. ulipristal [drugcentral.org]
- 20. Frontiers | Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review [frontiersin.org]
- 21. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
Mifepristone's Anti-Proliferative Efficacy in Ovarian Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Mifepristone in ovarian cancer models against standard-of-care chemotherapeutics and targeted agents. The information presented is supported by experimental data from preclinical studies to assist in evaluating its potential as a therapeutic agent.
Executive Summary
Mifepristone, a synthetic steroid with antiprogestin and antiglucocorticoid properties, has demonstrated significant anti-proliferative effects in various ovarian cancer cell lines. Its primary mechanism involves inducing cell cycle arrest at the G1/S transition, mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors p21cip1 and p27kip1, and the subsequent inhibition of CDK2 activity. This cytostatic effect has been observed to be independent of p53 status and cisplatin (B142131) resistance, suggesting a broad applicability across different subtypes of ovarian cancer.
This guide compares the efficacy of Mifepristone with standard chemotherapies like cisplatin and paclitaxel, and targeted therapies such as PARP inhibitors and angiogenesis inhibitors. While direct head-to-head comparative studies are limited, this document synthesizes available data to provide a comprehensive overview.
Comparative Anti-Proliferative Effects
The following tables summarize the available quantitative data on the anti-proliferative effects of Mifepristone and other agents in ovarian cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Agent | Ovarian Cancer Cell Line | IC50 (µM) | Citation |
| Mifepristone | SK-OV-3 | 6.25 | |
| OV2008 | 6.91 | ||
| OV2008/C13 (Cisplatin-resistant) | Not significantly different from OV2008 | ||
| A2780 | Not specified, but demonstrated growth inhibition | ||
| Caov-3 | Not specified, but demonstrated growth inhibition | ||
| IGROV-1 | Not specified, but demonstrated growth inhibition | ||
| Cisplatin | OV2008 | ~3.5 (for a 1-hour exposure) |
Mechanism of Action: Mifepristone vs. Alternatives
Mifepristone's cytostatic action contrasts with the cytotoxic mechanisms of traditional chemotherapies.
-
Mifepristone: Induces cell cycle arrest, preventing cell division.
-
Cisplatin: Forms DNA adducts, leading to DNA damage and apoptosis.
-
Paclitaxel: Stabilizes microtubules, causing mitotic arrest and apoptosis.
-
PARP Inhibitors (e.g., Olaparib): Inhibit DNA repair, particularly effective in BRCA-mutated cancers.
-
Angiogenesis Inhibitors (e.g., Bevacizumab): Inhibit the formation of new blood vessels, starving the tumor of nutrients.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by Mifepristone and a typical experimental workflow for evaluating its anti-proliferative effects.
Caption: Mifepristone-induced cell cycle arrest pathway.
Caption: Experimental workflow for validating anti-proliferative effects.
Experimental Protocols
Cell Proliferation (MTT) Assay
Objective: To determine the dose-dependent effect of Mifepristone on the viability and proliferation of ovarian cancer cells.
Methodology:
-
Cell Seeding: Seed ovarian cancer cells (e.g., SK-OV-3, OV2008) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of Mifepristone (e.g., 0, 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of Mifepristone on the cell cycle distribution of ovarian cancer cells.
Methodology:
-
Cell Treatment: Culture ovarian cancer cells and treat them with Mifepristone (e.g., 20 µM) or a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To determine the effect of Mifepristone on the expression of cell cycle regulatory proteins.
Methodology:
-
Protein Extraction: Treat ovarian cancer cells with Mifepristone (e.g., 20 µM) for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p21, p27, CDK2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Mifepristone demonstrates promising anti-proliferative activity in ovarian cancer models through a distinct cytostatic mechanism. Its ability to halt cell cycle progression, even in chemoresistant cells, suggests its potential as a standalone therapy or in combination with existing cytotoxic agents to prevent tumor repopulation between treatment cycles. Further head-to-head studies with robust quantitative data are warranted to fully elucidate its comparative efficacy and to guide its clinical development for ovarian cancer treatment.
A Comparative Analysis of the Antiviral Efficacy of Mifepristone and Its Novel Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mifepristone (B1683876) (also known as RU-486), a synthetic steroid, is well-established as an antagonist of progesterone (B1679170) and glucocorticoid receptors.[1] Beyond its recognized applications, emerging research has highlighted its potential as a broad-spectrum antiviral agent.[2] Mifepristone has demonstrated in vitro activity against a range of viruses, including Human Adenovirus (HAdV), Venezuelan Equine Encephalitis Virus (VEEV), and Human Immunodeficiency Virus type 1 (HIV-1).[2][3] The primary antiviral mechanism of mifepristone is believed to be the inhibition of viral nuclear import, a critical step in the replication cycle of many viruses that replicate within the host cell nucleus.[2][4] Specifically, it is thought to interfere with the host's importin α/β1-mediated nuclear transport pathway.[4]
A significant limitation for the widespread use of mifepristone as an antiviral is its potent hormonal activity, particularly its abortifacient effect due to progesterone receptor antagonism.[5] This has spurred the development of novel mifepristone analogues designed to retain or enhance antiviral efficacy while minimizing hormonal side effects. This guide provides a comparative overview of the antiviral efficacy of mifepristone and its novel analogues, supported by available experimental data, detailed methodologies, and visual representations of the implicated biological pathways.
Quantitative Comparison of Antiviral Efficacy
The most comprehensive quantitative data available for comparing the antiviral activity of mifepristone and its novel analogues is against Venezuelan Equine Encephalitis Virus (VEEV).
| Compound | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Mifepristone (Parent) | VEEV | 19.94 | 165 | 8.3 | [5] |
| Analogue 34 | VEEV | 4.25 | >100 | >23.5 | [5] |
| Analogue 39 | VEEV | 5.23 | >100 | >19.1 | [5] |
| Analogue 38 | VEEV | 8.46 | >100 | >11.8 | [5] |
| Analogue 33 | VEEV | 8.49 | >100 | >11.7 | [5] |
| Mifepristone (Parent) | HIV-1 | 0.008 | - | - | [3] |
| Mifepristone (Parent) | HAdV | Low µM | - | - | [2] |
Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's specificity for antiviral activity over cytotoxicity. A higher SI is desirable. Data for novel analogues against HIV-1 and HAdV is not currently available in the reviewed literature.
Antiviral Activity Profile
-
Venezuelan Equine Encephalitis Virus (VEEV): Novel mifepristone analogues have been synthesized that exhibit significantly improved antiviral activity against VEEV compared to the parent compound.[5] For instance, analogue 34 shows an EC50 of 4.25 µM, a more than four-fold improvement over mifepristone's 19.94 µM.[5] Importantly, these analogues were developed to have reduced progesterone receptor antagonism, a key step towards improving their safety profile for antiviral applications.[5]
-
Human Immunodeficiency Virus type 1 (HIV-1): In vitro studies have shown that mifepristone can inhibit HIV-1 replication at nanomolar concentrations, with a reported IC50 of 8 nM.[3] Its mechanism is believed to involve blocking the nuclear translocation of the viral pre-integration complex.[3] However, it is important to note that Phase I/II clinical trials in HIV-infected patients did not demonstrate significant antiviral activity at the doses tested.[6] Data on the efficacy of the novel analogues against HIV-1 is not yet available.
-
Human Adenovirus (HAdV): Mifepristone has been shown to have significant in vitro anti-HAdV activity at low micromolar concentrations.[2] The proposed mechanism involves the disruption of microtubule transport, which interferes with the entry of the virus into the nucleus.[2] Quantitative efficacy data for novel mifepristone analogues against HAdV has not been reported in the available literature.
Mechanism of Action: Inhibition of Nuclear Import
Many viruses, including HAdV, VEEV, and HIV-1, require the transport of their genetic material and/or key proteins into the host cell nucleus to replicate. This process is often mediated by the host's nuclear import machinery, primarily the importin α/β1 pathway. Mifepristone and its analogues are thought to exert their antiviral effect by disrupting this crucial step.
Caption: Mifepristone is proposed to inhibit the binding of viral proteins to Importin α, preventing the formation of the nuclear import complex.
The diagram above illustrates the classical importin-mediated nuclear import pathway. Viral proteins containing a nuclear localization signal (NLS) are recognized by importin α. This complex then binds to importin β, and the resulting ternary complex is translocated through the nuclear pore complex (NPC) into the nucleus. Mifepristone is hypothesized to interfere with this process, potentially by binding to importin α and preventing its interaction with the viral cargo.
Experimental Protocols
VEEV Luciferase Reporter Assay (for EC50 Determination)
This assay is used to determine the concentration of a compound that inhibits VEEV replication by 50%.
-
Cell Line: Vero (African green monkey kidney epithelial) cells.
-
Virus: VEEV TC-83 expressing a luciferase reporter gene.
-
Procedure:
-
Seed Vero cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds (Mifepristone and its analogues).
-
Pre-treat the cells with the diluted compounds for a specified time (e.g., 2 hours).
-
Infect the cells with the VEEV luciferase reporter virus at a predetermined multiplicity of infection (MOI).
-
Incubate the infected cells for a period that allows for viral replication and reporter gene expression (e.g., 24 hours).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the EC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (for CC50 Determination)
This assay measures the cytotoxicity of the compounds.
-
Cell Line: Vero cells.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Procedure:
-
Seed Vero cells in 96-well plates and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate for the same duration as the antiviral assay (e.g., 24 hours).
-
Add the cell viability reagent to the wells.
-
Measure luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the CC50 values by plotting cell viability against compound concentration.
-
Caption: A streamlined workflow for determining the EC50 and CC50 values of antiviral compounds.
Conclusion
Mifepristone has demonstrated promising broad-spectrum antiviral activity in preclinical studies, primarily by inhibiting the nuclear import of viral components. The development of novel analogues with enhanced anti-VEEV activity and reduced hormonal side effects represents a significant advancement in this area of research.[5] However, a comprehensive understanding of the efficacy of these novel analogues requires further investigation, particularly quantitative antiviral testing against other susceptible viruses like HAdV and HIV-1. Elucidating the precise molecular interactions between these compounds and the host nuclear import machinery will be crucial for the rational design of next-generation antivirals targeting this essential host pathway. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to build upon in the ongoing effort to develop safe and effective host-targeted antiviral therapies.
References
- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I/II Trial of the Anti-HIV Activity of Mifepristone in HIV-Infected Subjects ACTG 5200 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear import and export inhibitors alter capsid protein distribution in mammalian cells and reduce Venezuelan Equine Encephalitis Virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I/II trial of the anti-HIV activity of mifepristone in HIV-infected subjects ACTG 5200 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mifepristone and Misoprostol for Research Applications
This guide provides a detailed comparison of Mifepristone (B1683876) and Misoprostol (B33685), two compounds with significant applications in biomedical research and drug development. The focus is on their distinct and synergistic mechanisms of action, supported by experimental data from clinical and preclinical studies. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds in a research context.
Introduction to Mifepristone and Misoprostol
Mifepristone (also known as RU-486) is a synthetic steroid that acts as a potent progesterone (B1679170) and glucocorticoid receptor antagonist.[1][2] Its discovery stemmed from research into glucocorticoid receptor blockers.[1] Misoprostol is a synthetic analog of prostaglandin (B15479496) E1 (PGE1).[3][4][5] It mimics the effects of naturally occurring prostaglandins.[4] While both have distinct primary mechanisms, their combined use, particularly in obstetrics and gynecology for medical termination of pregnancy, has been extensively studied and provides a clear model for their synergistic interaction.[2][4][6]
Comparative Mechanism of Action
The distinct signaling pathways of Mifepristone and Misoprostol underpin their individual and combined effects.
Mifepristone: As a competitive progesterone receptor antagonist, Mifepristone binds to the intracellular progesterone receptor with high affinity, blocking the action of progesterone, a hormone essential for maintaining pregnancy.[7][8] This blockade leads to the breakdown of the uterine lining (decidua), cervical softening, and an increase in the sensitivity of the uterus to prostaglandins.[8][9] At higher doses, Mifepristone also acts as a glucocorticoid receptor antagonist, blocking the action of cortisol.[2][5][10] This property is utilized in the treatment of hyperglycemia associated with Cushing's syndrome.[2][10][11]
Misoprostol: As a prostaglandin E1 analog, Misoprostol binds to prostaglandin E1 receptors, which are G-protein coupled receptors.[12][13] In the uterus, this binding initiates a signaling cascade that leads to an increase in intracellular calcium levels, causing the myometrium (uterine muscle) to contract.[4][12] In the stomach, it binds to prostaglandin receptors on parietal cells, inhibiting gastric acid secretion and promoting the secretion of protective mucus and bicarbonate.[3][4][13]
Signaling Pathway Diagrams
Comparative Efficacy in Research Models
The combination of Mifepristone and Misoprostol is a well-established regimen for first and second-trimester medical abortion, providing a robust dataset for comparing their efficacy alone and in combination.
Key Findings:
-
Combination Superiority: The combined regimen of Mifepristone followed by Misoprostol is significantly more effective than Misoprostol alone.[14][15][16] Pre-treatment with Mifepristone enhances uterine sensitivity to prostaglandins, leading to higher success rates and a shorter induction-to-abortion interval.[8][9][17][18]
-
Dosage and Timing: A common effective regimen involves a single oral dose of 200 mg of Mifepristone, followed 24-48 hours later by 800 µg of Misoprostol administered buccally, sublingually, or vaginally.[2][3][19] The 24-48 hour interval is critical, as concurrent administration has been shown to be less effective.[20][21]
-
Success Rates: Studies consistently show high success rates (complete abortion without surgical intervention) for the combination regimen, often exceeding 95%.[17][19] In contrast, success rates for Misoprostol-only regimens are lower.[14][17]
Table 1: Comparative Efficacy of Different Regimens for Medical Abortion
| Study Parameter | Mifepristone + Misoprostol | Misoprostol Only | Reference(s) |
| Success Rate (Complete Abortion) | 92.5% - 98.3% | 68.4% - 89% | [14][17][19] |
| Mean Induction-Abortion Interval | 6.19 - 11.59 hours | 10.6 - 20.6 hours | [14][17] |
| Mean Misoprostol Dose Required | 1081.48 - 1128 µg | 1675.67 - 1680 µg | [14] |
| Ongoing Pregnancy Rate | Significantly Lower (RR: 0.12) | Higher | [15] |
Note: RR denotes Risk Ratio. Data is aggregated from multiple studies and specific outcomes can vary based on gestational age, dosage, and route of administration.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below is a generalized protocol derived from comparative clinical trials.
Objective: To compare the efficacy and safety of a combination regimen (Mifepristone + Misoprostol) versus a Misoprostol-only regimen for a specific outcome (e.g., termination of early pregnancy, management of missed abortion).
Methodology:
-
Participant Recruitment: Define a clear study population with specific inclusion and exclusion criteria (e.g., gestational age confirmed by ultrasound, no contraindications to either drug).[22]
-
Randomization: Assign participants randomly to one of two or more treatment arms.
-
Second Stage Administration: After a predefined interval (typically 24-48 hours), administer Misoprostol to both groups. A common dosage is 800 µg per vaginal or buccal route.[2][23]
-
Observation and Data Collection: Monitor participants for a set period (e.g., 24 hours) for the primary outcome (e.g., expulsion of products of conception).[23]
-
Outcome Measures:
-
Primary: Rate of complete expulsion without the need for surgical intervention.
-
Secondary: Time to expulsion, total Misoprostol dose required, incidence of side effects (e.g., bleeding, pain, gastrointestinal issues), and patient-reported outcomes.[24]
-
-
Follow-up: Conduct a follow-up assessment (e.g., at 2 weeks) via clinical examination or ultrasonography to confirm the final outcome.[21][25]
Experimental Workflow Diagram
Pharmacokinetic Profiles
Understanding the absorption, distribution, metabolism, and elimination of these drugs is essential for designing experiments and interpreting results.
Table 2: Comparative Pharmacokinetics
| Parameter | Mifepristone | Misoprostol | Reference(s) |
| Administration Route | Oral | Oral, Buccal, Sublingual, Vaginal | [2][26] |
| Absorption | Readily absorbed orally; peak plasma concentration in 1-2 hours. | Rapidly absorbed orally; peak plasma concentration in ~12 minutes. | [3][8][18] |
| Metabolism | Metabolized in the liver by cytochrome P450 3A4 into active metabolites. | A prodrug, rapidly de-esterified into its active metabolite, misoprostol acid. | [3][8] |
| Plasma Protein Binding | Highly bound (~99%) to alpha-1-acid glycoprotein (B1211001) and albumin. | Misoprostol acid is <90% bound to plasma proteins. | [3][8] |
| Half-life | Approximately 85 hours with multiple dosing. | Onset of action is ~30 minutes, duration is ~3 hours. | [3][8] |
| Elimination | Primarily via the fecal route (~90%). | Primarily excreted in urine as inactive metabolites. | [3][8] |
Adverse Effects and Safety Profiles
In research settings, understanding the potential side effects is critical for subject safety and data integrity.
-
Mifepristone: Generally well-tolerated. Common adverse effects when used in combination for medical abortion are related to the abortion process itself, including bleeding and cramping. When used for Cushing's syndrome, side effects can include fatigue, nausea, headache, and low potassium.[10][11]
-
Misoprostol: The most common side effects are dose-related and include diarrhea, abdominal pain, nausea, vomiting, uterine cramping, and bleeding.[4][13] Fever and chills are also reported, particularly with sublingual administration.[26]
-
Combination Regimen: Side effects are typically a combination of both drugs but are primarily related to the induced uterine activity, including cramping and prolonged bleeding.[2] Studies comparing combination therapy to Misoprostol alone have found that some side effects, such as nausea, vomiting, and diarrhea, were less frequent in the combination group, likely due to the lower total dose of Misoprostol required.[14]
Conclusion
Mifepristone and Misoprostol are pharmacologically distinct compounds that exhibit significant synergy when used in combination.
-
Mifepristone acts as a progesterone receptor antagonist, effectively priming the uterus and increasing its sensitivity to prostaglandins.
-
Misoprostol , a prostaglandin E1 analog, is a potent uterine stimulant that induces myometrial contractions.
For researchers, the data overwhelmingly supports the use of a combined, sequential regimen over a Misoprostol-only approach for applications requiring uterine evacuation. The combination leads to higher efficacy, a faster onset of action, and a potential reduction in the required dose of Misoprostol, which may lessen side effects. The established experimental protocols from numerous clinical trials provide a solid foundation for designing future in vitro and in vivo studies to explore further applications and mechanisms of these two important compounds.
References
- 1. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Misoprostol? [synapse.patsnap.com]
- 5. The use of the glucocorticoid receptor antagonist mifepristone in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. youtube.com [youtube.com]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 11. Mifepristone, a glucocorticoid receptor antagonist, produces clinical and metabolic benefits in patients with Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Comparison of mifepristone plus misoprostol with misoprostol alone for first trimester medical abortion: A systematic review and meta-analysis [frontiersin.org]
- 16. Early Pregnancy Termination with Mifepristone and Misoprostol: Concurrent vs. 48-Hour Interval Administration in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comparative Study of Misoprostol Only and Mifepristone Plus Misoprostol in Second Trimester Termination of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RU486 (MIFEPRISTONE): Mechanisms of Action and Clinical Uses | Annual Reviews [annualreviews.org]
- 19. Effectiveness of medical abortion with mifepristone and buccal misoprostol through 59 gestational days - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. prochoice.org [prochoice.org]
- 23. A prospective study on the effectiveness of a combination regime (Mifepristone and Misoprostol) in comparison with Misoprostol for missed abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. researchgate.net [researchgate.net]
- 26. A prospective, randomized, placebo-controlled trial on the use of mifepristone with sublingual or vaginal misoprostol for medical abortions of less than 9 weeks gestation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Safety and Toxicology of Mifepristone and a Look at Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety and toxicology of Mifepristone, a widely used synthetic steroid with antiprogestational and antiglucocorticoid effects. Its performance is objectively compared with other alternatives in the same class, supported by available experimental data from animal studies. This document is intended to serve as a resource for researchers and professionals involved in drug development and safety assessment.
Introduction to Progesterone (B1679170) Receptor Modulators
Mifepristone and its alternatives are classified as Selective Progesterone Receptor Modulators (SPRMs) or progesterone receptor antagonists. They exert their pharmacological effects by binding to the progesterone receptor (PR), thereby blocking the effects of progesterone, a hormone crucial for the establishment and maintenance of pregnancy. This mechanism of action makes them effective for medical termination of pregnancy and other gynecological conditions. However, their interaction with other steroid receptors, such as the glucocorticoid receptor, can lead to a range of toxicological effects that require thorough investigation in preclinical animal models.
Comparative Toxicological Data
The following tables summarize the available quantitative data from acute, sub-chronic, and reproductive toxicology studies in various animal species for Mifepristone and its alternatives.
Table 1: Acute Toxicity Data
| Compound | Species | Route | LD50 (mg/kg) | Observed Effects |
| Mifepristone | Mouse | Oral | > 1000[1] | Mortality observed at 3000 mg/kg[2] |
| Ulipristal Acetate | Rat | Oral | < 1250[3] | - |
| Rabbit | Oral | > 1250[3] | - | |
| Onapristone | - | - | Data not available | - |
| Telapristone | - | - | Data not available | - |
Table 2: Sub-chronic Toxicity Data
| Compound | Species | Duration | NOAEL (mg/kg/day) | Target Organs and Observed Effects |
| Mifepristone | Rat | 30 days & 26 weeks | 125[1] | Antihormonal effects: frequent estrus, decreased uterine weight.[1] Reversible hepatotoxicity at high doses (200 mg/kg/day).[2] |
| Monkey | 30 days & 26 weeks | < 125 | Antihormonal effects: suppression of menstruation, decreased serum progesterone.[1] | |
| Ulipristal Acetate | Rat | 6 months | - | Increased liver and adrenal weights; decreased ovaries, uterus, and thyroid weights at 5 and 25 mg/kg/day.[4] |
| Monkey | 39 weeks | - | Well-tolerated; dose-dependent effects on the uterus and oviducts related to its pharmacological action.[5] | |
| Onapristone | Animal | 32 days | > 30 | No significant hepatotoxicities or lethalities observed in liver-focused non-clinical studies.[6] |
| Telapristone | - | - | Data not available | - |
Table 3: Reproductive and Developmental Toxicity Data
| Compound | Species | Study Type | NOAEL (mg/kg/day) | Key Findings |
| Mifepristone | Rat, Mouse | Teratogenicity | - | Abortifacient activity. No teratogenic effects observed.[7] |
| Rabbit | Teratogenicity | - | Fetal malformations (encephalon) observed at high doses.[4] | |
| Ulipristal Acetate | Rat, Rabbit | Embryo-fetal Development | - | Studies focused on low doses to avoid pregnancy impairment.[3] |
| Onapristone | - | - | Data not available | - |
| Telapristone | Rat | Carcinogenesis | - | Prevents development of spontaneous mammary hyperplastic and premalignant lesions at 200 mg/kg for 24 months.[7] |
Signaling Pathways and Experimental Workflows
Progesterone Receptor Signaling Pathway
The following diagram illustrates the simplified signaling pathway of the progesterone receptor and the mechanism of action of Mifepristone and its alternatives as antagonists.
Caption: Progesterone Receptor Signaling and Antagonism by Mifepristone.
Experimental Workflow for Preclinical Toxicology Assessment
The diagram below outlines a typical workflow for the preclinical safety and toxicology assessment of a new chemical entity.
Caption: General Workflow for Preclinical Toxicology Studies.
Experimental Protocols
The following are detailed methodologies for key toxicology experiments, based on internationally recognized guidelines.
Acute Oral Toxicity Study (Following OECD Guideline 423)
Objective: To determine the acute oral toxicity of a substance, providing information on its hazardous properties and allowing for classification.
Test Animals: Typically, young adult rats of a single sex (usually females) are used.
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for a short fasting period before dosing.
Procedure:
-
Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.
-
Main Study: A stepwise procedure is used with groups of three animals per step. The starting dose is selected based on the sighting study.
-
Dosing: The test substance is administered as a single oral dose by gavage. Animals are fasted overnight before dosing.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Pathology: All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.
Data Analysis: The results are interpreted in terms of the number of animals that die or show signs of toxicity at each dose level, leading to a classification of the substance's acute toxicity.
Sub-chronic Oral Toxicity Study (Following OECD Guideline 408)
Objective: To provide information on the potential health hazards likely to arise from repeated oral exposure to a substance for a period of 90 days.
Test Animals: Typically, young adult rats of both sexes are used.
Housing and Feeding: Animals are housed under standard laboratory conditions with free access to standard laboratory diet and water.
Procedure:
-
Dose Groups: At least three dose levels of the test substance and a concurrent control group are used.
-
Dosing: The test substance is administered orally (e.g., via gavage, in diet, or in drinking water) daily for 90 days.
-
Observations:
-
Clinical Signs: Daily observations for signs of toxicity.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at interim periods) for analysis.
-
Ophthalmological Examination: Conducted before the start of the study and at termination.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive set of tissues and organs from all animals in the control and high-dose groups are examined microscopically. Tissues from lower dose groups may also be examined if treatment-related effects are observed in the high-dose group.
-
Data Analysis: The data are evaluated to determine the nature and dose-response relationship of any toxic effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Reproduction/Developmental Toxicity Screening Test (Following OECD Guideline 421)
Objective: To generate preliminary information on the potential effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and early embryonic development.
Test Animals: Typically, sexually mature rats of both sexes are used.
Housing and Feeding: Standard laboratory conditions with ad libitum access to diet and water.
Procedure:
-
Dose Groups: At least three dose levels and a control group are used.
-
Dosing:
-
Males: Dosed for a minimum of two weeks prior to mating, during mating, and until sacrifice (approximately 4 weeks in total).
-
Females: Dosed for two weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.
-
-
Mating: A 1:1 mating ratio is typically used. The day of detection of a vaginal plug or sperm is considered day 0 of gestation.
-
Observations:
-
Parental Animals: Daily clinical observations, weekly body weight, and food consumption. Estrous cycles are monitored in females prior to mating.
-
Offspring: Number of live and dead pups, sex, and body weights are recorded at birth and on day 4 postpartum. Clinical observations of the pups are also made.
-
-
Pathology:
-
Parental Animals: All parental animals are subjected to a gross necropsy. Reproductive organs are weighed and preserved for histopathological examination.
-
Offspring: Pups are examined for any gross external abnormalities.
-
Data Analysis: The data are analyzed to assess effects on fertility, gestation, maternal behavior, and early offspring development. A NOAEL for reproductive and developmental toxicity is determined.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. My ppt. | PPTX [slideshare.net]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Mifepristone: A Comparative Review of its Efficacy Across Diverse Research Applications
For Researchers, Scientists, and Drug Development Professionals
Mifepristone (B1683876), a synthetic steroid with potent anti-progesterone and anti-glucocorticoid properties, has garnered significant attention for its therapeutic potential across a spectrum of medical fields. Initially developed for medical termination of pregnancy, its mechanism of action as a competitive antagonist of the progesterone (B1679170) and glucocorticoid receptors has opened avenues for its investigation in oncology, endocrinology, and psychiatry. This guide provides a comparative review of mifepristone's efficacy in various research applications, supported by experimental data and detailed methodologies.
Mechanism of Action
Mifepristone's therapeutic effects are primarily attributed to its high binding affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR), where it acts as an antagonist, preventing the natural ligands—progesterone and cortisol, respectively—from exerting their biological effects.[1][2] At lower doses, it selectively antagonizes the progesterone receptor, while at higher doses, it also blocks the glucocorticoid receptor.[2] This dual antagonism underlies its utility in a variety of pathological conditions.
Comparative Efficacy in Key Research Applications
The efficacy of mifepristone has been evaluated in numerous clinical trials and preclinical studies. The following sections provide a comparative analysis of its performance in several key areas.
Medical Abortion and Ectopic Pregnancy
Mifepristone, in combination with a prostaglandin (B15479496) analog like misoprostol, is a well-established and highly effective regimen for medical termination of early pregnancy. Its efficacy is dependent on the gestational age.
Table 1: Efficacy of Mifepristone in Medical Abortion (in combination with Misoprostol)
| Gestational Age | Mifepristone Dosage | Misoprostol Dosage and Route | Success Rate | Reference |
| Up to 49 days | 600 mg oral | 400 mcg oral | 92-97% | [3] |
| Up to 63 days | 200 mg oral | 800 mcg buccal | 97.7% | [3] |
| Up to 70 days | 200 mg oral | 800 mcg buccal (single dose) | 92% | [4] |
| 71-77 days | 200 mg oral | 800 mcg buccal (single dose) | 87% | [4] |
In the context of ectopic pregnancy, mifepristone has been investigated as an adjunct to methotrexate (B535133). While some studies have shown a higher success rate with the combination therapy, particularly in patients with high initial progesterone levels, a large randomized trial did not find a significant overall benefit compared to methotrexate alone.[1][5]
Table 2: Comparative Efficacy of Mifepristone in Ectopic Pregnancy
| Treatment | Success Rate | Patient Population/Conditions | Reference |
| Methotrexate + Mifepristone | 79.6% | Unruptured tubal pregnancies | [5] |
| Methotrexate + Placebo | 74.2% | Unruptured tubal pregnancies | [5] |
| Methotrexate + Mifepristone | 83.3% | Progesterone level ≥10 ng/L | [5] |
| Methotrexate + Placebo | 38.5% | Progesterone level ≥10 ng/L | [5] |
Cushing's Syndrome
As a glucocorticoid receptor antagonist, mifepristone is a therapeutic option for managing the symptoms of endogenous Cushing's syndrome, particularly hyperglycemia. It has demonstrated significant clinical and metabolic benefits in patients for whom surgery is not an option or has failed.
Table 3: Efficacy of Mifepristone in Cushing's Syndrome
| Parameter | Dosage | Outcome | Reference |
| Glycemic Control (HbA1c) | 300-1200 mg/day | Mean decrease from 7.43% to 6.29% | [6] |
| Diastolic Blood Pressure | 300-1200 mg/day | Response seen in 38% of patients | [6] |
| Overall Clinical Improvement | 300-1200 mg/day | 87% of patients showed significant improvement | [6] |
| Weight Change | 300-1200 mg/day | Mean decrease of 5.7% | [6] |
Uterine Fibroids
Mifepristone's anti-progestogenic effects make it a candidate for the medical management of uterine fibroids. Studies have shown its ability to reduce fibroid and uterine volume and alleviate symptoms like heavy menstrual bleeding. However, its efficacy relative to other treatments like ulipristal (B1683391) acetate (B1210297) is a subject of ongoing research.
Table 4: Comparative Efficacy of Mifepristone for Uterine Fibroids
| Treatment | Dosage | Reduction in Fibroid Volume | Improvement in Menorrhagia | Reference |
| Mifepristone | 25 mg/day | 33.45% | 52.5% reduction in PBAC score | [7] |
| Ulipristal Acetate | 5 mg/day | 35.23% | 84% reduction in PBAC score | [7] |
| Mifepristone | 25 mg/day | Greater reduction than Ulipristal Acetate | Statistically significant improvement | [8] |
| Ulipristal Acetate | 5 mg/day | Less reduction than Mifepristone | Statistically significant improvement | [8] |
Oncology
Mifepristone's role in cancer treatment is an emerging area of research. Its anti-progestogenic and anti-glucocorticoid properties are being explored in hormone-sensitive cancers and in tumors where these receptors are expressed.
-
Breast Cancer: A presurgical window of opportunity trial (MIPRA) in patients with luminal breast cancer and a high progesterone receptor isoform A to B ratio showed that mifepristone (200 mg/day for 14 days) led to a significant decrease in the proliferation marker Ki67 in 14 out of 20 patients.[9]
-
Meningioma: While progesterone receptors are expressed in a majority of meningiomas, a large phase III clinical trial (SWOG S9005) found no significant benefit of long-term mifepristone treatment (200 mg/day) compared to placebo in patients with unresectable meningioma.[10][11][12] However, a small study on patients with multiple meningiomas showed a partial response in two out of three patients.[13]
Psychiatry
The dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and elevated cortisol levels are implicated in some psychiatric disorders. As a glucocorticoid receptor antagonist, mifepristone has been investigated for its potential therapeutic effects in these conditions.
-
Psychotic Depression: Several studies have explored the efficacy of mifepristone in treating psychotic major depression. While some smaller studies showed promising results in reducing psychotic symptoms, larger trials have yielded mixed results. A significant reduction in psychotic symptoms was observed in patients who achieved higher plasma levels of mifepristone (≥1637 ng/mL).[12][14]
Table 5: Efficacy of Mifepristone in Psychotic Depression
| Dosage | Duration | Primary Outcome (BPRS Positive Symptom Subscale) | Reference |
| 600 mg/day | 8 days | 7 out of 15 patients had ≥50% decline (vs. 2/15 in placebo) | [2] |
| 1200 mg/day | 7 days | Significant reduction in patients with high plasma levels | [12] |
| 50, 600, 1200 mg/day | 7 days | Dose-dependent response in BPRS scores | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols cited in this review.
Cell Viability Assay (MTT Assay) for Uterine Leiomyoma Cells
-
Cell Culture: Primary human uterine leiomyoma cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of mifepristone for different time periods.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[16][17]
Clinical Trial Protocol for Cushing's Syndrome (SEISMIC Trial)
-
Study Design: A multicenter, open-label, single-arm trial.
-
Participants: Patients with endogenous Cushing's syndrome who have failed or are not candidates for surgery and have type 2 diabetes mellitus or glucose intolerance.
-
Intervention: Mifepristone administered orally at a starting dose of 300 mg/day, with titration up to 1200 mg/day based on clinical response and tolerability.
-
Primary Endpoints: For patients with diabetes, the primary endpoint is the proportion of patients with a ≥25% improvement in the area under the curve for glucose during an oral glucose tolerance test. For patients with hypertension, the primary endpoint is the proportion of patients with a ≥5 mmHg reduction in mean diastolic blood pressure.
-
Assessments: Regular monitoring of clinical signs and symptoms, metabolic parameters (glucose, HbA1c), blood pressure, and adverse events.[18][19]
Clinical Trial Protocol for Psychotic Depression
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Patients meeting DSM-IV criteria for major depressive disorder with psychotic features.
-
Intervention: Oral administration of mifepristone (e.g., 600 mg or 1200 mg daily) or placebo for a defined period (e.g., 7-8 days).
-
Assessments: Psychotic and depressive symptoms are assessed at baseline and at various time points using standardized scales such as the Brief Psychiatric Rating Scale (BPRS) and the Hamilton Depression Rating Scale (HAM-D). Plasma levels of mifepristone, cortisol, and ACTH are also measured.[12][15][20]
Signaling Pathways and Molecular Mechanisms
Mifepristone's therapeutic effects are mediated through its interaction with intracellular receptors and the subsequent modulation of downstream signaling pathways.
Progesterone Receptor (PR) Signaling
As a PR antagonist, mifepristone blocks the action of progesterone, a key hormone in reproductive processes and a growth factor for certain tumors. This antagonism leads to various downstream effects, including:
-
Inhibition of Cell Proliferation: In uterine fibroids, mifepristone's anti-progestogenic action is thought to directly inhibit the growth of leiomyoma cells.[21]
-
Modulation of Signaling Pathways: Mifepristone has been shown to affect the Wnt and matrix metalloproteinase (MMP) signaling pathways in the endometrium.
Caption: Mifepristone blocks the progesterone receptor, impacting downstream signaling pathways.
Glucocorticoid Receptor (GR) Signaling
Mifepristone's antagonism of the GR is central to its use in Cushing's syndrome and its investigation in psychiatric disorders. By blocking cortisol's effects, mifepristone can ameliorate the symptoms of hypercortisolism and potentially "reset" the HPA axis.
Caption: Mifepristone's antagonism of the glucocorticoid receptor and its therapeutic implications.
IGF-1/ERK1/2 Signaling in Uterine Leiomyomas
Research suggests that mifepristone's inhibitory effect on uterine leiomyoma cell growth may involve the insulin-like growth factor 1 (IGF-1) signaling pathway. Mifepristone has been shown to decrease the expression of IGF-1 and the phosphorylation of ERK1/2, a key downstream effector in this pathway.
Caption: Mifepristone's inhibitory effect on the IGF-1/ERK1/2 signaling pathway in uterine leiomyomas.
Conclusion
Mifepristone is a versatile drug with established efficacy in medical abortion and Cushing's syndrome. Its therapeutic potential in other areas, including uterine fibroids, oncology, and psychiatry, is a subject of active investigation. While promising results have been observed in several studies, further large-scale, randomized controlled trials are needed to fully elucidate its efficacy and safety in these emerging applications. A deeper understanding of its molecular mechanisms and signaling pathways will be crucial for identifying patient populations most likely to benefit from mifepristone therapy and for the development of novel therapeutic strategies.
References
- 1. gynaecologyjournal.com [gynaecologyjournal.com]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. mdpi.com [mdpi.com]
- 5. Effect of mifepristone on endometrial matrix metalloproteinase expression and leukocyte abundance in new medroxyprogesterone acetate users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mifepristone Directly Disrupts Mouse Embryonic Development in Terms of Cellular Proliferation and Maturation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix metalloproteinases and endometrial remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting glucocorticoid receptor signaling pathway for treatment of stress-related brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Treatment of Psychotic Major Depression With Mifepristone [clinicaltrials.stanford.edu]
- 11. Mifepristone Plasma Level and Glucocorticoid Receptor Antagonism Associated With Response in Patients With Psychotic Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mifepristone for uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of mifepristone for the treatment of psychotic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An open label trial of C-1073 (mifepristone) for psychotic major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mifepristone inhibits IGF-1 signaling pathway in the treatment of uterine leiomyomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A study of mifepristone/IFN-γ-induced apoptosis of human cholangiocarcinoma cell line FRH-0201 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical management of patients with Cushing syndrome treated with mifepristone: consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The use of mifepristone in the treatment of Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. ijrcog.org [ijrcog.org]
- 21. Mifepristone induced progesterone withdrawal reveals novel regulatory pathways in human endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Mifepristone in Scientific Research: A Comparative Analysis of Clinical Trial Data
Mifepristone (B1683876), a synthetic steroid also known as RU-486, functions as a potent competitive antagonist at the progesterone (B1679170) and glucocorticoid receptors.[1][2] This dual activity has led to its investigation across a wide spectrum of clinical applications, far beyond its well-known use in medical termination of pregnancy.[2][3] For researchers and drug development professionals, understanding the clinical trial landscape of mifepristone and its alternatives is crucial for identifying new therapeutic avenues and designing future studies. This guide provides a comparative analysis of mifepristone's performance in key research areas, supported by clinical trial data and detailed experimental protocols.
Cushing's Syndrome: Targeting Glucocorticoid Receptor Overactivation
Cushing's syndrome (CS) is characterized by prolonged exposure to high levels of cortisol, leading to significant morbidity.[4] Mifepristone's ability to block the glucocorticoid receptor makes it a valuable therapeutic option for managing the symptoms of endogenous CS, particularly hyperglycemia.[2][5]
| Parameter | Baseline (Mean ± SD) | Week 24 (Mean ± SD) | p-value | Reference |
| Glucose Metabolism (C-DM Cohort) | [6] | |||
| Glycated Hemoglobin (HbA1c) | 7.43 ± 1.52% | 6.29 ± 0.99% | < 0.001 | [6] |
| Fasting Plasma Glucose | 149.0 ± 75.7 mg/dL | 104.7 ± 37.5 mg/dL | < 0.03 | [6] |
| Blood Pressure (C-HT Cohort) | [6] | |||
| Diastolic Blood Pressure Response | N/A | 38% of patients | < 0.05 | [6] |
| Body Composition & Clinical Improvement | [4][6] | |||
| Weight Change | N/A | -5.7 ± 7.4% | < 0.001 | [6] |
| Waist Circumference (Women) | N/A | -6.78 ± 5.8 cm | < 0.001 | [6] |
| Waist Circumference (Men) | N/A | -8.44 ± 5.9 cm | < 0.001 | [6] |
| Overall Clinical Improvement | N/A | 87% of patients | < 0.0001 | [4] |
C-DM: Cushing's syndrome with type 2 diabetes mellitus/impaired glucose tolerance. C-HT: Cushing's syndrome with hypertension alone.
The Study of the Efficacy and Safety of Mifepristone in the Treatment of Endogenous Cushing Syndrome (SEISMIC) was a pivotal multicenter, open-label, 24-week trial.[5]
-
Participants: 50 adult patients with endogenous Cushing's syndrome who had failed or were not candidates for surgery and had type 2 diabetes mellitus, impaired glucose tolerance, or hypertension.[5][6]
-
Intervention: Mifepristone was administered orally, with the dose initiated at 300 mg daily and titrated up to a maximum of 1200 mg daily based on clinical and metabolic response.[6]
-
Primary Outcome Measures: For patients with glucose intolerance, the primary outcome was the change in the area under the curve (AUC) for glucose during an oral glucose tolerance test. For patients with hypertension, it was the change in diastolic blood pressure from baseline to week 24.[6]
-
Assessments: Clinical and metabolic parameters, including weight, blood pressure, glucose levels, and quality of life, were assessed at regular intervals (weeks 6, 10, 16, and 24).[7] An independent review board assessed global clinical improvement.[5]
Psychotic Depression: A Novel Antiglucocorticoid Approach
Patients with psychotic major depression often exhibit elevated cortisol levels, suggesting hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis.[8][9] Mifepristone's antiglucocorticoid properties provide a rationale for its use as a rapid-acting treatment for the psychotic features of this disorder.[10][11]
| Study Design | N | Dosage | Duration | Key Finding | Reference |
| Randomized, Double-Blind, Placebo-Controlled | 433 | 300, 600, or 1200 mg/day | 7 days | No statistical difference from placebo on primary endpoint. However, patients with plasma concentrations >1660 ng/mL showed a significant reduction in psychotic symptoms. | [12] |
| Pooled Analysis (5 Phase 2/3 studies) | 1460 | Varied | 7 days | Meaningful efficacy (p < .004) in reducing psychotic symptoms. Patients with high plasma levels (≥1637 ng/mL) showed a more significant effect (p = .0004). | [8] |
| Randomized, Double-Blind | 30 | 600 mg/day | 8 days | Significantly more patients in the mifepristone group (7 of 15) had a ≥50% decline on the BPRS positive symptom subscale compared to placebo (2 of 15). | [11] |
| Double-Blind, Placebo-Controlled Crossover | 5 | 600 mg/day | 4 days | All 5 patients showed substantial improvements in Hamilton Depression scores; 4 of 5 showed improvement in Brief Psychiatric Rating Scale scores. | [10] |
A typical study design for this indication is a multicenter, randomized, double-blind, placebo-controlled trial.[12]
-
Participants: Patients meeting DSM criteria for major depression with psychotic features.[12]
-
Intervention: Patients are randomly assigned to receive a fixed dose of mifepristone (e.g., 300 mg, 600 mg, or 1200 mg daily) or a placebo for a short duration, typically 7 days.[12]
-
Primary Outcome: The primary endpoint is often the proportion of responders, defined as a significant (e.g., ≥50%) reduction in psychotic symptoms as measured by a validated scale, such as the Brief Psychiatric Rating Scale (BPRS) positive symptom subscale, at both an early (Day 7) and a later follow-up point (e.g., Day 56).[11][12]
-
Assessments: Clinical assessments are performed at baseline and several follow-up points. Blood samples are collected to measure plasma concentrations of mifepristone, cortisol, and ACTH to correlate with clinical response.[8][11]
Uterine Fibroids (Leiomyomas): A Progesterone-Modulating Alternative
Uterine fibroids are common, benign tumors whose growth is often progesterone-dependent.[13] Mifepristone, as a progesterone receptor antagonist, can reduce fibroid volume and associated symptoms like heavy menstrual bleeding.[14] It is often compared to other selective progesterone receptor modulators (SPRMs) like Ulipristal (B1683391) Acetate.
| Parameter | Mifepristone (25 mg/day) | Ulipristal Acetate (5 or 10 mg/day) | Key Comparison Findings | Reference |
| Fibroid Size Reduction | Effective, especially for fibroids <3 cm (achieving ~40% reduction). | More effective than mifepristone, particularly for fibroids 3-5 cm. | Ulipristal is generally more effective in reducing fibroid volume. | [13][14][15] |
| Menorrhagia (Heavy Bleeding) Reduction | Effective (~50% reduction for fibroids <3 cm). | Highly effective, with >80% of patients achieving controlled bleeding. | Both are effective, with Ulipristal often showing higher rates of amenorrhea. | [14][16] |
| Pain Reduction | Effective, particularly for smaller fibroids. | Significant pain reduction. | Both drugs effectively reduce pain symptoms. | [14] |
| Hemoglobin (Hb) Level Improvement | Significant rise in Hb levels. | Significant rise in Hb levels. | Both are equally efficacious in improving Hb levels due to reduced bleeding. | [13][16] |
The following describes a prospective, double-blind, case-control or randomized controlled trial comparing mifepristone and ulipristal acetate.[13][14]
-
Participants: Premenopausal women with symptomatic uterine fibroids, confirmed by ultrasonography.[13]
-
Intervention: Patients are randomized into two groups. Group A receives Ulipristal Acetate (e.g., 5 mg daily), and Group B receives Mifepristone (e.g., 25 mg daily) for a period of 3 months.[13]
-
Primary Outcome Measures: The primary endpoints typically include the percentage reduction in fibroid volume (measured by transvaginal ultrasonography), reduction in menstrual blood loss (assessed via a Pictorial Blood Loss Assessment Chart), and improvement in hemoglobin levels.[13]
-
Assessments: Evaluations are conducted at baseline and after the 3-month treatment period. Safety and side effect profiles are also monitored throughout the study.[13]
Medical Abortion: Efficacy and Alternatives
The combination of mifepristone followed by a prostaglandin (B15479496) analog (misoprostol) is the most widely studied and utilized regimen for first-trimester medical abortion.[17][18] However, research into alternatives is ongoing, driven by the need for more accessible or cheaper options.[19][20]
| Regimen | N (Evaluable Patients) | Gestational Age | Efficacy (Complete Abortion Rate) | Reference |
| Mifepristone (200mg) + Misoprostol (B33685) (800µg buccal) | 13,373 | Up to 63 days | 97.7% | [17] |
| Mifepristone (600mg) + Misoprostol (400µg oral, 48h interval) | 1,104 | Up to 63 days | 92.8% | [21] |
| Ulipristal Acetate (60mg) + Misoprostol (800µg buccal) | 129 | Up to 63 days | 97% | [22] |
| Letrozole (B1683767) (10mg x3 days) + Misoprostol (800µg vaginal) | 147 | Up to 70 days | 97.8% (non-inferior to mifepristone) | [23] |
| Methotrexate + Misoprostol | >100 per study | First Trimester | 70% to 97% (variable) | [19] |
| Misoprostol Alone | >100 per study | First Trimester | 84% to 96% (variable) | [19] |
The following describes a prospective, open-label, non-inferiority randomized controlled trial.[23]
-
Participants: Women with a confirmed intrauterine pregnancy (e.g., up to 10 weeks gestation) seeking medical abortion.[20]
-
Intervention: Participants are randomly assigned to one of two arms. The control group receives the standard regimen: 200 mg oral mifepristone, followed 24-48 hours later by 800 µg vaginal misoprostol. The intervention group receives an alternative, such as 10 mg oral letrozole daily for 3 days, followed by 800 µg vaginal misoprostol on the third day.[20][23]
-
Primary Outcome: The primary outcome is the rate of complete abortion without the need for surgical intervention, typically assessed at a follow-up visit up to 42 days post-treatment.[23]
-
Assessments: Secondary outcomes include the induction-to-expulsion interval, duration of bleeding, pain scores, side effects, and patient satisfaction.[23]
References
- 1. RU486 (mifepristone): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Mifepristone? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Clinical management of patients with Cushing syndrome treated with mifepristone: consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mifepristone, a glucocorticoid receptor antagonist, produces clinical and metabolic benefits in patients with Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global clinical response in Cushing's syndrome patients treated with mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Analysis of Mifepristone for Psychotic Depression: Plasma Levels Associated With Clinical Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stanford researchers study controversial drug as treatment for psychotic major depression [med.stanford.edu]
- 10. Rapid reversal of psychotic depression using mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical and biological effects of mifepristone treatment for psychotic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of mifepristone for the treatment of psychotic depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. ijrcog.org [ijrcog.org]
- 15. researchgate.net [researchgate.net]
- 16. nepjol.info [nepjol.info]
- 17. Efficacy and safety of medical abortion using mifepristone and buccal misoprostol through 63 days - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Alternatives to mifepristone for early medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. medpagetoday.com [medpagetoday.com]
- 23. Comparing letrozole and mifepristone pre-treatment in medical management of first trimester missed miscarriage: a prospective open-label non-inferiority randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mifepristone: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling mifepristone (B1683876) must adhere to strict disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the proper management and disposal of mifepristone waste in a laboratory setting.
Mifepristone, a synthetic steroid with antiprogestational and antiglucocorticoid effects, is categorized as a reproductive hazard.[1][2] Improper disposal can pose risks to both human health and the environment. Therefore, it is crucial to follow established protocols for its handling and disposal.
Chemical and Physical Properties of Mifepristone
A summary of the key quantitative data for mifepristone is presented in the table below for easy reference. This information is critical for understanding its behavior and potential interactions.
| Property | Value |
| Molecular Formula | C₂₉H₃₅NO₂ |
| Molecular Weight | 429.6 g/mol |
| Appearance | Yellow powder[3] |
| Melting Point | 191-196°C[3] |
| Solubility | Very soluble in methanol (B129727), chloroform, and acetone. Poorly soluble in water, hexane, and isopropyl ether.[3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] |
Mifepristone Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of mifepristone in a laboratory setting.
Caption: Mifepristone Disposal Decision Workflow.
Step-by-Step Disposal Procedures
The following protocols are based on information from Safety Data Sheets (SDS) and general guidelines for hazardous waste management.[1][4]
1. Personal Protective Equipment (PPE): Before handling mifepristone waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses
-
Chemical-resistant gloves
-
Lab coat
2. Waste Segregation and Collection:
-
Do not mix mifepristone waste with non-hazardous waste.
-
Collect all solid mifepristone waste, including unused or expired product, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE, in a designated hazardous waste container.
-
The container must be:
-
Clearly labeled as "Hazardous Waste" and with the chemical name "Mifepristone."
-
Made of a material compatible with the waste.
-
Kept securely sealed when not in use.
-
3. Liquid Waste:
-
Do not discharge mifepristone solutions down the drain. [1]
-
Collect liquid waste containing mifepristone in a separate, sealed, and clearly labeled hazardous waste container.
4. Decontamination of Labware:
-
Reusable labware that has come into contact with mifepristone should be decontaminated. A triple rinse with a suitable solvent (e.g., methanol or acetone, in which mifepristone is very soluble) can be effective.[3]
-
The solvent rinsate must be collected and disposed of as hazardous waste.
5. Final Disposal:
-
Mifepristone waste must be disposed of through a licensed chemical waste disposal company.[1][5]
-
The preferred method of disposal is controlled incineration with flue gas scrubbing.[1] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
In some cases, after appropriate treatment, the residue may be disposed of in a sanitary landfill, but this should only be done by the licensed disposal facility in accordance with local, state, and federal regulations.[1][5]
6. Contaminated Packaging:
-
Empty containers that held mifepristone should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.
-
After rinsing, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or recycled, depending on institutional policies and local regulations.[1]
Regulatory Considerations
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] While mifepristone is not explicitly listed as a P- or U-listed hazardous waste, its reproductive toxicity (H360) means it may be classified as a characteristic hazardous waste depending on state and local regulations.[2][8] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.[4]
Environmental Impact
An environmental assessment conducted in 1996 concluded that the use and disposal of mifepristone were not expected to have a significant adverse environmental effect.[5] However, concerns have been raised more recently about the potential for endocrine-disrupting effects of pharmaceuticals in waterways.[3] Adherence to proper disposal procedures is essential to minimize any potential environmental release.
By following these guidelines, laboratory professionals can ensure the safe and responsible disposal of mifepristone, protecting themselves, their colleagues, and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Metapristone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Metapristone, an active metabolite of Mifepristone. Adherence to these procedures is critical to mitigate risks and ensure proper disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a multi-layered approach to safety, incorporating engineering controls and personal protective equipment, is essential. The following table summarizes the recommended PPE and safety measures.
| Control Type | Equipment/Procedure | Purpose |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation exposure by containing aerosols and dust. Work should be conducted under a hood. |
| Designated Work Area | To contain potential contamination and clearly demarcate the handling area. | |
| Hand Protection | Double Chemotherapy Gloves | To provide maximum protection against skin contact. Gloves must be inspected before use and disposed of as contaminated waste. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes or dust. Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 is recommended.[1] |
| Skin and Body Protection | Lab Coat or Impervious Gown | To prevent contamination of personal clothing.[2] |
| Respiratory Protection | NIOSH-certified Respirator | Required if working outside a fume hood or if there is a risk of aerosolization. The type of respirator should be based on a risk assessment.[2][3] |
Hazard Identification and First Aid
This compound is an active metabolite of Mifepristone, which is classified as a hazardous drug.[4][5] Potential hazards include reproductive toxicity, and it may be harmful if swallowed, inhaled, or in contact with skin.[5] It can also cause serious eye irritation and skin irritation.[5]
First Aid Procedures:
-
After skin contact: Immediately wash with soap and water and rinse thoroughly.[5]
-
After eye contact: Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.[5]
-
If swallowed: Immediately call a doctor.[5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
Operational Plan for Handling this compound
A clear and logical workflow is crucial for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and exposure to others. All waste must be handled as hazardous.
-
Unused this compound: Dispose of as hazardous chemical waste in a designated, labeled container.[6][7]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container.[6]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Empty Containers: Empty containers may still contain residual product and should be disposed of as hazardous waste.[2]
-
Waste Segregation: Do not mix this compound waste with other laboratory waste streams.[6]
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[6] Community-based drug "take-back" programs are the best option for disposal if available.[8] Otherwise, follow institutional procedures for hazardous waste pickup.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. web.uri.edu [web.uri.edu]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
